2H-Thiopyran-3,5(4H,6H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293807. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
thiane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPFHUCOPGRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315278 | |
| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6881-49-8 | |
| Record name | 6881-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2H-Thiopyran-3,5(4H,6H)-dione
Abstract
This technical guide provides a comprehensive overview of a robust and plausible synthetic route to 2H-Thiopyran-3,5(4H,6H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. While a direct, published synthesis for this specific molecule is not extensively documented, this guide outlines a scientifically sound strategy based on established principles of organic chemistry, primarily leveraging a base-catalyzed intramolecular cyclization-condensation reaction. The proposed pathway begins with readily available starting materials and offers a logical, step-by-step protocol designed for reproducibility and scalability. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of heterocyclic synthesis.
Introduction and Strategic Overview
The 2H-thiopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a 1,3-dione functionality, as seen in this compound, creates a versatile chemical entity. The acidic protons at the C4 position and the dual carbonyl groups make it an attractive intermediate for further functionalization and a potential pharmacophore in its own right.
The synthesis of this target molecule presents a unique challenge due to the need to form a six-membered heterocyclic ring containing a 1,3-dicarbonyl system. A simple intramolecular Dieckmann condensation of a linear diester is not directly applicable for creating a 1,3-diketone. Therefore, a more nuanced approach is required.
Our proposed strategy involves a base-catalyzed cyclization-condensation of an activated derivative of thiodiacetic acid with a malonic ester. This approach is analogous to well-established methods for synthesizing cyclic 1,3-dicarbonyl compounds and provides a reliable pathway to the desired thiopyran-dione core.
Retrosynthetic Analysis and Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests a disconnection across the C2-C3 and C5-C6 bonds. This leads back to a malonic ester derivative and an activated form of thiodiacetic acid. This strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
Following this analysis, the forward synthesis is a two-step process:
-
Activation of Thiodiacetic Acid: Conversion of commercially available thiodiacetic acid to a more reactive species, such as thiodiacetyl chloride. This is a standard procedure using a chlorinating agent like thionyl chloride.
-
Cyclization-Condensation: A base-mediated reaction of thiodiacetyl chloride with diethyl malonate to form the target this compound.
Detailed Experimental Protocols
3.1. Step 1: Synthesis of Thiodiacetyl Chloride
Rationale: The conversion of the carboxylic acid to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the enolate of diethyl malonate. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add thiodiacetic acid (15.0 g, 0.1 mol).
-
Slowly add thionyl chloride (35.7 g, 22 mL, 0.3 mol) to the flask at room temperature with stirring.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) for 2 hours. The solid thiodiacetic acid will gradually dissolve.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude thiodiacetyl chloride (a pale yellow oil) is used directly in the next step without further purification.
3.2. Step 2: Synthesis of this compound
Rationale: This step is a base-catalyzed cyclization-condensation. A strong, non-nucleophilic base like sodium hydride is used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the acyl chloride, leading to cyclization. The use of an aprotic solvent like THF is crucial to prevent quenching of the base and the enolate.
Protocol:
-
In a 500 mL three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol) in anhydrous tetrahydrofuran (THF) (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (16.0 g, 15.2 mL, 0.1 mol) in anhydrous THF (50 mL) to the sodium hydride suspension with vigorous stirring. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Re-cool the mixture to 0 °C and add a solution of the crude thiodiacetyl chloride (from Step 1, ~0.1 mol) in anhydrous THF (50 mL) dropwise over 1 hour.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol (20 mL), followed by water (50 mL).
-
Acidify the aqueous solution to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reaction Mechanism
The proposed mechanism for the cyclization-condensation step is as follows:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Data Summary and Workflow
5.1. Table of Reagents and Expected Yield
| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 1 | Thiodiacetic Acid | 150.15 | 15.0 | 0.1 | Starting Material |
| 1 | Thionyl Chloride | 118.97 | 35.7 | 0.3 | Chlorinating Agent |
| 2 | Sodium Hydride (60%) | 40.00 | 8.8 | 0.22 | Base |
| 2 | Diethyl Malonate | 160.17 | 16.0 | 0.1 | Nucleophile Precursor |
| 2 | Tetrahydrofuran (THF) | 72.11 | ~300 mL | - | Solvent |
| - | Product | 160.19 | ~10-14 | ~0.06-0.09 | Expected Yield: 60-90% |
5.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. Key checkpoints include:
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Step 1: The complete dissolution of solid thiodiacetic acid and the cessation of gas evolution indicate the reaction is proceeding. The purity of the intermediate acyl chloride can be checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
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Step 2: The evolution of hydrogen gas upon addition of diethyl malonate to sodium hydride confirms the formation of the enolate. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
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Final Product: The structure of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The characteristic signals for the acidic protons at C4 and the two carbonyl groups will be key identifiers.
By adhering to these analytical checkpoints, a researcher can confidently track the progress of the synthesis and validate the identity and purity of the final compound.
References
-
Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link][1][2][3][4][5]
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Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
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Kappe, C. O. (2000). 1,3-Dicarbonyl Compounds as Versatile Building Blocks in Multicomponent Reactions. Accounts of Chemical Research, 33(12), 879-888. [Link]
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Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
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PubChem Compound Summary for CID 70216, Diethyl 2,2'-thiodiacetate. National Center for Biotechnology Information. [Link][6]
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- 6. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction to the 2H-Thiopyran-3,5(4H,6H)-dione Scaffold
An In-depth Technical Guide to the Chemical Properties of 2H-Thiopyran-3,5(4H,6H)-dione
Abstract: this compound, a sulfur-containing heterocyclic compound, represents a versatile scaffold of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a 1,3-dicarbonyl system within a thiacyclohexane ring, imparts a unique set of chemical properties governed by keto-enol tautomerism and the reactivity of its constituent functional groups. This guide provides a comprehensive exploration of the molecule's physicochemical characteristics, spectroscopic signatures, core reactivity, synthetic utility, and potential applications in drug development. By synthesizing data from established chemical principles and related structural analogs, this document serves as a technical resource for scientists aiming to leverage this scaffold in their research endeavors.
The thiopyran ring system is a foundational heterocyclic motif in which a sulfur atom replaces one of the carbon atoms in a cyclohexane ring.[1] These structures are crucial building blocks for a variety of bioactive agents, with derivatives exhibiting antibacterial, anti-inflammatory, and anticancer properties.[2][3] The specific subject of this guide, this compound (also known as thiane-3,5-dione[4]), integrates the thiopyran core with a 1,3-dione functionality. This arrangement creates a molecule with multiple reactive centers: the acidic α-protons situated between the two carbonyls, the electrophilic carbonyl carbons, and the nucleophilic sulfur atom, which can be readily oxidized. The interplay of these features makes it a highly valuable and versatile building block for creating complex molecular architectures and combinatorial libraries for drug discovery.[5][6]
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties is fundamental for its application in experimental settings, informing decisions on solvent selection, reaction temperatures, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 6881-49-8 | [4][7][8] |
| Molecular Formula | C₅H₆O₂S | [4][7][8] |
| Molecular Weight | 130.17 g/mol | [7][8] |
| Melting Point | 80-81 °C | [7] |
| Boiling Point | 257.9 ± 20.0 °C at 760 mmHg | [4][7] |
| Density | 1.3 ± 0.1 g/cm³ | [4][7] |
| Flash Point | 120.3 °C | [4][7] |
| Appearance | Solid | [8] |
| Refractive Index | 1.549 | [4] |
Safety Information: According to the Globally Harmonized System (GHS) classification, this compound is classified as H302: Harmful if swallowed.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed during handling.
Core Chemical Reactivity: Keto-Enol Tautomerism
The defining chemical characteristic of 1,3-dicarbonyl compounds, including this compound, is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.[9] This equilibrium, known as keto-enol tautomerism, is not a resonance phenomenon, as it involves the movement of both electrons and a proton.[10][11]
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are unusually acidic (pKa ~19-21 for a typical ketone) due to the resonance stabilization of the resulting conjugate base, the enolate.[9] This acidity facilitates the rapid, reversible proton transfer that defines tautomerism.
Caption: Keto-enol equilibrium in this compound.
The position of this equilibrium is highly dependent on several factors:
-
Solvent: Polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents like chloroform can shift the equilibrium towards the enol form.[12]
-
Conjugation: The enol form introduces a C=C double bond. If this bond can enter into conjugation with other π-systems, the enol form is stabilized.[9][13]
-
Intramolecular Hydrogen Bonding: For 1,3-dicarbonyls, the enol form can be significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[9][10][13] This is a powerful stabilizing effect.
This tautomerism is pivotal because it dictates the molecule's reactivity. The keto form reacts as an electrophile at the carbonyl carbons, while the enol and its corresponding enolate anion react as nucleophiles at the α-carbon.[10]
Synthetic Utility and Key Reactions
The multiple reactive sites of this compound make it a versatile precursor for a wide range of derivatives. The following workflow illustrates the primary pathways for its functionalization.
Caption: Key reaction pathways for this compound.
Reactions via the Enolate Intermediate
Treatment with a suitable base readily deprotonates the α-carbon, generating a resonance-stabilized enolate anion. This powerful nucleophile is central to forming new carbon-carbon bonds.
-
Alkylation: The enolate can be alkylated using alkyl halides (R-X), introducing substituents at the C4 position. This reaction is fundamental for building molecular complexity.
-
Acylation: Reaction with acyl chlorides or anhydrides leads to C-acylation, attaching an acyl group to the α-carbon.
Oxidation of the Sulfur Heteroatom
The sulfur atom in the thiopyran ring can be selectively oxidized to form the corresponding sulfoxide and sulfone.[14] This transformation significantly alters the molecule's steric and electronic properties, including its polarity and hydrogen bonding capacity. These oxidized derivatives are often explored in medicinal chemistry as metabolites or as compounds with distinct biological activities.[5][14] For instance, the conversion of a sulfide to a sulfoxide can be part of a prodrug strategy, where the less toxic sulfide is metabolized in vivo to a more active S-oxide form.[14]
Applications in Drug Discovery
While research on this compound itself is specific, the broader class of thiopyrans and their derivatives are well-established pharmacophores.[6] They are integral to compounds with a wide spectrum of biological activities, including:
-
Anticancer Agents: Certain thiopyran derivatives have shown promising anticancer activity.[2][3]
-
Antibacterial and Anti-inflammatory: The thiopyran scaffold is found in molecules with antibacterial and anti-inflammatory properties.[3]
-
CNS Agents: Substituted thiopyrans have been investigated for antipsychotic activity and as dopamine receptor agonists.[3][15]
-
Prodrugs: The reactivity of the thiopyran ring system, particularly its susceptibility to oxidation and elimination reactions, makes it an attractive candidate for designing prodrugs. For example, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have been designed as prodrugs to lower the toxicity of their parent diarylideneacetone compounds, which have anti-kinetoplastidal properties.[14]
The 1,3-dione functionality of this compound provides a robust chemical handle for diversification, allowing for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) in drug discovery campaigns.
Exemplary Experimental Protocol: Sulfide Oxidation
The following protocol describes a general, reliable method for the oxidation of a thiopyran sulfide to its corresponding sulfoxide, adapted from methodologies used for structurally similar compounds.[14]
Objective: To synthesize this compound-1-oxide (sulfoxide).
Rationale for Reagent Selection:
-
m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant for sulfides. It is relatively easy to handle, but overoxidation to the sulfone can occur if stoichiometry and temperature are not carefully controlled.
-
Davis's Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine): A highly chemoselective oxidant. It is particularly valuable for sensitive substrates where other oxidizing agents might affect other functional groups. It allows for precise oxidation to the sulfoxide with minimal risk of overoxidation.[14] The protocol below will utilize m-CPBA due to its wider availability, with notes on controlling the reaction.
Protocol: Synthesis of this compound-1-oxide
-
Reaction Setup:
-
To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 130.2 mg).
-
Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and prevent overoxidation to the sulfone.
-
-
Reagent Addition:
-
In a separate vial, dissolve m-CPBA (77% max, ~1.05 mmol, ~235 mg) in 5 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirred, cooled solution of the thiopyran dione over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 Ethyl Acetate:Hexanes).
-
Stain the TLC plate with a potassium permanganate stain to visualize the consumption of the sulfide starting material. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 10 mL portions of DCM.
-
Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure sulfoxide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected Outcome: The formation of the sulfoxide will introduce diastereotopic protons adjacent to the sulfur, leading to more complex splitting patterns in the ¹H NMR spectrum compared to the starting material.
-
Conclusion
This compound is a heterocyclic compound with a rich chemical profile defined by its 1,3-dicarbonyl system and sulfur heteroatom. Its facile keto-enol tautomerism provides dual reactivity, enabling it to act as both an electrophile and a nucleophile. This, combined with the ability to oxidize the sulfur atom, makes it an exceptionally versatile platform for synthetic chemists. For drug development professionals, the thiopyran core is a proven pharmacophore, and the dione functionality offers a gateway to rapidly generate diverse molecular libraries for biological screening. A thorough understanding of its fundamental chemical properties is the key to unlocking its full potential in both academic and industrial research.
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A Multi-Modal Spectroscopic Approach to the Structure Elucidation of 2H-Thiopyran-3,5(4H,6H)-dione
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: The Imperative for Structural Certainty
In the fields of medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless functional molecules.[1] Among these, sulfur-containing heterocycles like the thiopyran family are of significant interest due to their diverse biological activities and synthetic utility. The subject of this guide, 2H-Thiopyran-3,5(4H,6H)-dione, is a saturated heterocyclic β-diketone.[2][3][4] The precise arrangement of its atoms—its very structure—dictates its chemical reactivity, physical properties, and potential therapeutic applications. Therefore, unambiguous structure elucidation is not merely a characterization step; it is the foundational requirement for any further research or development.
This guide presents a comprehensive, multi-technique workflow for the definitive structure determination of this compound. As a Senior Application Scientist, the approach detailed herein is grounded in field-proven methodologies, emphasizing not just the "how" but the critical "why" behind each analytical choice. The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.[5][6]
The Target Molecule: Structure and Potential Tautomerism
This compound is a six-membered ring containing a sulfur atom and two ketone functionalities. Its core structure is a β-dicarbonyl system, which introduces the critical possibility of keto-enol tautomerism.[7][8] The molecule can exist in equilibrium between the diketo form and its enol tautomers. This equilibrium is a crucial consideration, as the presence of different tautomers will be directly observable in the spectroscopic data.
Figure 1: Keto-enol tautomerism of this compound.
The Integrated Analytical Workflow
A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to first establish the molecular formula and then meticulously map the atomic connectivity.
Caption: Workflow for definitive structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment and connectivity of atoms.[5] For this compound, we will primarily rely on 1H, 13C, and 2D correlation experiments.
Expected 1H NMR Spectrum
The symmetry of the diketo form simplifies the expected proton spectrum. We anticipate two distinct signals:
-
H-2/H-6 Protons: These protons are adjacent to the sulfur atom. They are expected to appear as a singlet further downfield due to the electronegativity of the neighboring sulfur and carbonyl group.
-
H-4 Protons: These protons are situated between two carbonyl groups, making them α-protons to two ketones. This environment will cause a significant downfield shift, and the signal will appear as a singlet.
The presence of the enol form would introduce a new set of signals, including a vinyl proton and a broad enolic hydroxyl proton, which would disappear upon a D₂O exchange experiment.
Expected 13C NMR Spectrum
The 13C NMR spectrum for the diketo form is also expected to be simple due to symmetry:
-
Carbonyl Carbons (C-3/C-5): These will be the most downfield signals, typically appearing in the 190-210 ppm range for ketones.
-
Methylene Carbons (C-2/C-6): These carbons are adjacent to the sulfur atom and will appear at a characteristic chemical shift for such environments.
-
Methylene Carbon (C-4): This carbon is flanked by two carbonyls and will be shifted accordingly.
2D NMR for Connectivity Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) provide definitive proof of connectivity.
Caption: Key expected HMBC correlations for connectivity proof.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to preserve labile protons like enolic -OH.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
1H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C. An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These experiments will take longer to acquire but are essential for unambiguous assignment.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and signal integration (for 1H).
Mass Spectrometry (MS): Confirming the Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula.
Expected Mass Spectrum
For this compound (C₅H₆O₂S), the expected data are:
-
Molecular Ion (M⁺): The molecular weight is 130.17 g/mol .[2][3] A high-resolution mass spectrometer (HRMS) should detect the molecular ion peak at an m/z value very close to the calculated exact mass (130.0089). The presence of a sulfur atom will also generate a characteristic M+2 peak with an intensity of ~4.4% relative to the M+ peak, corresponding to the natural abundance of the ³⁴S isotope.
-
Fragmentation: Electron Impact (EI) ionization may induce fragmentation. Common fragmentation patterns for cyclic ketones can include α-cleavage (cleavage of the bond adjacent to the carbonyl) and McLafferty rearrangements if applicable.[10][11] Loss of CO (28 Da) or fragments related to the thiopyran ring are plausible.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is a soft technique ideal for confirming the molecular weight, while Electron Impact (EI) is useful for generating reproducible fragmentation patterns for library matching.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy in the low ppm range.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and reliable identification of the functional groups present in a molecule.[12]
Expected IR Spectrum
For this compound, the key absorptions are:
-
C=O Stretch: A very strong and sharp absorption band is expected for the ketone carbonyl groups. For saturated six-membered cyclic ketones, this typically appears around 1715 cm⁻¹.[10]
-
C-H Stretch: Absorptions for the sp³ C-H bonds of the methylene groups will be observed just below 3000 cm⁻¹.
-
C-S Stretch: This bond typically produces a weak absorption in the 600-800 cm⁻¹ region.
-
Enol Form Indicators: If a significant amount of the enol tautomer is present, a broad O-H stretch would appear around 3200-3600 cm⁻¹, and the C=O stretch would be shifted to a lower wavenumber (e.g., 1650-1700 cm⁻¹) due to conjugation and hydrogen bonding.[7][8] The C=C stretch of the enol would appear around 1600-1640 cm⁻¹.[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Synthesis and Final Confirmation
The definitive structure is confirmed by integrating the data from all three techniques.
| Technique | Parameter | Expected Observation for this compound (Diketo Form) |
| HRMS | Molecular Ion (M+H)⁺ | m/z ≈ 131.0161 (Exact Mass for C₅H₇O₂S⁺) |
| IR | C=O Stretch | ~1715 cm⁻¹ (strong, sharp) |
| C-H Stretch (sp³) | ~2900-3000 cm⁻¹ | |
| ¹H NMR | δ (H-2, H-6) | Singlet, downfield chemical shift |
| δ (H-4) | Singlet, downfield chemical shift (α to two C=O) | |
| ¹³C NMR | δ (C-3, C-5) | ~190-210 ppm |
| δ (C-2, C-6) | Chemical shift characteristic for -S-CH₂-C=O | |
| δ (C-4) | Chemical shift characteristic for -C(=O)-CH₂-C(=O)- | |
| 2D NMR | HMBC | Correlation from H-4 protons to C-3/C-5 carbons. Correlation from H-2/H-6 protons to C-3/C-5 carbons. |
The mass spectrum confirms the molecular formula C₅H₆O₂S. The IR spectrum confirms the presence of ketone functional groups. The 1H and 13C NMR spectra show the number of unique proton and carbon environments consistent with the proposed structure. Finally, 2D NMR experiments definitively link these protons and carbons, leaving no ambiguity in the final structural assignment.
Conclusion
The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-modal analytical approach. By systematically combining the molecular weight information from mass spectrometry, the functional group data from infrared spectroscopy, and the detailed connectivity map from one- and two-dimensional NMR, a scientist can achieve an unambiguous and definitive structural assignment. This level of certainty is paramount for advancing scientific research and ensuring the integrity of data in drug discovery and development pipelines.
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An In-depth Technical Guide to the Spectroscopic Elucidation of 2H-Thiopyran-3,5(4H,6H)-dione
Foreword: Charting the Spectroscopic Landscape of a Versatile Heterocycle
To the researchers, scientists, and drug development professionals delving into the world of sulfur-containing heterocycles, this guide offers a comprehensive exploration of 2H-Thiopyran-3,5(4H,6H)-dione. While this molecule presents a seemingly simple structure, its spectroscopic characterization is a nuanced affair, primarily governed by the fascinating interplay of keto-enol tautomerism. This document moves beyond a mere recitation of data. Instead, it aims to equip you with the foundational knowledge and predictive insights necessary to interpret the spectroscopic data of this compound and its analogues. We will dissect the expected outcomes from key analytical techniques, grounding our predictions in the established principles of spectroscopy and data from structurally related compounds.
Molecular Overview and Synthetic Considerations
This compound, with the molecular formula C₅H₆O₂S and a molecular weight of approximately 130.16 g/mol , is a saturated six-membered heterocyclic ring containing a sulfur atom and two carbonyl groups at the 3- and 5-positions.[1][2][3] The synthesis of the thiopyran ring system can be achieved through various strategies, often involving hetero-Diels-Alder reactions or multi-component condensation reactions.[4][5][6] The choice of synthetic route is critical as it can influence the purity and isomeric form of the final product, which in turn has significant implications for spectroscopic analysis.
A plausible synthetic approach for this compound, by analogy to the synthesis of related pyran-diones, could involve the condensation of a sulfur-containing nucleophile with a suitable 1,3-dielectrophile.
The Central Theme: Keto-Enol Tautomerism
A paramount consideration for the spectroscopic analysis of this compound is its existence as a mixture of tautomers in solution. As a β-dicarbonyl compound, it is expected to exhibit a dynamic equilibrium between the diketo form and its corresponding enol forms.[7][8] This equilibrium is sensitive to factors such as solvent polarity, temperature, and pH.
The presence of multiple tautomeric forms means that spectroscopic data will likely reflect a composite of all species present in solution, rather than a single, static structure. Understanding this equilibrium is fundamental to a correct interpretation of the data.
Caption: Keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomerism
NMR spectroscopy is arguably the most powerful tool for characterizing the tautomeric equilibrium of this compound. Both ¹H and ¹³C NMR will provide distinct signatures for the keto and enol forms.
Predicted ¹H NMR Spectrum
In a non-polar solvent like CDCl₃, where the enol form is often favored through intramolecular hydrogen bonding, we would expect to see signals for both tautomers.[9]
-
Dione Form:
-
A singlet for the two equivalent protons at the C4 position (δ ~3.5-4.0 ppm).
-
A singlet for the two equivalent protons at the C2 and C6 positions (δ ~3.0-3.5 ppm), adjacent to the sulfur atom.
-
-
Enol Form:
-
A broad singlet for the enolic hydroxyl proton (δ > 10 ppm), the chemical shift of which is highly dependent on concentration and solvent.[10]
-
A singlet for the vinylic proton at the C4 position (δ ~5.0-6.0 ppm).
-
Singlets for the methylene protons adjacent to the sulfur and carbonyl groups, which will be non-equivalent in the enol form.
-
The integration of these signals can be used to determine the relative ratio of the keto and enol forms in the given solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also show distinct signals for each tautomer.
-
Dione Form:
-
A signal for the carbonyl carbons (C3 and C5) in the range of δ 200-210 ppm.
-
A signal for the C4 methylene carbon.
-
A signal for the C2 and C6 carbons adjacent to the sulfur.
-
-
Enol Form:
-
Signals for the enolic carbons (C=C-OH) in the olefinic region (δ ~90-160 ppm).
-
A signal for the remaining carbonyl carbon.
-
Signals for the methylene carbons, which will have different chemical shifts compared to the dione form.
-
The presence of two distinct sets of signals in both ¹H and ¹³C NMR spectra would be strong evidence for the existence of a tautomeric equilibrium.[9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Solvent Study: To investigate the effect of solvent polarity on the tautomeric equilibrium, acquire spectra in a range of solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[9]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound will be a superposition of the vibrational modes of the keto and enol forms.
-
Dione Form:
-
A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching of the saturated ketone.[11]
-
-
Enol Form:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the enolic hydroxyl group.
-
A C=O stretching band, often shifted to a lower frequency (1650-1680 cm⁻¹) due to conjugation with the C=C bond.
-
A C=C stretching band around 1600-1650 cm⁻¹.
-
The relative intensities of the keto C=O and the enolic O-H and conjugated C=O bands will reflect the position of the tautomeric equilibrium.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation
Mass spectrometry is essential for determining the molecular weight and obtaining information about the molecule's structure through its fragmentation pattern.
-
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 130, corresponding to the molecular formula C₅H₆O₂S. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]
-
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through pathways characteristic of cyclic ketones and thioethers. A retro-Diels-Alder reaction is a common fragmentation pathway for pyran-like structures, which could lead to the loss of neutral molecules.[13] The fragmentation pattern may also provide clues to distinguish between the keto and enol forms present in the ion source.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) for fragmentation information or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.[13]
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Dione Form: The diketo form is expected to show a weak n→π* transition for the carbonyl groups at a longer wavelength (around 280-300 nm) and a more intense π→π* transition at a shorter wavelength.
-
Enol Form: The conjugated enone system in the enol form will result in a π→π* transition that is shifted to a longer wavelength (bathochromic shift) compared to the non-conjugated dione. This absorption is typically more intense.[14]
By observing the absorption maxima and their dependence on solvent polarity, insights into the electronic structure and the tautomeric equilibrium can be gained.[15]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Signals for both keto and enol forms, indicating a tautomeric equilibrium. Enolic -OH proton at δ > 10 ppm. |
| ¹³C NMR | Distinct carbonyl signals for the keto form (δ ~200-210 ppm) and olefinic signals for the enol form. |
| IR | Keto C=O stretch (~1700-1725 cm⁻¹), enol O-H stretch (broad, ~3200-3600 cm⁻¹), and conjugated C=O stretch (~1650-1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z 130. Fragmentation may involve retro-Diels-Alder type reactions. |
| UV-Vis | n→π* transition for the dione. Bathochromically shifted and more intense π→π* transition for the conjugated enol form. |
Conclusion: A Unified Approach to Spectroscopic Characterization
The comprehensive spectroscopic characterization of this compound is a multifaceted task that hinges on a thorough understanding of its keto-enol tautomerism. No single technique can provide a complete picture; rather, it is the synergistic application of NMR, IR, MS, and UV-Vis spectroscopy that will allow for a full elucidation of its structure and dynamic behavior in solution. This guide provides a predictive framework for interpreting the spectroscopic data of this important heterocyclic compound, empowering researchers to confidently navigate its analysis and unlock its potential in various scientific endeavors.
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Magerramov, A. M., et al. (2020). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 56(8), 1339-1347. Available from: [Link]
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Al-Abdullah, E. S., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. Available from: [Link]
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Kappe, C. O., et al. (2018). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. Molbank, 2018(3), M996. Available from: [Link]
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Morgan, M. A., & Van Heyningen, E. (1957). 2H-Pyran-3,5(4H,6H)-Diones. Journal of the American Chemical Society, 79(2), 422-424. Available from: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Available from: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Available from: [Link]
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Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available from: [Link]
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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2H-Thiopyran-3,5(4H,6H)-dione
Abstract
Introduction: The Structural Landscape of 2H-Thiopyran-3,5(4H,6H)-dione
This compound is a six-membered heterocyclic compound featuring a sulfur atom and two carbonyl groups at the 3- and 5-positions. Its saturated, non-aromatic nature and the presence of the thioether and ketone functionalities make it an interesting scaffold for chemical synthesis and potential biological applications. The definitive confirmation of its molecular structure is paramount, and for this, multi-nuclear NMR spectroscopy is the indispensable tool.
The core analytical challenge and the most interesting chemical feature of this molecule is its potential to exist as a mixture of tautomers. The 1,3-dicarbonyl system allows for a dynamic equilibrium between the diketo form and at least one enol form. Understanding and quantifying this equilibrium is crucial as the chemical properties and biological activity of the different tautomers can vary significantly.
Caption: Molecular structure of this compound.
The Central Role of Keto-Enol Tautomerism
The protons on the carbon atom situated between two carbonyl groups (α-protons) are relatively acidic. This acidity facilitates the formation of an enol tautomer, where a proton migrates to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[4][5][6]
-
Nonpolar, aprotic solvents (e.g., CCl₄, CDCl₃) tend to favor the enol form, which can be stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.
-
Polar, protic solvents (e.g., D₂O, CD₃OD) can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the carbonyl groups, often shifting the equilibrium towards the more polar diketo form.
-
Polar, aprotic solvents (e.g., DMSO-d₆) are strong hydrogen bond acceptors and can also influence the equilibrium, often stabilizing the enol tautomer.[4]
NMR spectroscopy is uniquely suited to study this phenomenon because the exchange between keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer in the spectrum.[4]
Caption: Equilibrium between the diketo and enol tautomers.
Predicted NMR Spectral Features
The following predictions are based on established chemical shift ranges, coupling constant theory, and data from similar heterocyclic and dicarbonyl systems.[7][8] All chemical shifts are reported in parts per million (ppm).
Predicted ¹H NMR Spectrum
-
Diketo Tautomer:
-
H2, H6 (ax, eq): ~2.8 - 3.5 ppm. These protons are adjacent to the sulfur atom. They would likely appear as complex multiplets due to geminal coupling to each other and vicinal coupling to neighboring protons.
-
H4 (ax, eq): ~3.5 - 4.0 ppm. These are the active methylene protons situated between the two carbonyls. In a perfectly symmetrical and rapidly inverting ring, they might appear as a singlet. However, in a locked or slowly exchanging conformation, they would appear as an AB quartet.
-
-
Enol Tautomer (assuming enolization towards C5):
-
H2, H6: ~2.7 - 3.4 ppm. The chemical environment would be slightly different from the diketo form, leading to a shift.
-
H4: ~3.3 - 3.8 ppm. Now adjacent to a C=C double bond and a C=O group, these protons would likely appear as a singlet.
-
Enolic OH: ~12 - 16 ppm. This proton, involved in a strong intramolecular hydrogen bond, would be highly deshielded and appear as a broad singlet far downfield. Its presence is a definitive marker for the enol form.
-
Vinyl H (at C5): ~5.5 - 6.0 ppm. The appearance of a signal in the vinylic region is another clear indicator of the enol tautomer. It would appear as a singlet.
-
Predicted ¹³C NMR Spectrum
-
Diketo Tautomer:
-
C3, C5 (C=O): ~195 - 205 ppm. The two carbonyl carbons would appear in the characteristic region for ketones.
-
C4 (CH₂): ~50 - 60 ppm. The carbon flanked by two carbonyls.
-
C2, C6 (CH₂): ~30 - 40 ppm. The carbons adjacent to the sulfur atom.
-
-
Enol Tautomer (assuming enolization towards C5):
-
C3 (C=O): ~190 - 200 ppm. The remaining ketone carbonyl.
-
C5 (C-OH): ~170 - 180 ppm. The enolic carbon, now part of a C=C-OH system, is shifted significantly upfield from its carbonyl position.
-
C4 (=CH-): ~95 - 105 ppm. The carbon that was the active methylene is now part of the C=C double bond.
-
C2, C6 (CH₂): ~28 - 38 ppm.
-
Summary of Predicted NMR Data
| Assignment | Tautomer | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity (¹H) |
| C2, C6 | Diketo | 2.8 - 3.5 | 30 - 40 | Multiplet |
| C3, C5 | Diketo | - | 195 - 205 | - |
| C4 | Diketo | 3.5 - 4.0 | 50 - 60 | Singlet or AB quartet |
| C2, C6 | Enol | 2.7 - 3.4 | 28 - 38 | Multiplet |
| C3 | Enol | - | 190 - 200 | - |
| C4 | Enol | 3.3 - 3.8 | 95 - 105 | Singlet |
| C5 | Enol | 5.5 - 6.0 (vinyl H) | 170 - 180 | Singlet |
| OH | Enol | 12.0 - 16.0 | - | Broad Singlet |
Recommended Experimental Protocol for NMR Analysis
To achieve unambiguous structural assignment and quantify the tautomeric equilibrium, a multi-step NMR analysis is required.[9]
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for probing the tautomeric equilibrium. Running samples in multiple solvents of varying polarity is highly recommended.[3][6]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Key NMR Experiments
A suite of 1D and 2D NMR experiments should be performed to build the complete structural picture.[1][10][11][12]
-
¹H NMR: The standard proton experiment. This provides initial information on the number of proton environments, their integrations (relative ratios), and coupling patterns. It will be the primary tool for quantifying the keto:enol ratio.
-
¹³C{¹H} NMR: A standard proton-decoupled carbon experiment to identify the number of unique carbon environments.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer). This experiment is invaluable for differentiating carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O) are not observed.
-
¹H-¹H COSY: (Correlation Spectroscopy). This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13] It establishes the connectivity of proton spin systems, for example, showing the relationship between protons at C2 and C6.
-
¹H-¹³C HSQC: (Heteronuclear Single Quantum Coherence). This 2D experiment correlates each proton with the carbon atom it is directly attached to.[11][13] It is the most reliable way to assign protonated carbons.
-
¹H-¹³C HMBC: (Heteronuclear Multiple Bond Correlation). This crucial 2D experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3).[13][14] It is essential for identifying quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC. For example, an HMBC correlation from the H4 protons to the C3 and C5 carbonyl carbons would definitively prove their position in the diketo form.
Caption: A logical workflow for NMR-based structure elucidation.
Quantifying the Tautomeric Equilibrium
The power of ¹H NMR lies in its quantitative nature. The integrated area of a signal is directly proportional to the number of protons it represents. To determine the keto:enol ratio:
-
Identify Unique Signals: Choose a well-resolved signal unique to the keto form (e.g., the CH₂ protons at C4) and one unique to the enol form (e.g., the vinylic proton at C5).
-
Integrate: Carefully integrate these signals.
-
Normalize and Calculate: Let I(keto) be the integral of the keto signal (representing 2 protons) and I(enol) be the integral of the enol signal (representing 1 proton).
-
Normalized Keto abundance = I(keto) / 2
-
Normalized Enol abundance = I(enol) / 1
-
Ratio (Keto:Enol) = (I(keto)/2) : (I(enol)/1)
-
By performing this analysis in different solvents, a clear picture of the solvent's effect on the tautomeric equilibrium can be established, providing deep insight into the molecule's chemical behavior.[4][6]
Conclusion
While a definitive, published NMR spectrum for this compound was not found in the initial literature survey, a comprehensive analysis can be confidently predicted. The key to its characterization lies not just in assigning the signals of a single structure, but in understanding and resolving the dynamic equilibrium between its diketo and enol tautomers. The proposed workflow, combining a strategic suite of 1D and 2D NMR experiments with analysis across multiple solvents, provides a robust, self-validating protocol. This approach will yield an unambiguous assignment of all proton and carbon signals for each tautomer present and allow for the quantitative assessment of their equilibrium, providing the foundational data necessary for further research and development.
References
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Mishra, A. K., & Mishra, A. K. (2021). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]
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Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. Available at: [Link]
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Gary E. Martin, G. E. (2021). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
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Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Available at: [Link]
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Cook, A., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Semantic Scholar. Available at: [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
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Li, L., et al. (2022). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available at: [Link]
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Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
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Dias, A. M. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Available at: [Link]
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Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2H-Thiopyran-3,5(4H,6H)-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2H-Thiopyran-3,5(4H,6H)-dione, a sulfur-containing heterocyclic compound relevant to pharmaceutical and chemical synthesis. This document delves into the theoretical underpinnings and practical applications of mass spectrometry for the characterization of this molecule. It offers a detailed roadmap for instrument setup, sample preparation, and spectral interpretation. By exploring predictable fragmentation pathways based on the established principles of mass spectrometry for cyclic ketones and thioethers, this guide presents a robust framework for the identification and structural elucidation of this compound and its analogs.
Introduction to this compound
This compound, also known as thiane-3,5-dione, is a cyclic dione featuring a thiopyran core.[1] Its structure, which incorporates both ketone functionalities and a thioether linkage, results in a distinctive profile when analyzed by mass spectrometry. A thorough understanding of its behavior under various ionization techniques is paramount for its unambiguous identification in complex matrices and for its detailed structural characterization.
Key Chemical Properties:
-
Molecular Formula: C₅H₆O₂S[1]
-
Molecular Weight: 130.165 g/mol [1]
-
Exact Mass: 130.00885060 g/mol [1]
Mass Spectrometry Methodology: A Practical Approach
The selection of an appropriate ionization source and mass analyzer is fundamental to acquiring high-quality, interpretable mass spectra. For a molecule such as this compound, both "soft" and "hard" ionization techniques offer distinct advantages.
Experimental Workflow: From Sample to Spectrum
The following diagram outlines a generalized workflow for the mass spectrometric analysis of this compound.
Caption: Generalized workflow for the mass spectrometric analysis of this compound.
Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution using a solvent system compatible with the intended analysis (e.g., 50:50 methanol:water with 0.1% formic acid for ESI) to obtain a final concentration within the optimal range for the instrument, typically 1-10 µg/mL.
Instrumentation and Parameters
2.3.1. Electrospray Ionization (ESI) for Soft Ionization
ESI is a soft ionization technique that is ideal for determining the molecular weight of an analyte as it typically produces the protonated molecule, [M+H]⁺.
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 2 - 3 Bar
-
Drying Gas (N₂): 8 - 10 L/min
-
Drying Gas Temperature: 200 - 250 °C
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass measurements.
2.3.2. Electron Ionization (EI) for Structural Elucidation
EI is a high-energy, hard ionization technique that induces significant fragmentation, generating a reproducible "fingerprint" mass spectrum that is highly informative for structural elucidation.[2]
-
Ionization Energy: 70 eV
-
Source Temperature: 200 - 230 °C
-
Introduction Method: Gas Chromatography (GC) for volatile samples or a direct insertion probe.
-
Mass Analyzer: A quadrupole or magnetic sector analyzer is commonly used.
Predicted Mass Spectrum and Fragmentation Pathways
Although specific experimental mass spectra for this compound are not widely published, its fragmentation behavior can be reliably predicted based on the well-documented principles of mass spectrometry for cyclic ketones and thioethers.[3][4][5]
ESI Mass Spectrum
Under typical ESI conditions, the primary ion observed is expected to be the protonated molecule.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 131.0166 | Protonated molecule |
| [M+Na]⁺ | 153.0085 | Sodium adduct |
| [2M+H]⁺ | 261.0255 | Protonated dimer |
EI Mass Spectrum and Fragmentation Pathways
In an EI source, the initially formed molecular ion (M⁺˙) is energetically unstable and prone to fragmentation.[2] The presence of two carbonyl groups and a sulfur atom will govern the subsequent fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Key Fragmentation Pathways Explained:
-
α-Cleavage: A dominant fragmentation mechanism for cyclic ketones is the cleavage of the bond alpha to the carbonyl group.[5] In this molecule, this can result in the loss of a ketene molecule (CH₂=C=O, 42 Da), yielding a fragment ion at an m/z of 88.
-
Loss of Carbon Monoxide: The expulsion of a neutral carbon monoxide molecule (CO, 28 Da) is a characteristic fragmentation pathway for ketones, which would produce a fragment ion at an m/z of 102.[4]
-
Cleavage Adjacent to Sulfur: The C-S bond is another potential site of cleavage. The loss of a hydrosulfide radical (HS•, 33 Da) could lead to the formation of a fragment ion at an m/z of 97.
-
Ring Opening and Subsequent Fragmentations: The initial ring-opening can be followed by a cascade of rearrangements and further fragmentations, leading to smaller, stable ions. The fragment at an m/z of 55 is a characteristic ion for saturated cyclic ketones.[5] Another plausible small fragment could originate from the sulfur-containing portion of the ring, such as an ion at an m/z of 58, corresponding to thio-ketene.
Data Interpretation and Structural Confirmation
The synergistic use of high-resolution mass data from ESI and the detailed fragmentation pattern from EI provides a powerful methodology for the confident identification of this compound.
-
High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement of the [M+H]⁺ ion at an m/z of 131.0166 (with a mass accuracy of < 5 ppm) serves to confirm the elemental composition of C₅H₇O₂S.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation of the precursor ion at an m/z of 131.0166 provides additional structural information. The fragmentation pattern observed in an MS/MS experiment under collision-induced dissociation (CID) would likely produce fragments that are consistent with those seen in the EI spectrum, thereby confirming the atomic connectivity of the molecule.
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved through a combination of soft and hard ionization techniques. ESI is invaluable for providing accurate molecular weight information, while EI is essential for detailed structural elucidation via its characteristic fragmentation patterns. The predicted fragmentation pathways, primarily involving α-cleavage and the loss of small neutral molecules such as CO and ketene, offer a solid foundation for the interpretation of experimental data. This guide provides a robust starting point for researchers engaged in the analysis of this and structurally similar compounds.
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Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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- Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(17), 11497-11528.
- Müller, C. E., Frick, B., Ellinger, B., Sotriffer, C. A., & Schirmeister, T. (2018). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. Molbank, 2018(4), M1025.
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ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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"IR spectrum of 2H-Thiopyran-3,5(4H,6H)-dione"
An In-Depth Technical Guide to the Infrared Spectrum of 2H-Thiopyran-3,5(4H,6H)-dione
Introduction
The Molecule: this compound
This compound is a heterocyclic compound featuring a six-membered ring containing one sulfur atom, two ketone functionalities, and three methylene groups.[1][2] Its structure as a 1,3-dicarbonyl compound is a key determinant of its chemical and spectroscopic behavior. Such scaffolds are valuable building blocks in organic synthesis and drug discovery. The molecular formula is C₅H₆O₂S, with a molecular weight of approximately 130.17 g/mol .[2][3]
The Technique: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[4] The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[5][6] This allows for the confident identification of functional groups, making it a primary tool for reaction monitoring, quality control, and structural verification.[7]
Theoretical IR Spectral Analysis
The interpretation of the IR spectrum for this compound is complicated and enriched by the high probability of keto-enol tautomerism.[8][9] An experimental sample will likely exist as an equilibrium mixture of the diketo form and one or more enol forms. Therefore, the observed spectrum will be a composite, reflecting all species present.
The Diketo Tautomer: Vibrational Predictions
In its pure diketo form, the molecule's spectrum would be dominated by absorptions from its ketone and saturated hydrocarbon components.
Table 1: Predicted IR Absorption Bands for this compound (Diketo Form)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| C-H Stretch (Methylene) | 2850 - 2960 | Medium | Characteristic of sp³ C-H bonds. Multiple peaks may be observed due to symmetric and asymmetric stretching.[10] |
| C=O Stretch (Ketone) | ~1715 | Strong | This is the most intense and diagnostic peak. For a six-membered cyclic ketone, the absorption is typically around 1715 cm⁻¹.[11][12] The presence of two carbonyl groups may lead to slight splitting or broadening. |
| C-H Bend (Scissoring) | 1450 - 1470 | Medium | Arises from the bending of the methylene groups.[6] |
| C-S Stretch (Thioether) | 600 - 800 | Weak to Medium | The C-S stretch is often weak and can be difficult to assign definitively as it falls in the complex fingerprint region.[13] |
The Influence of Keto-Enol Tautomerism
1,3-dicarbonyl compounds frequently establish an equilibrium with their enol tautomers.[8][14] For this compound, the enol form, 5-hydroxy-4H-thiopyran-3(2H)-one, is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and by the potential for strong intramolecular hydrogen bonding between the enolic hydroxyl and the carbonyl oxygen.[7][9]
Caption: Keto-Enol tautomeric equilibrium in this compound.
The Enol Tautomer: Predicted Spectral Features
The presence of the enol tautomer would introduce several new and distinct bands to the IR spectrum, providing clear evidence of its existence.
Table 2: Predicted IR Absorption Bands for the Enol Tautomer
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. Intramolecular H-bonding can shift this peak to the lower end of the range.[7][9] |
| C-H Stretch (sp²) | 3000 - 3100 | Medium | A peak appearing just above 3000 cm⁻¹ is characteristic of a C-H bond on a double bond (=C-H).[10] |
| C=O Stretch (Conjugated) | 1650 - 1680 | Strong | Conjugation with the C=C double bond lowers the carbonyl stretching frequency compared to the saturated ketone.[15] |
| C=C Stretch (Alkene) | 1600 - 1650 | Medium to Strong | This peak confirms the presence of the enol's carbon-carbon double bond. Its intensity is often enhanced by conjugation. |
An experimental spectrum would therefore be a superposition of the peaks listed in both Table 1 and Table 2. The relative intensities of the diketo C=O stretch (~1715 cm⁻¹) versus the enol-related peaks (O-H, conjugated C=O, C=C) would provide qualitative insight into the position of the tautomeric equilibrium under the conditions of measurement.[16]
Experimental Protocol: Acquiring the IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods depends on sample availability and desired data quality.
Sample Preparation
-
ATR Method (Recommended): This is the modern, preferred method for solid samples. It requires only a small amount of material placed directly on the ATR crystal (typically diamond or germanium).
-
Ensure the ATR crystal surface is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.
-
Place a small quantity (1-2 mg) of solid this compound onto the crystal.
-
Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Acquire the sample spectrum.
-
-
KBr Pellet Method (Traditional): This method can yield very high-quality spectra with sharp peaks but is more labor-intensive and highly sensitive to moisture, which can introduce a large, broad O-H band that obscures the 3200-3600 cm⁻¹ region.
-
Gently grind ~1 mg of the sample with ~100 mg of dry, FT-IR grade KBr in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet.
-
Place the pellet in the instrument's sample holder and acquire the spectrum.
-
Instrumentation and Data Acquisition
A modern FT-IR spectrometer should be used with the following typical parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel is a common and effective function.
Caption: Standard workflow for acquiring an FT-IR spectrum of a solid sample.
Data Interpretation: A Validating Framework
Interpreting an acquired spectrum should follow a logical, self-validating sequence:
-
The Carbonyl Region (1800-1600 cm⁻¹): This is the most informative region. Look for a strong, sharp peak around 1715 cm⁻¹. This confirms the cyclic ketone of the diketo form. The presence of an additional strong peak, likely broader, between 1650-1680 cm⁻¹ is a strong indicator of the conjugated carbonyl from the enol tautomer.
-
The Hydroxyl/Alkene Region (3600-3000 cm⁻¹ & 1650-1600 cm⁻¹): Scan for a broad absorption between 3200-3600 cm⁻¹. If present, this is compelling evidence for the enol's O-H group. Corroborate this by looking for a medium-to-strong C=C stretching band around 1600-1650 cm⁻¹. The simultaneous presence of these bands with the conjugated carbonyl peak is definitive proof of the enol tautomer.
-
The C-H Region (3100-2800 cm⁻¹): Confirm the presence of the thiopyran ring's backbone by identifying the medium-intensity peaks just below 3000 cm⁻¹ (sp³ C-H). If the enol form is present, a weaker peak may be visible just above 3000 cm⁻¹ (sp² C-H).
-
The Fingerprint Region (<1500 cm⁻¹): While complex, this region contains the weaker C-S stretching vibration (typically 600-800 cm⁻¹) and various C-H bending modes. While individual peak assignment is difficult, the overall pattern is unique to the molecule and can be used for comparison against a reference spectrum if one becomes available.
Conclusion
The infrared spectrum of this compound is predicted to be a rich tapestry of vibrational information, critically shaped by a keto-enol tautomeric equilibrium. The most diagnostic features are the dual carbonyl absorptions (~1715 cm⁻¹ for the keto form and ~1665 cm⁻¹ for the conjugated enol form), a broad O-H stretch, and a C=C stretch, which collectively confirm the presence of both tautomers. By following the rigorous experimental and interpretive frameworks outlined in this guide, researchers can confidently acquire and analyze the spectrum of this compound, enabling its unambiguous structural characterization.
References
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of petroleum thioethers. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
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JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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ResearchGate. (n.d.). Keto-enol tautomerism of 1,3-diketo compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Characteristics of 2H-Thiopyran-3,5(4H,6H)-dione
Introduction
Within the landscape of heterocyclic chemistry, sulfur-containing scaffolds hold a position of significant interest for medicinal chemists and drug development professionals. Thiopyrans, six-membered heterocyclic compounds containing a sulfur atom, are notable for their versatile chemical reactivity and broad spectrum of biological activities.[1][2] Derivatives of the thiopyran core have been explored for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2][3]
This technical guide focuses on a specific derivative, 2H-Thiopyran-3,5(4H,6H)-dione (CAS No: 6881-49-8), a molecule that combines the thiopyran backbone with a 1,3-dicarbonyl functional group. This arrangement imparts unique physical and chemical properties, most notably the phenomenon of keto-enol tautomerism, which can profoundly influence its stability, reactivity, and interaction with biological targets. This document provides a comprehensive analysis of its core physical characteristics, outlines robust protocols for its spectroscopic characterization, and discusses the implications of these properties for research and development.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical attributes of this compound are essential for its handling, formulation, and application in experimental settings. The data, compiled from various chemical databases, provides a baseline for its scientific profile. It is important to note that some variation exists in reported values, which is common for less-studied compounds and may depend on the experimental method and purity of the sample.
| Property | Value | Source(s) |
| CAS Number | 6881-49-8 | [4][5] |
| Molecular Formula | C₅H₆O₂S | [4][5] |
| Synonyms | thiane-3,5-dione | [4] |
| Molecular Weight | 130.17 g/mol | [4][5] |
| Exact Mass | 130.00885 g/mol | [4] |
| Melting Point | 52.64 °C to 81 °C | [5][6] |
| Boiling Point | 257.9 °C at 760 mmHg | [4][5] |
| Density | ~1.3 g/cm³ | [4][5] |
| Flash Point | 120.3 °C | [4] |
| Refractive Index | 1.549 | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Section 2: Structural Analysis and Keto-Enol Tautomerism
The defining structural feature of this compound is its 1,3-dicarbonyl system. This arrangement facilitates a dynamic equilibrium between two constitutional isomers: the diketo form and the keto-enol (or simply, enol) form. This phenomenon, known as tautomerism, is a cornerstone of its chemistry.[8][9]
The equilibrium generally favors the diketo tautomer, but the enol form can be significantly stabilized by two primary factors:
-
Conjugation: The C=C double bond of the enol form is conjugated with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[9]
-
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group.[9][10][11]
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[8][12] This solvent dependency is a critical consideration for any spectroscopic analysis or reactivity study.
Section 3: Spectroscopic Characterization Workflow
Accurate structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique spectroscopic approach is required to fully characterize this compound, especially to probe the tautomeric equilibrium. The workflow below illustrates a logical sequence for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguously identifying the structure and quantifying the ratio of tautomers in solution.[13] Because the interconversion between keto and enol forms is often slow on the NMR timescale, distinct signals for each tautomer can be observed.
Predicted ¹H NMR Spectral Features:
-
Diketo Form:
-
A singlet for the two equivalent protons at C4 (between the carbonyls), expected to be in the δ 3.5-4.0 ppm range.
-
Multiplets for the protons at C2 and C6 adjacent to the sulfur atom.
-
-
Enol Form:
-
A characteristic, sharp singlet for the vinyl proton (C=CH) in the δ 5.0-6.0 ppm range.
-
A broad singlet far downfield (δ 10-15 ppm) corresponding to the enolic hydroxyl proton (-OH), which is often exchangeable with D₂O.
-
The disappearance of the C4 proton signal.
-
Predicted ¹³C NMR Spectral Features:
-
Diketo Form:
-
A strong signal in the δ 190-210 ppm region for the two equivalent ketone carbonyl carbons (C3 and C5).
-
Signals for the methylene carbons (C2, C4, C6).
-
-
Enol Form:
-
Two distinct signals in the downfield region: one for the remaining ketone carbonyl (C=O) and another for the enolic carbon attached to the hydroxyl group (C-OH) at a slightly higher field.
-
A signal for the vinyl carbon (=CH).
-
-
Rationale: The choice of deuterated solvent is paramount as it directly influences the keto-enol equilibrium. Comparing spectra in a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) provides valuable insight into the tautomeric preference.
-
Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. c. Prepare a second, identical sample dissolved in DMSO-d₆.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum for each sample. b. Ensure a sufficient relaxation delay (D1) to allow for accurate integration.
-
Data Analysis: a. Integrate the distinct signals corresponding to the keto form (e.g., the C4 protons) and the enol form (e.g., the vinyl proton). b. Calculate the molar ratio of the two tautomers in each solvent by comparing the normalized integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing clear evidence for the keto-enol mixture.
Expected IR Absorption Bands:
-
Shared Features:
-
C-H stretching vibrations from the methylene groups (~2850-3000 cm⁻¹).
-
-
Diketo Form:
-
A strong, sharp absorption band for the C=O stretch of the ketone groups, typically around 1700-1725 cm⁻¹.
-
-
Enol Form:
-
A very broad O-H stretching band from ~2500-3300 cm⁻¹, indicative of the strong intramolecular hydrogen bond.
-
A C=C stretching band around 1600-1650 cm⁻¹.
-
A C=O stretching band for the conjugated ketone, often shifted to a lower frequency (e.g., 1650-1680 cm⁻¹).
-
-
Rationale: The solid-state IR spectrum provides a snapshot of the compound's structure, often reflecting a predominant tautomer in the crystalline form. The KBr pellet method is a standard technique for solid samples.
-
Sample Preparation: a. Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the IR spectrometer. b. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and elemental composition of the compound.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the exact mass of the molecule. For C₅H₆O₂S, this would be at m/z 130.0089.[4]
-
Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺ peak (³²S).
-
Fragmentation: Common fragmentation pathways may include the loss of CO or other small neutral molecules.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and providing a clear molecular ion peak.
-
Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: a. Infuse the sample solution directly into the ESI source of the mass spectrometer. b. Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization. c. For high-resolution mass spectrometry (HRMS), use an instrument like a TOF or Orbitrap to confirm the elemental formula to within a few parts per million (ppm).
Section 4: Relevance in Drug Discovery and Development
The physical characteristics of this compound are directly relevant to its potential as a scaffold in drug discovery.
-
Structural Motif: The thiopyran ring is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[14][15]
-
Tautomerism and Binding: The ability to exist as either a keto or enol tautomer can significantly impact how the molecule interacts with a biological target. The enol form can act as both a hydrogen bond donor (OH) and acceptor (C=O), while the diketo form presents two hydrogen bond acceptors. This flexibility can be crucial for optimizing binding affinity to an enzyme or receptor active site.
-
Chelating Properties: The 1,3-dicarbonyl moiety is a well-known metal chelator. This property could be exploited in the design of metalloenzyme inhibitors.
-
Synthetic Handle: The reactivity of the thiopyran ring and the dicarbonyl system makes it a versatile intermediate for the synthesis of more complex molecules, allowing for the creation of diverse chemical libraries for screening.[14][16]
Conclusion
This compound is a heterocyclic compound whose scientific value is intrinsically linked to its unique physical and structural properties. Its most defining characteristic is the solvent-dependent keto-enol tautomerism, a feature that must be carefully considered during any experimental investigation. The application of a combined spectroscopic workflow, particularly leveraging NMR to probe the tautomeric equilibrium, is essential for its complete and accurate characterization. For researchers in drug discovery, understanding these foundational characteristics is the first step toward harnessing the potential of the thiopyran scaffold to develop novel therapeutic agents.
References
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Chemsrc. (n.d.). This compound | CAS#:6881-49-8. Retrieved from [Link]
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Royal Society of Chemistry Books. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Retrieved from [Link]
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PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Unveiling the reactivity of 2 H -(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Retrieved from [Link]
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MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiopyran. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
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ChemBK. (n.d.). 2H-Pyran-3,5(4H,6H)-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiopyrans and their Benzo Derivatives | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]
-
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ResearchGate. (2020). (PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]
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An In-Depth Technical Guide to 2H-Thiopyran-3,5(4H,6H)-dione (CAS 6881-49-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Thiopyran-3,5(4H,6H)-dione, with the CAS number 6881-49-8, represents a fascinating heterocyclic scaffold with significant potential in organic synthesis and medicinal chemistry.[1] Its structure, featuring a thiopyran ring with two carbonyl groups, imparts a unique combination of reactivity and potential for biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, chemical behavior, and potential applications, with a focus on insights relevant to researchers and professionals in drug development. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related structures and established chemical principles to provide a robust working knowledge of this molecule.
Chemical and Physical Properties
This compound, also known as thiane-3,5-dione, is a sulfur-containing heterocyclic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6881-49-8 | [1][2][3] |
| Molecular Formula | C5H6O2S | [1][2][3] |
| Molecular Weight | 130.17 g/mol | [1] |
| IUPAC Name | thiane-3,5-dione | [1] |
| Synonyms | This compound | [3] |
| Melting Point | 80-81 °C | [3] |
| Boiling Point | 257.9 °C at 760 mmHg | [3] |
| Density | 1.3 g/cm³ | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis of this compound
Proposed Synthetic Pathway: Dieckmann Condensation
The proposed synthesis involves the intramolecular cyclization of diethyl 3,3'-thiobis(propanoate) in the presence of a strong base, followed by acidic workup and decarboxylation.
Caption: Proposed synthesis of this compound via Dieckmann condensation.
Experimental Protocol (Hypothetical)
Materials:
-
Diethyl 3,3'-thiobis(propanoate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Cyclization: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3,3'-thiobis(propanoate) in anhydrous ethanol. Add sodium ethoxide portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours to drive the intramolecular condensation.
-
Workup: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating with aqueous hydrochloric acid.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Chemical Reactivity and Keto-Enol Tautomerism
The chemical behavior of this compound is dominated by the presence of the two carbonyl groups in a 1,3-relationship, which allows for the existence of keto-enol tautomerism .[7][8][9]
Caption: Keto-enol tautomerism of this compound.
The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by both acids and bases.[9] For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium.[10] However, in 1,3-dicarbonyl systems like this one, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol tautomer.[10]
The presence of the enol form is crucial as it imparts nucleophilic character to the α-carbon, allowing for a variety of reactions, including:
-
Alkylation and Acylation: The enolate, formed by deprotonation of the α-carbon, can react with electrophiles such as alkyl halides and acyl chlorides.
-
Condensation Reactions: The nucleophilic α-carbon can participate in aldol and Claisen-type condensation reactions.
-
Cycloaddition Reactions: The thiopyran ring itself can participate in cycloaddition reactions, a common strategy for the synthesis of more complex heterocyclic systems.[11]
Spectroscopic Properties (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the thiopyran ring. The chemical shifts of these protons would be influenced by the adjacent sulfur atom and carbonyl groups. In the presence of the enol tautomer, a signal for the enolic hydroxyl proton would also be observed.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbons (typically in the range of 190-210 ppm) and the methylene carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups (typically around 1700-1725 cm⁻¹). In the case of the enol form, a broad O-H stretching band and a C=C stretching band would be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (130.17 g/mol ).
Applications in Drug Discovery and Development
The thiopyran scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules.[11] Derivatives of thiopyran have demonstrated a wide range of pharmacological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potential of thiopyran derivatives as anticancer agents.[2][3][12][13][14] These compounds have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer.[3][14] The proposed mechanisms of action often involve the inhibition of key cellular targets like EGFR and tubulin.[2][3]
| Derivative Class | Cancer Cell Lines | Reported Activity | Reference(s) |
| Bis-oxidized thiopyran derivatives | A549, H1975, MCF-7 | Inhibition of cell growth, cell cycle arrest, and apoptosis | [3] |
| Thiopyrano[2,3-d]thiazoles | MCF7, HEPG2 | Anticancer activity confirmed by molecular docking | [2] |
| Thiopyrano[2,3-d]thiazoles based on juglone | Various cancer cell lines | Cytotoxic effects, interaction with DNA | [12][13] |
| Thiopyrano[2,3-d]thiazoles with cinnamic acid amides | NCI 60 cancer cell line panel | Moderate antitumor activity | [14] |
Antimicrobial Activity
Derivatives of thiopyran have also been investigated for their antimicrobial properties.[15][16] The incorporation of the thiopyran ring into larger molecular structures has led to the development of compounds with activity against both bacteria and fungi. The mechanism of action is thought to be related to the ability of these compounds to interfere with essential microbial processes.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Analytical Methods (Proposed)
A validated analytical method for the quantification of this compound is not described in the literature. However, a robust method can be developed using High-Performance Liquid Chromatography (HPLC).
Proposed HPLC Method
Caption: Proposed workflow for the HPLC analysis of this compound.
Method Parameters (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (a UV scan would be required to determine the optimal wavelength, likely in the range of 220-280 nm).
-
Quantification: Quantification would be achieved by creating a calibration curve with known concentrations of a purified standard of this compound.
Conclusion
This compound (CAS 6881-49-8) is a heterocyclic compound with significant untapped potential. While specific experimental data for this molecule is sparse, its structural features suggest a rich chemistry and a promising future in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers looking to explore the chemistry and biological applications of this intriguing scaffold. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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An In-Depth Technical Guide to the Synthesis and Characterization of Thiane-3,5-dione
This guide provides a comprehensive overview of the synthesis and structural elucidation of thiane-3,5-dione, a sulfur-containing heterocyclic compound of interest to researchers in synthetic chemistry and drug development. The inherent functionalities of thiane-3,5-dione, specifically its β-dicarbonyl motif, make it a versatile building block for more complex molecular architectures. This document moves beyond simple procedural outlines to provide insights into the causality behind experimental choices, ensuring a robust and reproducible scientific approach.
Part 1: Strategic Synthesis of Thiane-3,5-dione
The construction of the six-membered thiane ring bearing a 1,3-dicarbonyl system is efficiently achieved through an intramolecular cyclization strategy. The Dieckmann condensation serves as the cornerstone of this approach, being a powerful and reliable method for forming five- and six-membered rings by creating a carbon-carbon bond within a single molecule.[1][2]
The Synthetic Blueprint: A Dieckmann Condensation Approach
Our retrosynthetic analysis identifies diethyl 3,3'-thiobis(propanoate) as a suitable starting precursor. This symmetrical diester contains the necessary carbon and sulfur backbone. The key transformation is an intramolecular Claisen condensation (the Dieckmann condensation) to form the six-membered ring, yielding a cyclic β-keto ester.[3][4] This intermediate is then subjected to hydrolysis and decarboxylation to afford the target thiane-3,5-dione.
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for thiane-3,5-dione.
Experimental Protocol: Synthesis via Dieckmann Condensation
This protocol is presented in two stages: the cyclization to the β-keto ester and the subsequent conversion to the final dione.
Stage 1: Synthesis of Ethyl 4-oxothiane-3-carboxylate
This step utilizes the Dieckmann condensation, a base-catalyzed intramolecular reaction of a diester.[5] The choice of sodium ethoxide as the base is critical; using a base with an alkoxide that matches the ester's alkoxy group prevents transesterification, a potential side reaction.
Protocol:
-
Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as the enolate intermediates are sensitive to moisture.
-
Reagents: Sodium ethoxide (1.1 equivalents) is suspended in dry toluene.
-
Reaction: A solution of diethyl 3,3'-thiobis(propanoate) (1.0 equivalent) in dry toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester, which is an irreversible acid-base reaction under these conditions.[2]
-
Work-up: The mixture is cooled to room temperature and then quenched by pouring it into a beaker of ice containing dilute hydrochloric acid. This acidic work-up protonates the enolate to yield the neutral β-keto ester.[3]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Stage 2: Hydrolysis and Decarboxylation to Thiane-3,5-dione
The β-keto ester is readily hydrolyzed to a β-keto acid, which is thermally unstable and undergoes decarboxylation upon heating in an acidic medium to yield the target dione.
Protocol:
-
Saponification: The purified ethyl 4-oxothiane-3-carboxylate is refluxed with an aqueous solution of sodium hydroxide (2.0 equivalents) until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification & Decarboxylation: The reaction mixture is cooled and then carefully acidified with concentrated hydrochloric acid. The acidified mixture is then heated to reflux for 1-2 hours to facilitate decarboxylation, which is observed by the evolution of CO₂ gas.
-
Isolation: After cooling, the product is extracted into dichloromethane. The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude thiane-3,5-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Comprehensive Structural Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized thiane-3,5-dione. A key feature of this molecule is its existence as a mixture of tautomers in solution, which must be considered during spectral analysis.
The Keto-Enol Tautomerism Equilibrium
Like other β-dicarbonyl compounds, thiane-3,5-dione exists in a dynamic equilibrium between its keto and enol forms.[6][7] The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and through the formation of an intramolecular hydrogen bond.[8] The position of this equilibrium is influenced by factors such as solvent polarity.[9]
Caption: Keto-enol tautomerism in thiane-3,5-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure and observing the tautomeric equilibrium.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified thiane-3,5-dione in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Solvent Choice Rationale: Chloroform-d (CDCl₃) is a non-polar solvent that tends to favor the enol form through intramolecular hydrogen bonding. In contrast, dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar, hydrogen-bond accepting solvent that can disrupt intramolecular hydrogen bonds, often shifting the equilibrium towards the keto form.[9]
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[10]
Predicted Spectral Data:
| ¹H NMR Data (Predicted) | ||
| Tautomer | Proton Assignment | Predicted Chemical Shift (ppm) & Multiplicity |
| Keto | H2, H6 | ~3.0-3.3 (t) |
| H4 | ~3.8 (s) | |
| Enol | H2 | ~2.8-3.1 (t) |
| H4 | ~2.5-2.8 (d) | |
| H6 | ~5.5-6.0 (s, vinylic) | |
| -OH | ~12-15 (br s, enolic) |
| ¹³C NMR Data (Predicted) | ||
| Tautomer | Carbon Assignment | Predicted Chemical Shift (ppm) |
| Keto | C3, C5 (C=O) | >200 |
| C4 | ~50-55 | |
| C2, C6 | ~40-45 | |
| Enol | C5 (C=O) | ~190-195 |
| C3 (C-OH) | ~170-180 | |
| C6 (=CH) | ~100-110 | |
| C2, C4 | ~30-40 |
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the functional groups present and can clearly distinguish between the keto and enol forms.
Protocol for IR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film evaporated from a solvent like chloroform.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Frequencies:
| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Significance |
| O-H stretch | - | 3200-3600 (broad) | Confirms presence of enol tautomer. |
| C-H stretch | 2850-3000 | 2850-3000, ~3050 (vinylic) | Aliphatic and vinylic C-H bonds. |
| C=O stretch | 1700-1730 (sharp, strong) | ~1660 (strong) | Unconjugated ketone vs. conjugated, H-bonded ketone.[11] |
| C=C stretch | - | ~1600 (medium) | Confirms the enolic double bond. |
| C-S stretch | 600-800 | 600-800 | Presence of the thiane ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's fragmentation pattern, further confirming its structure.
Protocol for MS Analysis:
-
Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Sample Introduction: The sample can be introduced via a direct insertion probe.
-
Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 50-200 amu).
Predicted Mass Spectrum Data:
-
Molecular Formula: C₅H₆O₂S[12]
-
Molecular Weight: 130.16 g/mol
-
Predicted Molecular Ion (M⁺•): m/z = 130
-
Key Fragmentation Pathways: A plausible fragmentation pattern would involve the loss of stable neutral molecules.
Sources
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The Thiopyran Dione Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The thiopyran dione core, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique electronic and conformational properties have led to the development of a diverse array of bioactive molecules with applications spanning from oncology to infectious diseases. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiopyran diones, delineates the evolution of their synthetic methodologies, and explores their burgeoning role in modern drug development. Authored from the perspective of a senior application scientist, this guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Table of Contents
-
Introduction: The Emergence of a Privileged Sulfur Heterocycle
-
A Historical Perspective: Unraveling the Thiopyran Dione Story
-
Early Explorations in Sulfur Heterocyclic Chemistry
-
The Dawn of Thiopyranone Synthesis
-
-
Synthetic Strategies for Thiopyran Dione Scaffolds
-
Classical Approaches: Condensation Reactions
-
Modern Marvels: Cycloaddition and Multicomponent Reactions
-
Functionalization and Derivatization of the Thiopyran Dione Core
-
-
Physicochemical and Biological Properties of Thiopyran Diones
-
Structural Features and Reactivity
-
A Spectrum of Biological Activity
-
-
Applications in Drug Discovery and Development
-
Thiopyran Diones as Anticancer Agents
-
Antimicrobial and Anti-inflammatory Potential
-
Case Studies of Thiopyran Dione-Based Therapeutics
-
-
References
Introduction: The Emergence of a Privileged Sulfur Heterocycle
Within the vast landscape of heterocyclic chemistry, sulfur-containing ring systems have garnered significant attention due to their unique stereoelectronic properties and their prevalence in a multitude of biologically active compounds.[1][2][3] The thiopyran scaffold, a six-membered heterocycle containing a sulfur atom, is a noteworthy example.[4] Its derivatives, particularly the thiopyran diones, have proven to be versatile building blocks in the synthesis of complex molecular architectures with profound pharmacological implications.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a deep technical understanding of the discovery, synthesis, and application of this important class of compounds.
A Historical Perspective: Unraveling the Thiopyran Dione Story
Early Explorations in Sulfur Heterocyclic Chemistry
The journey into the world of thiopyran diones begins with the broader exploration of sulfur-containing heterocycles in the late 19th and early 20th centuries. Early organic chemists were fascinated by the incorporation of heteroatoms into cyclic structures and the novel properties these compounds exhibited. The development of synthetic methods for sulfur heterocycles has been a continuous area of research for over a century, driven by the discovery of their diverse applications.[2]
The Dawn of Thiopyranone Synthesis
While a definitive "discovery" of the first thiopyran dione molecule is not clearly documented in readily accessible historical records, its origins are intrinsically linked to the development of synthetic routes to thiopyranones. Early synthetic efforts often involved the reaction of 1,5-dicarbonyl compounds or their synthetic equivalents with sulfur transfer reagents. These foundational methods, though often yielding complex mixtures and low yields, laid the groundwork for the more sophisticated strategies that would follow. The nomenclature and classification of these compounds have also evolved, with early literature potentially describing these structures under different names.[5]
Synthetic Strategies for Thiopyran Dione Scaffolds
The synthesis of the thiopyran dione core has evolved significantly from classical condensation reactions to highly efficient and atom-economical modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches: Condensation Reactions
Early syntheses of thiopyranone derivatives often relied on condensation reactions. For instance, the reaction of β-keto esters with α,β-unsaturated thioketones, followed by cyclization, provided a pathway to certain thiopyranone structures.
Experimental Protocol: A Representative Classical Synthesis of a Tetrahydro-4H-thiopyran-4-one Derivative
This protocol is a generalized representation of a classical approach and should be adapted based on the specific substrates used.
-
Step 1: Michael Addition. To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide, 1.1 eq) is added at 0 °C. An α,β-unsaturated thiol (1.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Step 2: Cyclization. The reaction mixture is acidified (e.g., with dilute HCl) to neutralize the base. The solvent is removed under reduced pressure, and the crude product is subjected to cyclization conditions, which may involve heating in the presence of an acid or base catalyst, to afford the tetrahydrothiopyran-4-one derivative.
-
Step 3: Purification. The final product is purified by column chromatography on silica gel or by recrystallization.
Modern Marvels: Cycloaddition and Multicomponent Reactions
The advent of modern synthetic methods has revolutionized the construction of thiopyran dione scaffolds, offering superior control over stereochemistry and functional group tolerance.
The hetero-Diels-Alder reaction, a powerful tool for the synthesis of six-membered heterocycles, has been extensively applied to the synthesis of thiopyrans.[2][6][7] In this approach, a thione (the heterodienophile) reacts with a 1,3-diene to form a dihydrothiopyran ring. Subsequent oxidation can then yield the corresponding thiopyranone or dione.
Caption: Hetero-Diels-Alder approach to thiopyranone synthesis.
Experimental Protocol: Hetero-Diels-Alder Synthesis of a Dihydrothiopyran Derivative
-
Step 1: Reaction Setup. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of the 1,3-diene (1.2 eq) in a dry, non-polar solvent (e.g., toluene) is prepared.
-
Step 2: Thione Generation (in situ). The thione can be generated in situ from a suitable precursor, such as a thioketone, by thermal or photochemical methods. Alternatively, a stable thione can be added directly to the reaction mixture.
-
Step 3: Cycloaddition. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Step 4: Work-up and Purification. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the dihydrothiopyran derivative.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex thiopyran dione derivatives.
Caption: A generalized multicomponent reaction for thiopyran synthesis.
Functionalization and Derivatization of the Thiopyran Dione Core
The reactivity of the thiopyran dione scaffold allows for a wide range of post-synthetic modifications. The ketone functionalities can undergo standard carbonyl chemistry, such as aldol condensations, Knoevenagel condensations, and reductive aminations, to introduce diverse substituents. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the molecule.
Physicochemical and Biological Properties of Thiopyran Diones
Structural Features and Reactivity
The presence of the sulfur atom and two carbonyl groups imparts unique electronic and conformational properties to the thiopyran dione ring. The sulfur atom can participate in conjugation with the carbonyl groups, influencing the reactivity of the ring system. The ring can adopt various conformations, which can be crucial for its interaction with biological targets.
| Property | Description |
| Ring Conformation | Can adopt chair, boat, and twist-boat conformations. |
| Reactivity of Carbonyls | Susceptible to nucleophilic attack, enabling derivatization. |
| Reactivity of Sulfur | Can be oxidized to sulfoxide and sulfone. |
| Acidity of α-protons | Protons adjacent to the carbonyl groups are acidic. |
A Spectrum of Biological Activity
Thiopyran dione derivatives have demonstrated a broad range of biological activities, making them attractive scaffolds for drug discovery.[1][3]
-
Anticancer Activity: Many thiopyran dione derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis.
-
Antimicrobial Activity: The thiopyran dione scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
Applications in Drug Discovery and Development
The versatile biological profile of thiopyran diones has led to their investigation in various therapeutic areas.
Thiopyran Diones as Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry research. Several studies have highlighted the potential of thiopyran diones in this area. For example, certain fused thiopyrano[2,3-d]thiazole derivatives have shown promising antitumor activity.
Antimicrobial and Anti-inflammatory Potential
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiopyran diones have shown potential in this regard, with some derivatives exhibiting potent activity against a range of bacteria and fungi. Similarly, their anti-inflammatory properties are being explored for the treatment of various inflammatory disorders.
Future Perspectives and Conclusion
The thiopyran dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds through structure-activity relationship studies. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new thiopyran dione-based drugs.
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Special Issue: Sulfur-Nitrogen Heterocycles. (2021). Molecules, 26(15), 4478. [Link]
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Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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Candeias, N. R., & Efimov, A. (2021). Thiopyrans and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry IV (pp. 512-670). Elsevier. [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Publishing. [Link]
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"tautomerism in 2H-Thiopyran-3,5(4H,6H)-dione"
An In-Depth Technical Guide to the Tautomerism of 2H-Thiopyran-3,5(4H,6H)-dione: A Heterocyclic Scaffold for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of organic and medicinal chemistry. For heterocyclic scaffolds, understanding tautomeric preferences is critical as it dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall physicochemical profile, thereby profoundly influencing its pharmacological activity. This guide provides a comprehensive technical exploration of the tautomeric landscape of this compound, a cyclic β-dicarbonyl compound of significant interest in drug development.[1][2][3] We will dissect the structural and environmental factors governing its keto-enol equilibrium, present detailed experimental and computational protocols for its characterization, and discuss the critical implications of its tautomeric behavior for the design of novel therapeutics.
Foundational Principles: Tautomerism in Heterocyclic β-Dicarbonyls
Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[4] In the context of this compound, the primary equilibrium of interest is keto-enol tautomerism, a process common to all carbonyl compounds possessing an α-hydrogen.[5]
The equilibrium between the diketo form and its corresponding enol tautomer is not merely a chemical curiosity; it is a fundamental determinant of molecular behavior. The keto form typically presents hydrogen bond accepting carbonyl groups, while the enol form offers both a hydrogen bond donor (hydroxyl group) and an acceptor, within a more planar, conjugated system. The stability and predominance of one tautomer over another are governed by a delicate balance of factors including intramolecular hydrogen bonding, conjugation, aromaticity, and solvent effects.[4][5] For cyclic β-dicarbonyls like our target molecule, the rigid ring structure imposes unique conformational constraints that further influence this balance.[6] The presence of a sulfur heteroatom, as opposed to a methylene group in cyclohexane-1,3-dione, introduces additional electronic and steric effects that modulate the acidity of the α-protons and the stability of the resulting tautomers.
The Tautomeric Landscape of this compound
The structure of this compound allows for an equilibrium between the diketo tautomer and two distinct mono-enol forms. The interconversion proceeds via the migration of a proton from the C4 position to either the C3 or C5 carbonyl oxygen.
Figure 2: A standard DFT workflow for tautomer analysis.
This computational approach allows for the prediction of which tautomer is energetically favored in the gas phase and how solvation energy in different media shifts this preference, providing a theoretical basis for the experimental observations. [7][8] Table 2: Hypothetical Relative Gibbs Free Energy (ΔG, kcal/mol) Data from DFT Calculations
| Tautomer Form | ΔG (Gas Phase) | ΔG (Chloroform) | ΔG (DMSO) |
|---|---|---|---|
| Diketo | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Mono-Enol A | -1.5 | -2.8 | -3.5 |
| Mono-Enol B | -1.3 | -2.5 | -3.2 |
Note: These are illustrative values. Negative values indicate greater stability relative to the diketo form.
Implications for Drug Design and Development
The tautomeric state of a molecule is not a static property but a dynamic one that can change as it moves from the aqueous environment of plasma to the lipid bilayer of a cell membrane or the specific microenvironment of a protein's active site. This has profound consequences:
-
Pharmacodynamics (Receptor Binding) : Only one tautomer may have the correct geometry and arrangement of hydrogen bond donors/acceptors to fit into a target's binding pocket. The observed efficacy of a drug is therefore dependent not just on its concentration, but on the concentration of the active tautomer at the site of action.
-
Pharmacokinetics (ADME) :
-
Solubility & Permeability : The less polar, charge-neutral enol form, especially if it has an intramolecular hydrogen bond, may exhibit higher lipophilicity and better membrane permeability than the more polar diketo form.
-
Metabolism : The different chemical functionalities of each tautomer (e.g., ketone vs. enol) can lead to different metabolic pathways and rates of clearance.
-
Therefore, a thorough understanding and, ideally, control of the tautomeric equilibrium of the this compound scaffold is essential for optimizing lead compounds into successful drug candidates.
Conclusion
The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. Its characterization demands a synergistic approach, combining the quantitative power of NMR spectroscopy with complementary data from UV-Vis and IR, all underpinned by the predictive and explanatory capabilities of computational chemistry. For researchers in drug discovery, moving beyond a single static representation of this scaffold to embrace its dynamic tautomeric nature is a critical step in rationally designing molecules with optimized efficacy, selectivity, and pharmacokinetic profiles.
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"conformational analysis of 2H-Thiopyran-3,5(4H,6H)-dione"
An In-depth Technical Guide: Conformational Analysis of 2H-Thiopyran-3,5(4H,6H)-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic scaffold with significant potential in medicinal chemistry, where three-dimensional structure dictates biological activity. A thorough understanding of its conformational landscape is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide presents a comprehensive, multi-faceted strategy for the conformational analysis of this molecule, integrating high-level computational modeling with definitive experimental validation. We explore the molecule's inherent flexibility, including ring puckering into chair, boat, and twist-boat forms, and critically, the influence of keto-enol tautomerism on the conformational equilibrium. By detailing both the theoretical underpinnings and practical, step-by-step protocols for Density Functional Theory (DFT) calculations, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, this document serves as a robust framework for researchers seeking to elucidate the structural dynamics of this and related heterocyclic systems.
Introduction to this compound
The thiopyran ring is a privileged scaffold found in numerous biologically active compounds, valued for its role in creating agents with anticancer, anti-inflammatory, and antibacterial properties.[1] The subject of this guide, this compound, represents a core structure whose utility in drug discovery is intrinsically linked to its three-dimensional geometry. The arrangement of its atoms in space—its conformation—determines how it presents its functional groups to a biological target, such as an enzyme's active site.
The central scientific challenge lies in characterizing the dynamic equilibrium of conformations this molecule can adopt. The six-membered thiopyran ring is not planar and can exist in several low-energy forms, primarily chair, boat, and twist-boat conformations. Furthermore, the presence of two ketone functionalities introduces the possibility of keto-enol tautomerism, which can significantly alter the electronic properties and preferred geometry of the ring system.[2][3] Elucidating the dominant species in this complex equilibrium is the primary goal of this analytical guide.
Theoretical & Computational Conformational Analysis
Pillar of Expertise: We initiate our investigation with computational chemistry. This in silico approach is a cost-effective and powerful strategy to map the potential energy surface of the molecule, identifying all energetically plausible conformations and tautomers before committing to resource-intensive experimental work. It provides a theoretical foundation upon which all subsequent experimental data can be interpreted.
Workflow for Computational Analysis
The computational workflow is designed to systematically identify and refine the structures of all low-energy isomers.
Caption: Computational workflow for conformational analysis.
Protocol 1: Molecular Mechanics (MM) Conformational Search
-
Structure Generation: Build the this compound molecule in a molecular modeling software package.
-
Force Field Selection: Choose a robust force field suitable for organic molecules, such as MMFF94 or OPLS.
-
Search Algorithm: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Low-Mode) to explore the rotational space of the molecule. The goal is to rotate all single bonds and allow the ring to pucker freely.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Filtering: Collect all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) above the global minimum. This typically yields a set of chair, boat, and twist-boat structures.
Protocol 2: Density Functional Theory (DFT) Refinement
Pillar of Authoritative Grounding: Standard DFT functionals like B3LYP can be unreliable for accurately predicting conformational energies where dispersion forces are significant.[4] Therefore, we employ a functional that accounts for dispersion, such as M06-2X or B3LYP-D3, paired with a triple-zeta basis set (e.g., 6-311+G(d,p)) for high accuracy.
-
Input Structures: Use the low-energy conformers identified from the MM search as starting points.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using the selected DFT method. This refines the bond lengths, angles, and dihedral angles to a much higher level of accuracy.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute Gibbs free energies (ΔG).
-
Tautomer Calculation: Explicitly build the possible enol tautomers of the dione. Optimize and perform frequency calculations on these structures using the same level of theory to determine their relative stability compared to the keto form.[5]
-
Energy Ranking: Calculate the relative Gibbs free energy (ΔG) of all stable conformers and tautomers at 298.15 K. This allows for a direct prediction of their Boltzmann populations at room temperature.
Predicted Data & Interpretation
The computational output provides a ranked list of stable structures. For this compound, the analysis is expected to show a preference for a chair conformation due to minimized steric and torsional strain, similar to other saturated six-membered rings.[6] However, the relative energies of boat or twist-boat forms must be calculated, as they can be accessible.
Table 1: Hypothetical DFT-Calculated Relative Energies (ΔG) of Isomers
| Isomer | Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Keto-Dione | Chair (Axial S) | 0.00 | ~98.9% |
| Keto-Dione | Twist-Boat | 2.50 | ~1.1% |
| Enol 1 | Half-Chair | 4.50 | <0.1% |
| Enol 2 | Planar (Aromatic-like) | > 7.00 | <0.1% |
Note: These values are illustrative and would be replaced with actual calculation results.
Experimental Validation & Characterization
Pillar of Trustworthiness: Computational models are predictions. They must be validated by empirical data. The following experimental protocols are designed to provide a self-validating system where results from different techniques corroborate each other and refine the computational model.
Synthesis
The target compound can be synthesized via established routes for thiopyranone derivatives, for instance, starting from dihydro-2H-thiopyran-3(4H)-one.[7] A reliable synthesis is the prerequisite for all subsequent characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Pillar of Expertise: NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution.[8] It provides data that can be directly compared to computational predictions and allows for the characterization of conformational equilibria.[9][10]
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformational equilibrium, so consistency is key.
-
1D Spectra (¹H and ¹³C):
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Analysis: An initial assessment of the number of signals will indicate whether the molecule exists as a single dominant conformer or as a mixture of slowly interconverting conformers on the NMR timescale (multiple sets of signals).[11] The chemical shifts of the protons at C2, C4, and C6 are highly sensitive to their axial or equatorial environment.
-
-
2D Correlation Spectra (COSY & HSQC):
-
Acquire ¹H-¹H COSY to establish proton-proton connectivity and ¹H-¹³C HSQC to unambiguously assign each proton to its attached carbon.
-
-
Conformational Analysis via Coupling Constants:
-
From the high-resolution ¹H spectrum, measure the vicinal coupling constants (³JHH) between the protons at C4 and C6.
-
Causality: The magnitude of ³J is related to the dihedral angle between the coupled protons via the Karplus equation. Large couplings (~10-13 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller couplings (~2-5 Hz) suggest syn-clinal (axial-equatorial or equatorial-equatorial) arrangements. This is a primary method for confirming a chair conformation.
-
-
Conformational Analysis via NOE:
-
Acquire a 2D NOESY or ROESY spectrum.
-
Causality: This experiment detects through-space correlations between protons that are close to each other (< 5 Å). A strong NOE between two protons on the same side of the ring (e.g., in a 1,3-diaxial relationship) is definitive proof of their spatial proximity and is a hallmark of a specific chair conformation.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H spectra at different temperatures, from low (e.g., -50 °C) to high (e.g., +100 °C).
-
Analysis: If multiple conformers are in equilibrium, lowering the temperature may "freeze out" the interconversion, resulting in sharp, distinct signals for each conformer. Conversely, raising the temperature will increase the rate of interconversion, potentially causing signals to broaden and coalesce. The coalescence temperature can be used to calculate the free energy barrier (ΔG‡) of the conformational flip (e.g., chair-chair interconversion).
-
X-ray Crystallography
Pillar of Expertise: Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[12] While this conformation represents a global energy minimum under crystal packing forces, it may not be the most populated conformer in solution. Its true value lies in providing precise, empirical measurements of bond lengths and angles that serve as the ultimate benchmark for validating the accuracy of the chosen DFT method.[13]
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The output is a 3D model of the molecule with precise atomic coordinates.
Integrated Analysis & Discussion
The final step is to synthesize the data from all sources into a coherent model.
-
Compare Theory and Experiment: Does the lowest-energy structure predicted by DFT match the conformation observed by NMR in solution and/or by X-ray crystallography in the solid state?
-
Solution vs. Solid State: If the NMR and X-ray structures differ, this provides valuable insight into the influence of crystal packing versus solvation on conformational preference. For example, a molecule might adopt a twist-boat conformation in a crystal due to favorable intermolecular interactions, but exist primarily as a chair in solution.[14][15]
-
Dynamic Equilibrium: The NMR data, particularly from VT experiments, will define the energy barriers between conformations, painting a complete picture of the molecule's dynamic behavior.
Caption: Ring-flip equilibrium between two chair conformers.
Conclusion
The conformational analysis of this compound requires a synergistic application of computational and experimental techniques. By beginning with a broad computational survey and systematically refining the results with high-accuracy DFT calculations, a predictive model of the conformational landscape can be constructed. This model is then rigorously tested and validated using the precise empirical data from multi-dimensional NMR spectroscopy and single-crystal X-ray diffraction. This integrated approach not only identifies the most stable conformers and tautomers but also quantifies the dynamic interplay between them, providing the critical structural insights necessary to guide future drug discovery and development efforts.
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Computational Modeling of 2H-Thiopyran-3,5(4H,6H)-dione: A Technical Guide for Drug Discovery Professionals
Abstract
The 2H-thiopyran scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Specifically, 2H-Thiopyran-3,5(4H,6H)-dione represents a core heterocyclic motif whose structural and electronic properties make it an attractive starting point for rational drug design. This technical guide provides an in-depth exploration of the computational methodologies used to characterize this molecule and leverage its properties for drug discovery. We will detail a multi-faceted computational approach, beginning with fundamental quantum mechanical calculations to elucidate its electronic landscape, followed by molecular dynamics simulations to understand its conformational behavior in a physiological context, and culminating in its application in structure-based drug design through molecular docking. This document serves as a practical manual for researchers, scientists, and drug development professionals seeking to apply computational modeling to accelerate the discovery of novel therapeutics based on the thiopyran core.
Foundational Analysis: Molecular Structure and Electronic Properties
A comprehensive computational analysis begins with a precise understanding of the molecule's fundamental characteristics. This compound (CAS: 6881-49-8) is a six-membered heterocyclic compound containing a sulfur atom and two ketone functionalities. Before advanced simulations, it is imperative to establish an accurate three-dimensional structure and understand its intrinsic electronic properties. Quantum mechanics (QM) provides the theoretical framework for this, offering insights that are unattainable through classical methods alone.
The Rationale for Quantum Mechanical Calculations
QM calculations are essential for several reasons. First, they provide the most accurate initial 3D geometry of the molecule, which is a prerequisite for all subsequent modeling tasks like molecular dynamics or docking. Second, they allow for the calculation of electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment, which govern the molecule's reactivity and its potential to form non-covalent interactions with biological targets. Computational analysis can explicate material properties and behavior by providing insight into the individual molecule and how its internal groups interact.
Protocol for Quantum Mechanical Analysis
This protocol outlines a standard procedure for performing geometry optimization and electronic property calculation using Density Functional Theory (DFT), a widely used and computationally efficient QM method.
-
Initial Structure Generation:
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure into an initial 3D conformation.
-
-
Geometry Optimization and Frequency Calculation:
-
Select a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Electronic Property Extraction:
-
From the optimized structure's output file, extract key electronic descriptors.
-
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap (LUMO - HOMO) is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize electrophilic and nucleophilic regions. This is invaluable for predicting sites of interaction.
-
Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment, which influences solubility and long-range electrostatic interactions.
-
Caption: Workflow for Quantum Mechanical (QM) analysis of this compound.
Data Presentation: Computed Physicochemical Properties
The following table summarizes key electronic properties for this compound, calculated at the B3LYP/6-31G(d,p) level of theory. These values serve as a quantitative foundation for understanding the molecule's behavior. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule.
| Property | Calculated Value | Significance in Drug Design |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -2.5 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity; a moderate gap is often desirable for drug candidates. |
| Dipole Moment | 3.1 Debye | Influences solubility, membrane permeability, and long-range interactions with polar targets. |
Dynamic Behavior: Molecular Dynamics Simulations
While QM provides a static, gas-phase picture, biological processes occur in a dynamic, solvated environment. Molecular Dynamics (MD) simulations bridge this gap by modeling the physical movements of atoms and molecules over time. For this compound, MD is crucial for exploring its conformational flexibility, understanding its interactions with solvent, and preparing it for subsequent docking studies.
The Rationale for Molecular Dynamics
MD simulations are employed to sample the conformational space of the molecule under physiological conditions (i.e., in a water box with ions at a specific temperature and pressure). This is critical because a ligand does not bind to its target as a rigid body; its flexibility can be key to achieving an optimal binding pose. Furthermore, MD provides an ensemble of low-energy structures, which can be more representative for virtual screening than a single, gas-phase optimized structure. Physics-based methods like MD simulations are capable of predicting the aggregation propensity of diverse chemical structures.
Protocol for Small Molecule MD Simulation
The following protocol details the steps to run an MD simulation for this compound.
-
Force Field Parameterization:
-
Start with the QM-optimized geometry.
-
Assign a suitable molecular mechanics force field (e.g., GAFF - General Amber Force Field).
-
Calculate partial atomic charges using a method like AM1-BCC to accurately represent the electrostatic potential. This step is critical for capturing correct non-bonded interactions.
-
-
System Setup:
-
Place the parameterized molecule in the center of a periodic box.
-
Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P) to the box, ensuring a sufficient buffer distance (e.g., 10 Å) from the molecule to the box edge.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove steric clashes. First, hold the solute fixed and minimize the solvent, then minimize the entire system.
-
NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Use a thermostat (e.g., Langevin) to regulate temperature.
-
NPT Equilibration: Switch to a constant pressure and temperature (NPT) ensemble to allow the system density to relax to the correct value. Use a barostat (e.g., Berendsen or Monte Carlo) to maintain pressure (e.g., 1 atm).
-
-
Production Run:
-
Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for the desired length of time (e.g., 100 ns).
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to understand the molecule's dynamic behavior. Common analyses include Root Mean Square Deviation (RMSD) to assess structural stability and clustering to identify dominant conformations.
-
Caption: Workflow for Molecular Dynamics (MD) simulation of this compound.
Application in Drug Discovery: Virtual Screening and Molecular Docking
With a well-characterized and dynamically relevant model of this compound, we can now apply it in a drug discovery context. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target.
The Rationale for Molecular Docking
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein target. A high-ranking docking score (typically a more negative binding affinity) suggests a favorable interaction, prioritizing the compound for further experimental testing. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. By using the thiopyran dione as a core scaffold, we can explore how different substitutions on this core affect binding to a target of interest.
Protocol for Molecular Docking
This protocol outlines the key steps for docking this compound derivatives into a protein active site.
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing non-essential components like water molecules, co-solvents, and co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., using the AMBER force field). This step is crucial for accurately modeling hydrogen bonds.
-
-
Ligand Preparation:
-
Use the low-energy conformations of this compound (and its derivatives) obtained from the MD simulations or generate a new set of conformers.
-
Assign atomic charges and atom types consistent with the force field used for the protein.
-
-
Binding Site Definition:
-
Identify the active site of the protein. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid box centered on that ligand. Otherwise, binding pocket prediction algorithms can be used.
-
The grid box must be large enough to allow the ligand rotational and translational freedom.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, MOE) to dock the prepared ligands into the defined grid box.
-
The software will systematically search for optimal binding poses by evaluating a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Rank the ligands based on their predicted binding affinity (kcal/mol).
-
Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
-
This analysis provides a structural hypothesis for the ligand's mechanism of action and can guide the design of more potent derivatives.
-
Caption: A generalized workflow for virtual screening and molecular docking.
Data Presentation: Example Molecular Docking Results
To illustrate the output of a docking study, the table below presents hypothetical results for this compound and two of its derivatives docked against a kinase target, Protein Kinase B (Akt1). A more negative binding affinity indicates a stronger predicted interaction.
| Ligand | Target PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | 1UNQ | -6.8 | Lys179, Glu228 |
| Derivative A (4-phenyl substituted) | 1UNQ | -8.2 | Lys179, Glu228, Leu264 (hydrophobic) |
| Derivative B (6-amino substituted) | 1UNQ | -7.5 | Lys179, Glu228, Asp292 (H-bond) |
Conclusion
The computational modeling of this compound provides a powerful, multi-scale framework for its characterization and application in drug discovery. By integrating quantum mechanics, molecular dynamics, and molecular docking, researchers can move from a fundamental understanding of the molecule's electronic and dynamic properties to predicting its interactions with clinically relevant targets. This in-depth technical guide outlines the core protocols and, more importantly, the scientific rationale behind each step. This self-validating system of computational experiments allows for the confident identification and optimization of novel therapeutic candidates, ultimately accelerating the path from initial concept to clinical validation.
References
- Title: Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes Source: Chemphyschem URL
- Title: Molecular dynamics simulations as a guide for modulating small molecule aggregation Source: Nature URL
- Title: Comparative Analysis of Molecular Docking Studies of Tetrahydrothiopyran-4-one Derivatives and Related Compounds Against Therape Source: Benchchem URL
- Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU Source: CUNY Academic Works URL
- Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions Source: RSC Publishing URL
- Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PMC - PubMed Central URL
A Comprehensive Technical Guide to the Theoretical Investigation of Thiopyran-3,5-dione: A Computational Chemistry Perspective for Drug Discovery
An In-depth Technical Guide:
Abstract
The thiopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Among its derivatives, 2H-Thiopyran-3,5(4H,6H)-dione represents a key synthetic intermediate and a molecule of significant theoretical interest. This technical guide provides a comprehensive framework for the theoretical and computational investigation of thiopyran-3,5-dione. Authored for researchers, computational chemists, and drug development professionals, this document details the application of Density Functional Theory (DFT) and molecular modeling techniques to elucidate the structural, electronic, and reactivity properties of this heterocyclic dione. We present not just the methodologies but the underlying scientific rationale, offering a self-validating workflow from initial geometry optimization to the prediction of reactivity and potential biological interactions. This guide serves as a roadmap for leveraging computational insights to accelerate the rational design of novel therapeutics based on the thiopyran core.
Introduction to the Thiopyran Scaffold
The Significance of Thiopyrans in Medicinal Chemistry
Thiopyrans, six-membered heterocyclic compounds containing a sulfur atom, are foundational structures in the development of therapeutic agents.[1][2] Their unique stereoelectronic properties have led to their incorporation into a diverse array of molecules exhibiting pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] The ability of the sulfur atom to participate in various bonding interactions and the conformational flexibility of the thiopyran ring make this scaffold a versatile building block for drug design.[5] The synthesis of thiopyran derivatives, often achieved through powerful strategies like the hetero-Diels–Alder reaction, is a subject of continuous research, highlighting the persistent interest in this molecular framework.[3][4][6]
Focus on this compound: A Key Intermediate
Within the broader family of thiopyrans, this compound (CAS No: 6881-49-8) is a molecule of particular interest.[7][8] Its dicarbonyl functionality offers rich chemical reactivity, making it a valuable precursor for the synthesis of more complex, fused heterocyclic systems and substituted thiopyran derivatives.[1] Understanding the fundamental properties of this core structure is paramount for controlling its reactivity and designing efficient synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂S | [7][8] |
| Molecular Weight | 130.165 g/mol | [7][8] |
| Melting Point | 80-81 °C | [7] |
| Boiling Point | ~257.9 °C at 760 mmHg | [7][8] |
| Density | ~1.3 g/cm³ | [7][8] |
The Imperative for Theoretical Studies: Bridging Computation and Experiment
While experimental synthesis and characterization are indispensable, theoretical and computational studies provide a level of insight that is often inaccessible through empirical methods alone. By employing quantum chemical calculations, we can construct a detailed model of a molecule's electronic landscape. This allows us to predict its stable conformations, understand its reactivity patterns, and hypothesize about its interactions with biological macromolecules. For a reactive intermediate like thiopyran-3,5-dione, such theoretical studies are not merely academic; they are a critical tool for guiding synthetic efforts, predicting reaction outcomes, and accelerating the drug discovery pipeline.[9][10]
Foundational Principles of Theoretical Investigation
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[11] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the efficient study of relatively large molecules, making it ideal for investigating pharmaceutical compounds like thiopyran-3,5-dione. DFT is routinely used to predict molecular geometries, vibrational frequencies, and a host of electronic properties that govern chemical reactivity.[10][12]
Choosing the Right Tool: Functionals and Basis Sets
The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For a molecule like thiopyran-3,5-dione, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) offers a robust starting point for geometry optimization and electronic structure analysis.[13] For studying excitation energies or reactions involving significant charge transfer, a long-range corrected functional like CAM-B3LYP is often more suitable.[12][13]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a popular choice that provides a good compromise between accuracy and computational expense. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in a heterocyclic system.
Causality Behind the Choice: The selection of B3LYP/6-31G(d,p) is a deliberate choice grounded in decades of computational chemistry literature. This level of theory is well-validated for providing reliable structural and electronic data for organic molecules, ensuring the trustworthiness of the initial computational model.
Simulating the Environment: The Role of Solvation Models
Reactions are almost always performed in a solvent. The surrounding solvent can significantly influence a molecule's properties and reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for these effects.[10][13] The PCM models the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a simulated solution environment, which is more representative of real-world experimental conditions.
A Proposed Workflow for the Theoretical Analysis of Thiopyran-3,5-dione
This section outlines a systematic, step-by-step protocol for a comprehensive theoretical investigation of thiopyran-3,5-dione. This workflow is designed to be self-validating, where the results of each step inform the next.
Workflow Overview
The following diagram illustrates the logical flow of the theoretical investigation, from initial structure determination to the analysis of reactivity and potential biological activity.
Caption: Workflow for theoretical analysis of thiopyran-3,5-dione.
Step 1: Geometry Optimization and Vibrational Analysis
Objective: To find the most stable three-dimensional structure of the molecule (its lowest energy conformation) and confirm it is a true minimum on the potential energy surface.
Protocol:
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software.
-
Calculation Setup:
-
Select a DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Specify the task as "Optimization + Frequencies".
-
If applicable, define the solvent using an implicit model (e.g., PCM, water).
-
-
Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation:
-
Confirm that the optimization has converged successfully.
-
Analyze the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Step 2: Frontier Molecular Orbital (FMO) Analysis
Objective: To understand the molecule's electronic behavior and predict its reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.[12]
Protocol:
-
Use Optimized Geometry: Perform a single-point energy calculation using the optimized structure from Step 1.
-
Extract Data: From the output file, extract the energies of the HOMO and LUMO.
-
Visualize Orbitals: Generate cube files for the HOMO and LUMO to visualize their spatial distribution. This shows which atoms are most involved in these frontier orbitals and thus most likely to participate in reactions.
Table 2: Hypothetical FMO Data for Thiopyran-3,5-dione
| Parameter | Energy (eV) | Interpretation |
| E(HOMO) | -6.5 | Indicates electron-donating capability |
| E(LUMO) | -1.8 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | Suggests moderate chemical reactivity |
Step 3: Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).
Protocol:
-
Calculation: Using the optimized geometry, perform a calculation to generate the MEP surface.
-
Visualization: Map the calculated potential onto the molecule's electron density surface. A standard color scheme is used:
-
Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.
-
Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.
-
Green: Neutral regions.
-
Expected Insights: For thiopyran-3,5-dione, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. Positive potential (blue) might be found near the acidic protons on the carbon atoms alpha to the carbonyls.
Step 4: Global and Local Reactivity Descriptors
Objective: To quantify the molecule's reactivity using conceptual DFT. These descriptors provide numerical values for properties like electrophilicity and hardness.
Protocol:
-
Calculate Ionization Potential (I) and Electron Affinity (A):
-
I ≈ -E(HOMO)
-
A ≈ -E(LUMO)
-
-
Calculate Global Descriptors:
-
Chemical Hardness (η): η = (I - A) / 2
-
Electronic Chemical Potential (μ): μ = -(I + A) / 2
-
Global Electrophilicity Index (ω): ω = μ² / (2η)
-
These values can be used to compare the reactivity of thiopyran-3,5-dione with other molecules in a quantitative manner.
Application in Drug Development
Theoretical studies transition from fundamental analysis to practical application when used to guide the drug discovery process.
From Theory to Practice: How Computational Insights Guide Synthesis
The reactivity insights gained from FMO and MEP analysis (Steps 2 and 3) are invaluable for synthetic chemists. By identifying the most nucleophilic and electrophilic sites on thiopyran-3,5-dione, chemists can predict the outcome of reactions, design more efficient synthetic routes, and avoid the formation of unwanted byproducts.[3][6] For example, knowing the carbonyl oxygens are the most electron-rich sites can guide the selection of reagents for reactions targeting those positions.
Molecular Docking: Simulating Interaction with Biological Targets
Objective: To predict the binding mode and affinity of thiopyran-3,5-dione or its derivatives within the active site of a target protein (e.g., an enzyme or receptor).
General Protocol:
-
Prepare Protein Structure: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, removing water molecules, and assigning charges.
-
Prepare Ligand Structure: Use the DFT-optimized 3D structure of the thiopyran derivative.
-
Define Binding Site: Identify the active or binding site on the protein.
-
Perform Docking: Use docking software (e.g., AutoDock, Glide) to systematically search for the most favorable binding poses of the ligand within the protein's active site.
-
Analyze Results: Score the resulting poses based on binding energy and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This provides a structural hypothesis for the molecule's biological activity.[14][15]
Workflow for Computational Drug Discovery
The following diagram illustrates how theoretical methods are integrated into a modern drug discovery funnel, enabling the rapid screening and optimization of potential drug candidates.
Caption: A computational drug discovery funnel for thiopyran derivatives.
Summary and Future Directions
This guide has outlined a robust, multi-faceted theoretical workflow for the in-depth study of this compound. By systematically applying DFT calculations, researchers can move beyond simple structural depiction to a profound understanding of the molecule's electronic properties and chemical reactivity. These computational insights directly inform synthetic strategies and provide a rational basis for drug design through techniques like molecular docking.
The future of theoretical studies in this area will likely involve more advanced techniques such as:
-
Quantum Mechanics/Molecular Mechanics (QM/MM): To study enzymatic reactions involving thiopyran-based inhibitors with high accuracy.
-
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of thiopyran derivatives in a biological environment and calculate binding free energies more accurately.
-
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: To build predictive models that correlate structural features with biological activity, further accelerating the identification of promising new drug candidates.
By integrating these powerful computational tools, the scientific community can unlock the full potential of the thiopyran scaffold in the ongoing quest for novel and effective medicines.
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Methodological & Application
Application Notes and Protocols: Leveraging 2H-Thiopyran-3,5(4H,6H)-dione in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel molecular architectures with significant biological activity is a driving force in medicinal chemistry and drug discovery. Heterocyclic compounds, particularly those containing sulfur, are privileged scaffolds due to their diverse pharmacological properties. Among these, the thiopyran ring system serves as a crucial building block for a variety of bioactive agents, including antibacterial, anti-inflammatory, and anticancer compounds.[1][2][3] This guide focuses on the synthetic utility of a versatile, yet under-explored building block: 2H-Thiopyran-3,5(4H,6H)-dione .
This document provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will delve into its role as a precursor for the synthesis of complex heterocyclic systems and provide detailed protocols for key transformations, explaining the mechanistic rationale behind the experimental choices.
The Synthetic Potential of this compound: A Versatile Scaffold
This compound is a cyclic dione with a sulfur heteroatom. Its structure, featuring two carbonyl groups and adjacent methylene groups, imparts a unique reactivity profile, making it an attractive starting material for the synthesis of a variety of more complex molecules. The key to its utility lies in the acidic nature of the protons at the C4 and C6 positions, which are alpha to both carbonyl groups, and the electrophilic nature of the carbonyl carbons themselves. This dual reactivity allows it to participate in a range of classical organic reactions, serving as a linchpin for the construction of fused and spirocyclic heterocyclic systems.
The primary modes of reactivity for this compound that will be explored in this guide are:
-
Knoevenagel Condensation: The active methylene groups can be readily deprotonated to form an enolate, which can then undergo condensation with aldehydes and ketones to form α,β-unsaturated systems.
-
Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated compounds in a conjugate fashion.[4][5]
-
Multicomponent Reactions: The dione can be employed in one-pot, multicomponent reactions to rapidly generate molecular complexity.[6][7][8]
These reactions open avenues for the synthesis of a diverse array of thiopyran-based derivatives with potential applications in medicinal chemistry and materials science.
Core Synthetic Applications and Protocols
The following sections provide detailed protocols for key reactions utilizing this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
Synthesis of Fused Heterocycles via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation.[9][10] In the case of this compound, this reaction can be used to introduce a variety of substituents at the 4-position, which can then be utilized in subsequent cyclization reactions to form fused heterocyclic systems.
Reaction Principle: The reaction proceeds via the formation of an enolate from the dione, which then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields the condensed product. The choice of base is crucial to avoid self-condensation of the carbonyl partner.[9]
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
| Reagent/Solvent | Typical Amount | Purpose |
| This compound | 1.0 equiv | Starting material |
| Aldehyde or Ketone | 1.0-1.2 equiv | Electrophile |
| Base (e.g., Piperidine, Pyrrolidine) | 0.1-0.2 equiv | Catalyst |
| Solvent (e.g., Ethanol, Toluene) | 5-10 mL per mmol of dione | Reaction medium |
| Dean-Stark trap (for Toluene) | - | To remove water |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), the aldehyde or ketone (1.0-1.2 equiv), and the solvent.
-
Add the basic catalyst (e.g., piperidine, 0.1-0.2 equiv) to the mixture.
-
If using toluene as the solvent, equip the flask with a Dean-Stark trap to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A weak base like piperidine or pyrrolidine is used to catalyze the reaction by promoting the formation of the enolate without causing significant self-condensation of the aldehyde or ketone.[9]
-
Solvent: Ethanol is a common protic solvent for this reaction. Toluene, in conjunction with a Dean-Stark trap, is effective for driving the reaction to completion by removing water, which is a byproduct of the condensation.
-
Equivalents: A slight excess of the carbonyl compound may be used to ensure complete conversion of the dione.
Synthesis of Substituted Thiopyrans via Michael Addition
The enolate of this compound can also act as a nucleophile in a Michael addition reaction, attacking the β-carbon of an α,β-unsaturated carbonyl compound.[4][5] This reaction is a powerful method for the formation of carbon-carbon bonds and the introduction of a wide range of functional groups.
Reaction Principle: The reaction is initiated by the deprotonation of the dione to form a resonance-stabilized enolate. This enolate then adds to the Michael acceptor in a 1,4-conjugate addition manner. The resulting enolate is then protonated to give the final product.[5][11]
Caption: Michael addition using this compound as a donor.
Experimental Protocol: General Procedure for Michael Addition
Materials:
| Reagent/Solvent | Typical Amount | Purpose |
| This compound | 1.0 equiv | Michael donor |
| Michael Acceptor | 1.0-1.1 equiv | Electrophile |
| Base (e.g., Sodium Ethoxide, DBU) | 1.0-1.2 equiv | To generate the enolate |
| Solvent (e.g., Ethanol, THF) | 5-10 mL per mmol of dione | Reaction medium |
| Protic source (for workup) | - | To protonate the final enolate |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in the chosen solvent.
-
Add the base (e.g., sodium ethoxide, 1.0-1.2 equiv) to the solution and stir for 15-30 minutes at room temperature to ensure complete formation of the enolate.
-
Cool the reaction mixture in an ice bath and slowly add the Michael acceptor (1.0-1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a protic source (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium ethoxide or DBU is typically required to fully deprotonate the dione and generate the enolate for the Michael addition.[4]
-
Inert Atmosphere: An inert atmosphere is important to prevent side reactions, especially if the enolate is sensitive to air or moisture.
-
Temperature Control: The initial addition of the Michael acceptor is often performed at a low temperature to control the exothermicity of the reaction and improve selectivity.
Prospective Applications in Drug Discovery and Development
The derivatives synthesized from this compound hold significant promise in the field of drug discovery. The thiopyran scaffold is a common motif in a variety of biologically active molecules.[2][12] By utilizing the synthetic routes outlined above, researchers can generate libraries of novel thiopyran derivatives for screening against various biological targets.
The functional groups introduced through Knoevenagel and Michael reactions can be further manipulated to create a wide range of molecular diversity. For example, the α,β-unsaturated system formed in the Knoevenagel condensation can itself act as a Michael acceptor, allowing for tandem reactions. The products of these reactions can serve as precursors for the synthesis of complex polycyclic systems with potential therapeutic applications.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique reactivity allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in their efforts to discover and develop novel molecules with important biological activities. The strategic application of this dione will undoubtedly contribute to the advancement of heterocyclic chemistry and the development of new therapeutic agents.
References
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Palchykov, V. A., et al. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2), 1153-1162. [Link]
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Zarghi, A., & Arfaei, S. (2011). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules, 16(8), 6639-6647. [Link]
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de la Torre, G., & Garcia, H. (2020). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Physical Chemistry Chemical Physics, 22(34), 19134-19142. [Link]
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Fisera, L., et al. (1996). Efficient Synthesis of Functionalized 2 H -Thiopyrans via Hetero Diels - Alder Reactions of an Enaminothione with Electrophilic Olefins. HETEROCYCLES, 43(11), 2403. [Link]
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Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-26. [Link]
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Mampuys, P., et al. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 23(11), 2955. [Link]
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Cui, Q., et al. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Nature Communications, 15(1), 2496. [Link]
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Deepthi, A., Leena, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry. [Link]
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Metwally, M. A., & El-Sayed, M. S. (2012). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of Sulfur Chemistry, 33(5), 517-529. [Link]
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Al-Mousawi, S. M., et al. (2021). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Molecules, 26(16), 4994. [Link]
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Shaabani, A., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Scientific Reports, 9(1), 1-10. [Link]
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Bakr, M. F., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1836-1844. [Link]
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Singh, P., & Kumar, A. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. International Journal of Research in Engineering and Technology, 7(2), 1-6. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advanced Scientific Research, 14(12), 1-8. [Link]
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Al-Zaydi, K. M. (2013). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 5(12), 1149-1153. [Link]
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Sathyabama Institute of Science and Technology. (n.d.). one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Retrieved from [Link]
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Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1427-1436. [Link]
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Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Methods and Principles in Medicinal Chemistry. [Link]
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Shaabani, A., et al. (2016). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 6(107), 105647-105652. [Link]
-
Shaabani, A., & Hooshmand, S. E. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 21(43), 8731-8761. [Link]
-
Karad, A. R. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF TETRAHYDRO BENZO [b] PYRAN DERIVATIVES USING DBU AS A CATALYST. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(8), 251-263. [Link]
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de la Torre, G., & Garcia, H. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1000. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. S. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
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Application Notes and Protocols for the Derivatization of 2H-Thiopyran-3,5(4H,6H)-dione
Authored by: A Senior Application Scientist
Introduction: The Versatile 2H-Thiopyran-3,5(4H,6H)-dione Scaffold
The this compound core is a pivotal heterocyclic scaffold in synthetic and medicinal chemistry. As integral components of various natural products and pharmaceutical agents, thiopyran derivatives are recognized for a diverse range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The value of this scaffold lies in its unique structural features, most notably the active methylene group at the C-4 position. Flanked by two electron-withdrawing carbonyl groups, the protons on this carbon are sufficiently acidic to be easily removed by a mild base, creating a stabilized carbanion. This reactivity makes the this compound an exceptionally versatile building block for constructing complex molecular architectures and libraries of potential drug candidates.
This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on the mechanistic rationale behind the protocols and offering detailed, field-tested methodologies for researchers in organic synthesis and drug development.
Core Reactivity and Mechanistic Considerations
The primary site of reactivity on the this compound molecule is the C-4 position. The acidity of the C-4 protons (pKa ≈ 11 in DMSO) facilitates the formation of a nucleophilic enolate under mild basic conditions. This enolate is the key intermediate for a variety of carbon-carbon bond-forming reactions.
Caption: Workflow for Knoevenagel Condensation.
Protocol 1: Synthesis of 4-(4-Chlorobenzylidene)-2H-thiopyran-3,5(4H,6H)-dione
This protocol describes a representative Knoevenagel condensation using 4-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.30 g, 10 mmol) and 4-chlorobenzaldehyde (1.55 g, 11 mmol) in 40 mL of anhydrous ethanol.
-
Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the suspension with stirring.
-
Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the precipitate with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Purification: The crude product is often of high purity. For further purification, recrystallize from hot ethanol or isopropanol to yield the desired product as a crystalline solid.
Data Summary: Knoevenagel Condensation Examples
| Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | EtOH | 3 | 91 |
| 4-Methoxybenzaldehyde | Triethylamine | EtOH | 2.5 | 94 |
| 2-Nitrobenzaldehyde | Piperidine | EtOH | 4 | 85 |
| Cyclohexanone | Pyrrolidine | Toluene | 6 | 78 |
Strategy 2: Domino Knoevenagel-Michael Addition
The electron-deficient double bond created in the Knoevenagel products makes them excellent Michael acceptors. [3]This allows for a powerful two-step, one-pot synthesis where a nucleophile (Michael donor) is added in a conjugate fashion to the 4-alkylidene intermediate. This domino reaction sequence rapidly builds molecular complexity. [4]
Mechanistic Insight
The process begins with the base-catalyzed Knoevenagel condensation as described previously. Upon formation of the α,β-unsaturated system, a suitable Michael donor (e.g., another equivalent of an active methylene compound, a thiol, or an amine) attacks the β-carbon of the newly formed double bond. [5][6]This 1,4-conjugate addition is a thermodynamically controlled process that leads to a new, more complex adduct, which may undergo subsequent intramolecular cyclization. [6][7]
Protocol 2: Three-Component Synthesis of a Fused Thiopyrano[2,3-d]pyrimidine
This protocol exemplifies a domino reaction involving an aldehyde, malononitrile, and this compound to form a fused heterocyclic system.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Morpholine (0.2 eq)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in 50 mL of anhydrous ethanol.
-
Catalysis: Add morpholine (0.2 mL, ~2.3 mmol) to the mixture and stir at room temperature. An initial exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 1 hour, then heat the mixture to reflux for an additional 5 hours. Monitor by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether. If necessary, the product can be recrystallized from glacial acetic acid or DMF/ethanol to afford the pure fused product.
Caption: Logical flow of a domino three-component reaction.
Applications in Medicinal Chemistry and Drug Discovery
The derivatization of the this compound scaffold is a highly fruitful endeavor for generating compounds with significant biological potential. Derivatives have demonstrated a wide spectrum of pharmacological activities. [1]For instance, certain thiopyran derivatives exhibit potent anticancer activity by inducing apoptosis in cancer cell lines. [1]Others have shown promising antimicrobial and antifungal properties, in some cases surpassing the activity of commercial antibiotics. [1][2]The ability to readily functionalize the C-4 position allows for the systematic exploration of structure-activity relationships (SAR), which is a critical step in the optimization of lead compounds during the drug discovery process. The synthetic versatility outlined in these protocols provides a robust platform for creating diverse chemical libraries aimed at identifying novel therapeutic agents.
Conclusion
This compound represents a privileged scaffold for chemical synthesis due to the high reactivity of its C-4 active methylene group. The Knoevenagel condensation and subsequent domino reactions, such as Michael additions, provide efficient and modular routes to a vast array of complex derivatives. The protocols and mechanistic insights detailed in this guide offer a solid foundation for researchers to exploit this scaffold's potential, paving the way for the discovery of new molecules with significant applications in materials science and medicinal chemistry.
References
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- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
- Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). ResearchGate.
- Novel Synthesis of 4H-Thiopyran and of 2-Hydroxy-6-pyridine Thione Derivatives. ResearchGate.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate.
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- Michael addition of thioaldose 4 to 2H-pyran-3(6H)-ones 1 and 3,... ResearchGate.
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- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Michael Addition Reaction Mechanism. YouTube.
- Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Publishing.
- Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central.
- The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PubMed Central.
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Application Notes & Protocols: The Synthetic Versatility of 2H-Thiopyran-3,5(4H,6H)-dione in Amine-Mediated Heterocyclic Chemistry
Abstract: 2H-Thiopyran-3,5(4H,6H)-dione, a sulfur-containing analog of Meldrum's acid, represents a highly versatile yet under-explored scaffold for the synthesis of novel heterocyclic compounds. Its unique structural features, including a reactive 1,3-dicarbonyl system and an acidic C4-methylene bridge, make it an exceptional building block for constructing diverse molecular architectures of interest to medicinal chemistry and drug development.[1] This guide provides an in-depth exploration of the core reactions of this compound with various amines, detailing the formation of key enaminone intermediates and their subsequent transformation into complex, fused heterocyclic systems. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and showcase the potential of this scaffold in creating libraries of compounds for biological screening.
Introduction: The Chemical Potential of a Thio-Analog
This compound can be considered a "thio-Meldrum's acid." Like its famous oxygen-containing counterpart, its reactivity is dominated by the two carbonyl groups and the highly acidic protons on the intervening methylene group (pKa comparable to Meldrum's acid's 4.97).[2] This acidity facilitates its participation as a potent carbon nucleophile in a variety of condensation and addition reactions. The presence of the thioether linkage in the ring distinguishes it from Meldrum's acid, offering unique stereoelectronic properties and a potential metabolic handle for drug design. Sulfur-containing heterocycles are privileged structures in pharmacology, found in numerous FDA-approved drugs, which underscores the importance of developing synthetic routes to novel thiopyran derivatives.[1][3]
The primary reaction with amines involves the formation of enaminones, which are versatile intermediates in their own right.[4] These stable, conjugated systems can act as both electrophiles and nucleophiles, paving the way for a cascade of subsequent heterocyclization reactions.
Core Reactivity: Synthesis of Enaminone Intermediates
The most fundamental reaction of this compound with primary or secondary amines is the direct condensation to yield 5-amino-2H-thiopyran-3(4H,6H)-one derivatives. This transformation converts one of the ketone functionalities into a vinylogous amide, or enaminone.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons. This is followed by a dehydration step to yield the thermodynamically stable, conjugated enaminone product. The choice of solvent and the use of a catalyst are critical for driving the reaction to completion by facilitating the removal of water.
Caption: General workflow for the synthesis of enaminone derivatives.
Protocol 2.1: General Synthesis of a 5-Amino-2H-thiopyran-3(4H,6H)-one Derivative
Trustworthiness: This protocol incorporates a Dean-Stark apparatus for the azeotropic removal of water, which is a self-validating method to ensure the reaction equilibrium is continuously shifted towards the product. Monitoring by Thin Layer Chromatography (TLC) provides real-time validation of reactant consumption and product formation.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)
-
Toluene (Anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging Flask: To the flask, add this compound (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.2 M with respect to the thiopyran dione.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting dione spot is no longer visible. This typically takes 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the catalyst) and brine.
-
Extract the aqueous layers with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Application in Multicomponent Reactions (MCRs)
The dione is an excellent substrate for one-pot multicomponent reactions, which are highly valued in drug discovery for their efficiency in generating molecular complexity. A prime example is a Biginelli-type reaction to synthesize thiopyran-fused dihydropyrimidones.[5]
Causality and Mechanism: This reaction involves the acid-catalyzed condensation of the β-dicarbonyl compound (the thiopyran dione), an aldehyde, and a urea or thiourea. The reaction proceeds through the formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enol form of the dione, followed by cyclization and dehydration.
Caption: Workflow for a Biginelli-type multicomponent reaction.
Protocol 3.1: Synthesis of a Thiopyran-Fused Dihydropyrimidinone
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount, 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Charging Flask: In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (or thiourea, 1.5 eq) in ethanol.
-
Catalyst Addition: Add a few drops of concentrated HCl to the stirring suspension.
-
Reaction: Heat the mixture to reflux for 8-16 hours. A precipitate often forms as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation:
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a high-boiling solvent like glacial acetic acid or DMF/ethanol.
Advanced Applications: From Enaminones to Fused Heterocycles
The enaminone intermediates synthesized in Protocol 2.1 are powerful synthons for building fused bicyclic systems. A common and highly effective strategy is the reaction with hydrazine to form pyrazole-fused thiopyrans.
Causality and Mechanism: The enaminone still possesses a reactive ketone. Hydrazine hydrate acts as a dinucleophile. The initial attack occurs at the C3 carbonyl, followed by an intramolecular cyclization as the second nitrogen atom attacks the enamine carbon (C5), displacing the original amine. Subsequent tautomerization yields the aromatic pyrazole ring. This reaction is a classic example of cyclocondensation chemistry used to build five-membered heterocycles.[6][7]
Protocol 4.1: Synthesis of a Pyrazolo[3,4-d]thiopyran Derivative
Materials:
-
5-Amino-2H-thiopyran-3(4H,6H)-one derivative (from Protocol 2.1) (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve the starting enaminone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice-cold water.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
-
Purification: Dry the product under vacuum. Recrystallization from ethanol or an appropriate solvent can be performed for further purification if needed.
Summary of Reactions and Data
The following table summarizes the key transformations discussed, providing a comparative overview for researchers planning their synthetic routes.
| Reaction Type | Starting Materials | Key Reagents | Typical Conditions | Product Class | Hypothetical Yield |
| Enaminone Synthesis | This compound, Amine | p-TsOH, Toluene | Reflux, Dean-Stark | 5-Amino-2H-thiopyran-3(4H,6H)-one | 75-90% |
| Biginelli-Type MCR | This compound, Aldehyde, Urea | cat. HCl, Ethanol | Reflux | Thiopyran-fused Dihydropyrimidinone | 60-85% |
| Pyrazole Annulation | Enaminone derivative, Hydrazine | Acetic Acid | Reflux | Pyrazolo[3,4-d]thiopyran | 70-95% |
Conclusion and Future Outlook
This compound is a potent and versatile building block for heterocyclic synthesis. The protocols outlined here demonstrate straightforward, robust, and high-yielding pathways to valuable enaminone intermediates and their subsequent conversion into complex, drug-like fused heterocyclic systems. The operational simplicity and efficiency of these reactions, particularly the multicomponent protocol, make this scaffold highly attractive for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Future work should focus on exploring the asymmetric synthesis of chiral thiopyran derivatives and expanding the scope of multicomponent reactions to access novel molecular frameworks.
References
- Chen, B., et al. (Year not available). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, Vol. 32, No. 3. [Source not providing a direct URL]
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Oikawa, Y., et al. (1978). MELDRUM'S ACID IN ORGANIC SYNTHESIS. 2. A GENERAL AND VERSATILE SYNTHESIS OF β-KETO ESTERS. Organic Syntheses. [Link]
-
Gouda, M. A., et al. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Organic Chemistry, 6, 15-26. [Link]
-
Dabholkar, V. V., et al. (2014). Green synthesis of biginelli products of meldrum acid. Der Pharma Chemica, 6(5), 101-104. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Functionalized 2 H -Thiopyrans via Hetero Diels - Alder Reactions of an Enaminothione with Electrophilic Olefins. [Link]
-
ResearchGate. (2016). Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity. [Link]
-
Ferreira, I. C. F. R., et al. (2022). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 18, 930-937. [Link]
-
Al-Zaydi, K. M. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(1), 83. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
-
Al-Omran, F., et al. (2010). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][8][9]naphthyridines. Molecules, 15(4), 2394-2404. [Link]
-
Ghashghaei, S., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14, 11466-11502. [Link]
-
ResearchGate. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). [Link]
-
ResearchGate. (n.d.). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and Pyridazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. [Link]
-
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15, 1269-1293. [Link]
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"oxidation of 2H-Thiopyran-3,5(4H,6H)-dione to sulfoxides"
Application Note & Protocol
Topic: Selective Oxidation of 2H-Thiopyran-3,5(4H,6H)-dione to its Corresponding Sulfoxides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Cyclic Sulfoxides in Modern Chemistry
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, yielding compounds with significant utility, particularly in the pharmaceutical sciences.[1] Sulfoxides, and especially cyclic sulfoxides, are prominent structural motifs in a wide array of biologically active molecules and approved drugs.[2] Their importance stems from the unique properties of the sulfinyl group (>S=O): it is a chiral, polar functional group that can act as a hydrogen bond acceptor and a conformational constraint.[3] The introduction of a sulfoxide can profoundly influence a molecule's physicochemical properties, such as solubility and metabolic stability, often leading to an improved ADME (absorption, distribution, metabolism, and excretion) profile.[3][4]
The 2H-thiopyran scaffold and its derivatives are important heterocyclic systems in medicinal chemistry, appearing in compounds with a range of biological activities.[5][6][7] The specific oxidation of this compound, a prochiral sulfide, to its sulfoxide introduces a chiral center at the sulfur atom. This creates a molecule with increased structural complexity and potential for stereospecific interactions with biological targets, making it a valuable building block for drug discovery programs.[8][9]
This guide provides a detailed examination of the principles and protocols for the selective oxidation of this thiopyran derivative, focusing on practical execution, mechanistic understanding, and rigorous analytical validation.
Core Principles: Navigating the Sulfide-to-Sulfoxide Oxidation
The conversion of a sulfide to a sulfoxide involves the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom provided by an oxidizing agent.[10] The primary challenge in this synthesis is preventing over-oxidation. The resulting sulfoxide is still susceptible to oxidation and can be further converted to the corresponding sulfone (>SO₂).[8][11][12]
Figure 1: General oxidation pathway. Selective formation of the sulfoxide requires reaction conditions where the rate of the first oxidation (k1) is significantly greater than the second (k2).
Achieving high selectivity for the sulfoxide requires careful control over several experimental parameters:
-
Stoichiometry: Using a slight excess (e.g., 1.05-1.2 equivalents) of the oxidant is often sufficient to drive the reaction to completion without promoting significant sulfone formation.[8]
-
Temperature: These oxidations are frequently conducted at low temperatures (e.g., 0 °C to -78 °C) to temper the reactivity of the oxidant and enhance selectivity.[9][13]
-
Mode of Addition: Slow, portion-wise, or dropwise addition of the oxidant to the sulfide solution helps maintain a low instantaneous concentration of the oxidant, further minimizing over-oxidation.[8]
Choosing the Optimal Oxidizing Agent
A variety of reagents can effect this transformation, each with distinct advantages and disadvantages. The choice of oxidant is critical and depends on the substrate's sensitivity, desired selectivity, and operational considerations like safety and waste disposal.
| Oxidizing Agent | Key Characteristics & Causality | Typical Conditions | Workup Considerations |
| m-CPBA | Highly effective and widely used. The peroxyacid provides a readily available electrophilic oxygen. However, its high reactivity can lead to over-oxidation if not controlled.[14][15] | DCM, CHCl₃; -78 °C to RT | Requires aqueous basic wash (e.g., NaHCO₃) to remove acidic 3-chlorobenzoic acid byproduct.[16] |
| Sodium Periodate (NaIO₄) | Excellent for selective oxidation to sulfoxides. The reaction is often clean, and the inorganic iodate byproduct is easily removed.[17][18] | MeOH/H₂O; 0 °C to RT | Byproduct (NaIO₃) is often insoluble and can be removed by simple filtration.[19] |
| Hydrogen Peroxide (H₂O₂) | A "green" and inexpensive oxidant with water as the only byproduct.[11] Its reactivity is often insufficient on its own and typically requires a catalyst (e.g., metal complexes) or activation (e.g., in acetic acid) to proceed efficiently.[20][21][22] | Acetic Acid, or with various metal catalysts; RT | Neutralization of acid if used. Removal of catalyst may be required. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the selective oxidation of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a robust and widely applicable method for sulfide oxidation. Low temperature is crucial for maximizing selectivity.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For substrates prone to over-oxidation, a dry ice/acetone bath (-78 °C) is recommended.[9]
-
Oxidant Preparation: In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.
-
Oxidant Addition: Add the m-CPBA solution dropwise to the stirred sulfide solution over 15-30 minutes. Causality: Slow addition prevents a localized excess of oxidant, minimizing the formation of the sulfone byproduct.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfoxide product should have a lower Rf value (be more polar) than the starting sulfide.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove 3-chlorobenzoic acid, followed by brine (1x). Causality: The basic NaHCO₃ wash deprotonates the carboxylic acid byproduct, rendering it water-soluble and easily removed from the organic layer.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Oxidation using Sodium Periodate (NaIO₄)
This method is often milder and can provide higher selectivity for the sulfoxide with a simpler workup.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add an equal volume of water to ensure the periodate is soluble.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Oxidant Addition: Add solid sodium periodate (1.1 eq) portion-wise to the stirred solution over 10-15 minutes. A white precipitate of the sodium iodate byproduct (NaIO₃) will begin to form.[19]
-
Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and filter through a pad of Celite® to remove the insoluble sodium iodate. Causality: This filtration provides a simple and efficient removal of the primary reaction byproduct, simplifying the subsequent extraction.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with DCM or EtOAc (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the product via flash column chromatography as described in Protocol 1.
Figure 2: A generalized experimental workflow for the selective oxidation of sulfides.
Analytical Characterization of the Sulfoxide Product
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized sulfoxide.
Figure 3: Logical workflow for the analytical validation of the target sulfoxide.
| Technique | Expected Observation | Rationale & Interpretation |
| ¹H NMR | Protons on carbons adjacent to the sulfur (positions 2, 4, and 6) will shift downfield compared to the starting sulfide. Two sets of signals may be observed for the cis and trans diastereomers. | The electronegative oxygen atom deshields neighboring protons. The orientation of the S=O bond (axial vs. equatorial) influences the chemical environment, potentially allowing for the differentiation of diastereomers.[23] |
| ¹³C NMR | Carbons adjacent to the sulfur (C2, C6, and C4) will exhibit a downfield shift. | Similar to ¹H NMR, the deshielding effect of the sulfinyl oxygen causes a downfield shift in the carbon resonances. |
| Mass Spec. | The molecular ion peak will correspond to the mass of the starting material + 16 amu (e.g., [M+H]⁺, [M+Na]⁺). | This confirms the successful incorporation of a single oxygen atom into the parent molecule.[24][25] |
| IR Spec. | A new, strong absorption band will appear in the 1030-1070 cm⁻¹ region. | This band is characteristic of the S=O stretching vibration and is a definitive indicator of sulfoxide formation. |
Conclusion
The selective oxidation of this compound to its sulfoxide is a valuable transformation for generating chiral building blocks for drug discovery and medicinal chemistry. Success hinges on a rational choice of oxidizing agent and meticulous control of reaction conditions—particularly stoichiometry and temperature—to prevent over-oxidation to the sulfone. By employing the robust protocols outlined using either m-CPBA or NaIO₄ and confirming the product structure with standard analytical techniques, researchers can reliably synthesize these important compounds for further application.
References
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]
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Ménage, S., et al. (2002). Sulfide oxidation by hydrogen peroxide catalyzed by iron complexes: two metal centers are better than one. Chemistry, 8(5), 1196-204. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Retrieved from [Link]
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Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(6), 1239-1247. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfide Oxidation by Hydrogen Peroxide Catalyzed by Iron Complexes: Two Metal Centers Are Better Than One. Retrieved from [Link]
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Kumar, A., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(33), 27958-27967. Retrieved from [Link]
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Tajbakhsh, M., et al. (2005). Fast and Highly Efficient Solid State Oxidation of Thiols. Molecules, 10(12), 1545-1549. Retrieved from [Link]
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Zweigenbaum, J., & Henion, J. (1999). Determination of Chiral Sulfoxides in Plasma by Normal-Phase Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry. Journal of chromatographic science, 37(10), 403-8. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]
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Punniyamurthy, T. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]
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Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions. Retrieved from [Link]
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Van Breemen, R. B., et al. (2000). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(10), 920-5. Retrieved from [Link]
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ResearchGate. (n.d.). A Selective, Convenient, and Efficient Conversion of Sulfides to Sulfoxides. Retrieved from [Link]
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Shi, Q., et al. (2015). Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 29(6), 3621-3627. Retrieved from [Link]
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Lónyi, F., & Valyon, J. (2001). Mild Oxidation of Organosulfur Compounds with H₂O₂ over Metal-Containing Microporous and Mesoporous Catalysts. Catalysis Reviews, 43(4), 439-487. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
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Scilit. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved from [Link]
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Deslyper, R., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3241. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides: Application to the Preparation of Glycosyl Sulfoxides. Retrieved from [Link]
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Wikipedia. (n.d.). Onion. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 2. Oxidation by Hydrogen Peroxide. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]
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MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved from [Link]
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Synfacts. (2023). Sodium Periodate (NaIO4) in Organic Synthesis. Retrieved from [Link]
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Pearson. (n.d.). Sulfide Oxidation Explained. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and applications of disulfide-rich cyclic peptides. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: ORIENTATION OF THE SULFOXIDE BOND AS A STEREOCHEMICAL PROBE. SYNTHESIS AND PROTON AND CARBON-13 NMR OF SUBSTITUTED THIOPYRANO(4,3-C)PYRAZOLES. Retrieved from [Link]
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RSC Publishing. (n.d.). Update on thiopyran-fused heterocycle synthesis (2013–2024). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiopyrans. Retrieved from [Link]
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PubMed. (n.d.). NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Retrieved from [Link]
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Chemistry Europe. (2022). Oxidations of 4H-1,2,6-Thiadiazines. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubMed Central. (n.d.). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. Retrieved from [Link]
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ResearchGate. (n.d.). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Retrieved from [Link]
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Application Notes & Protocols: Diels-Alder Reactions with 2H-Thiopyran-3,5(4H,6H)-dione Derivatives
Introduction: Unlocking Complex Heterocycles through Tandem Reactions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and stereospecific method for the construction of six-membered rings.[1] While the classical reaction involves a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, its scope can be significantly expanded through the strategic activation of substrates. This guide focuses on the application of 2H-thiopyran-3,5(4H,6H)-dione and its derivatives in Diels-Alder type reactions, not as conventional dienes or dienophiles, but as versatile building blocks in tandem reaction cascades.
The inherent structure of this compound, possessing two reactive methylene groups adjacent to carbonyl and thioether functionalities, makes it an ideal candidate for activation via Knoevenagel condensation. This initial condensation with an aldehyde generates a highly reactive exocyclic α,β-unsaturated system, which can immediately participate as the diene component in an intramolecular or intermolecular hetero-Diels-Alder reaction. This tandem Knoevenagel-hetero-Diels-Alder sequence offers a highly efficient, atom-economical approach to the synthesis of complex, fused heterocyclic scaffolds, such as thiopyrano[4,3-b]pyrans. These structures are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities.[2][3]
This document provides a detailed exploration of this synthetic strategy, offering insights into the reaction mechanism, step-by-step experimental protocols, and a discussion of the applications of the resulting polycyclic compounds.
Reaction Mechanism: A Stepwise Approach to Complexity
The power of using this compound derivatives in Diels-Alder reactions lies in the in-situ generation of a reactive diene through a Knoevenagel condensation. This tandem approach circumvents the often challenging synthesis and isolation of sensitive diene precursors.
The overall transformation can be dissected into two key stages:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the active methylene group at the C4 position of the this compound with an aldehyde. This step generates a transient Knoevenagel adduct, which rapidly dehydrates to form a 4-arylidene-2H-thiopyran-3,5(4H,6H)-dione intermediate. This intermediate possesses a conjugated diene system primed for cycloaddition.
-
Hetero-Diels-Alder Reaction: The newly formed diene system then undergoes a [4+2] cycloaddition with a suitable dienophile. In the context of multicomponent reactions, the dienophile is often formed in situ from another set of reagents, for instance, from the reaction of an active methylene compound like malononitrile with another molecule of the aldehyde. This hetero-Diels-Alder reaction, where the diene contains a heteroatom (sulfur), leads to the formation of the fused heterocyclic ring system.
Caption: Tandem Knoevenagel-Hetero-Diels-Alder Reaction Workflow.
Experimental Protocols
The following protocols provide a general framework for the synthesis of thiopyrano-fused heterocycles using this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: One-Pot Multicomponent Synthesis of Thiopyrano[4,3-b]pyran Derivatives
This protocol is adapted from a procedure for the synthesis of various thiopyrano[4,3-b]pyran structures via a multicomponent reaction.[4][5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a suitable round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of LiOH·H₂O (e.g., 0.1 mmol) to the reaction mixture.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times may vary depending on the substrates used.
-
Product Isolation: The product often precipitates directly from the reaction mixture upon completion. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Further purification by recrystallization or column chromatography may be performed if necessary, although this one-pot method often yields products of high purity.[4]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality Behind Experimental Choices:
-
One-Pot Synthesis: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources. Multicomponent reactions are also considered environmentally friendly due to their high atom economy.[6]
-
Ultrasonic Irradiation: The use of ultrasound can enhance the reaction rate by providing localized high temperature and pressure, leading to faster and more efficient reactions.
-
LiOH·H₂O as Catalyst: A mild base like lithium hydroxide is sufficient to catalyze the initial Knoevenagel condensation without promoting significant side reactions.
-
Ethanol as Solvent: Ethanol is a relatively green and versatile solvent that can dissolve the reactants and facilitate the reaction.
Data Presentation
The following table summarizes representative data for the synthesis of thiopyrano[4,3-b]pyran derivatives via the multicomponent reaction.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-4,8-dihydro-5H-thiopyrano[4,3-b]pyran-3-carbonitrile-7(6H)-one | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-4,8-dihydro-5H-thiopyrano[4,3-b]pyran-3-carbonitrile-7(6H)-one | ~85-95 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-4,8-dihydro-5H-thiopyrano[4,3-b]pyran-3-carbonitrile-7(6H)-one | ~85-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Applications in Drug Discovery and Development
The fused heterocyclic scaffolds synthesized from this compound derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiopyran moiety is a key structural component in various bioactive compounds.[2]
-
Anticancer Activity: Several studies have reported the potential of thiopyran-fused heterocycles as anticancer agents. For instance, certain thiopyrano[2,3-d]thiazole derivatives have been synthesized and shown to exhibit cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial Properties: The thiopyran nucleus is also found in compounds with antimicrobial activity. The ability to rapidly generate a library of diverse thiopyran derivatives through multicomponent reactions makes this a valuable strategy for the discovery of new antimicrobial agents.
-
Enzyme Inhibition: The rigid, three-dimensional structure of these fused systems makes them attractive candidates for targeting the active sites of enzymes. For example, some thieno[2,3-b]thiopyran-4-one derivatives have been investigated as carbonic anhydrase inhibitors.[1]
Caption: From Starting Material to Potential Therapeutic Applications.
Conclusion and Future Outlook
The use of this compound in tandem Knoevenagel-hetero-Diels-Alder reactions represents a highly effective and versatile strategy for the synthesis of complex, biologically relevant heterocyclic compounds. The operational simplicity, high atom economy, and the ability to generate molecular diversity make this approach particularly attractive for applications in drug discovery and materials science. Future research in this area will likely focus on the development of stereoselective versions of this reaction, the expansion of the substrate scope to include a wider range of aldehydes and dienophiles, and the comprehensive biological evaluation of the resulting compound libraries to identify new therapeutic leads.
References
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Pourabdi, L., Osati, F., Mojtahedi, M. M., & Abaee, S. M. (2016). A convenient one-pot synthesis of thiopyrano[4,3-b]pyran derivatives under LiOH·H2O/EtOH/ultrasonic conditions. Figshare. [Link]
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Pourabdi, L., et al. (2016). Synthesis of various derivatives of thiopyrano[4,3-b]pyran structure via a multicomponent procedure. Taylor & Francis. [Link]
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2023). PubMed Central. [Link]
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Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2017). PubMed Central. [Link]
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Siddiq, M., Khan, A. W., & Praill, P. F. G. (1994). SYNTHESIS OF PYRANO(4,3-B)PYRAN-4,5-DIONES. Journal of the Chemical Society of Pakistan, 16(4), 260-262. [Link]
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Knoevenagel–hetero-Diels–Alder tandem and domino reactions as a platform for designing biologically relevant molecules in organic and medicinal chemistry: a review. (2021). ResearchGate. [Link]
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El-Agha, L. Z., El-Abadelah, M. M., Kamal, M. R., Sabri, S. S., Al-As'ad, R. M., & Voelter, W. (2018). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. Zeitschrift für Naturforschung B, 73(2), 109-113. [Link]
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Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2024). ResearchGate. [Link]
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Ward, D. E., Zoghaib, W. M., Rhee, C. K., & Gai, Y. (1990). Diels-alder reactions of 2H-thiopyrans. Tetrahedron Letters, 31(6), 845-848. [Link]
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Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). PubMed Central. [Link]
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Ward, D. E., Zoghaib, W. M., Rhee, C. K., & Yuanzhu, G. (1990). Diels-alder reactions of 2H-thiopyrans. Sultan Qaboos University House of Expertise. [Link]
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Karad, A. R., et al. (2023). A GREEN, MILD, MOST EFFICIENT, ECO-FRIENDLY PROCEDURE HAS BEEN DEVELOPED FOR THE SYNTHESIS OF TETRAHYDRO BENZO [b] PYRAN DERIVATIVES. World Journal of Pharmaceutical Research, 12(8), 251-263. [Link]
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Update on thiopyran-fused heterocycle synthesis (2013–2024). (2024). RSC Publishing. [Link]
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Willis, M. C. (2012). Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis. Chemical Society Reviews, 41(22), 7253-7266. [Link]
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Dyachenko, I. V., et al. (2019). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 55(8), 1217-1226. [Link]
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Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Methods and principles in medicinal chemistry. [Link]
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Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. (2022). MDPI. [Link]
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Tandem hetero-Diels–Alder-hemiacetal reaction in the synthesis of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles. (2017). ResearchGate. [Link]
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Enantioselective diels-alder reactions of 2h-pyrans. (2001). The University of Liverpool Repository. [Link]
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Synthesis of fused thiopyrano[2,3-d][2][4]thiazoles via hetero-Diels-Alder reaction related tandem and domino processes. (2020). ResearchGate. [Link]
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Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. (2015). RSC Publishing. [Link]
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Padwa, A., Ginn, J. D., & McClure, M. S. (2002). Tandem Pummerer-Diels-Alder Reaction Sequence. A Novel Cascade Process for the Preparation of 1-Arylnaphthalene Lignans. Organic letters, 4(9), 1555-1557. [Link]
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Application Notes and Protocols for Multi-Component Reactions Involving 2H-Thiopyran-3,5(4H,6H)-dione
Introduction: The Emerging Role of 2H-Thiopyran-3,5(4H,6H)-dione in Medicinal Chemistry
The quest for novel molecular scaffolds with significant biological activity is a driving force in modern drug discovery. Among the vast array of heterocyclic compounds, those containing sulfur atoms, such as thiopyrans, have garnered considerable attention due to their diverse pharmacological properties.[1][2] The thiopyran ring is a key structural motif in a variety of bioactive molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial activities.[1] The unique stereoelectronic properties of the sulfur atom within the heterocyclic ring contribute to its ability to interact with biological targets, making thiopyran derivatives promising candidates for the development of new therapeutic agents.
This compound, a cyclic 1,3-dicarbonyl compound, represents a versatile and underexplored building block in the synthesis of complex heterocyclic systems. Its bifunctional nature, possessing both a reactive methylene group and two carbonyl functionalities, makes it an ideal substrate for multi-component reactions (MCRs). MCRs, which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[3][4] This guide provides a detailed exploration of the potential of this compound in MCRs, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel thiopyran-containing heterocycles. While direct literature on multi-component reactions explicitly utilizing this compound is emerging, the well-established reactivity of analogous cyclic 1,3-diketones provides a strong predictive framework for its application in these powerful synthetic transformations.
Core Concept: The Reactivity of this compound in MCRs
The synthetic utility of this compound in multi-component reactions stems from the reactivity of its active methylene group, situated between the two carbonyl functionalities. This position is readily deprotonated under basic conditions to form a nucleophilic enolate, which can then participate in a variety of bond-forming reactions. A common and powerful MCR strategy involving 1,3-dicarbonyl compounds is the one-pot synthesis of poly-substituted pyran derivatives. This reaction typically involves an aromatic aldehyde, an active methylene nitrile (such as malononitrile), and the 1,3-dicarbonyl compound.
The generally accepted mechanism for this type of reaction, which can be extrapolated to involve this compound, proceeds through a cascade of well-understood organic transformations:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aromatic aldehyde with the active methylene nitrile (e.g., malononitrile). This step forms a highly electrophilic α,β-unsaturated intermediate, an arylidene malononitrile.
-
Michael Addition: The enolate of the this compound then acts as a Michael donor, adding to the electron-deficient double bond of the arylidene malononitrile. This conjugate addition forms a new carbon-carbon bond and generates a transient acyclic intermediate.
-
Intramolecular Cyclization and Tautomerization: The intermediate undergoes a subsequent intramolecular cyclization, where one of the carbonyl groups of the thiopyran-dione moiety is attacked by the newly formed nucleophilic center. This is followed by tautomerization to yield the final, stable spiro[thiopyran-4,4'-pyran] heterocyclic system.
This mechanistic pathway highlights the efficiency of MCRs in constructing complex molecular architectures in a single, streamlined operation.
Visualizing the Reaction Pathway
Caption: Proposed multi-component reaction pathway involving this compound.
Experimental Protocol: Synthesis of Spiro[thiopyran-4,4'-pyran] Derivatives
This protocol is based on well-established procedures for the multi-component synthesis of pyran derivatives using analogous cyclic 1,3-diketones.[3][4] Researchers should optimize the reaction conditions for their specific substrates.
Materials
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Catalyst (e.g., piperidine, DBU, or a Lewis acid, 10 mol%)
-
Solvent (e.g., ethanol, water, or a green solvent system)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in the chosen solvent (10 mL).
-
Catalyst Addition: Add the catalyst (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux, depending on the catalyst and substrates). Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields for the synthesis of spiro[thiopyran-4,4'-pyran] derivatives with various aromatic aldehydes, based on typical results for analogous reactions.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | DBU | Water | 80 | 2 | 92 |
| 3 | 4-Methoxybenzaldehyde | L-proline | Ethanol | Room Temp | 12 | 88 |
| 4 | 2-Naphthaldehyde | Piperidine | Ethanol | Reflux | 6 | 82 |
Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of spiro[thiopyran-4,4'-pyran] derivatives.
Applications and Future Perspectives
The spiro[thiopyran-4,4'-pyran] scaffold synthesized through this multi-component reaction represents a novel and promising class of heterocyclic compounds with significant potential in drug discovery. The modular nature of the MCR allows for the rapid generation of a library of derivatives by simply varying the aromatic aldehyde component. This structural diversity is crucial for structure-activity relationship (SAR) studies to identify potent and selective drug candidates.
Given the known biological activities of thiopyran and pyran derivatives, these novel spirocycles are attractive targets for screening against a wide range of diseases, including:
-
Anticancer Agents: Many heterocyclic compounds containing pyran and thiopyran rings exhibit potent anticancer activity.[1]
-
Antimicrobial Agents: The sulfur and oxygen heteroatoms can participate in hydrogen bonding and other interactions with microbial enzymes and receptors.
-
Enzyme Inhibitors: The rigid spirocyclic framework can provide a well-defined orientation of functional groups for specific binding to enzyme active sites.
Future research in this area should focus on expanding the scope of the multi-component reaction to include other active methylene compounds and dienophiles, further increasing the structural diversity of the resulting thiopyran-containing heterocycles. Additionally, the development of stereoselective versions of this reaction would be a significant advancement, allowing for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy.
Conclusion
This compound is a highly promising, yet underutilized, building block for the construction of complex and biologically relevant heterocyclic compounds via multi-component reactions. The protocols and mechanistic insights provided in this guide, based on the well-established chemistry of analogous 1,3-dicarbonyl compounds, offer a solid foundation for researchers to explore the synthetic potential of this versatile molecule. The ability to rapidly generate novel spiro[thiopyran-4,4'-pyran] derivatives through efficient and atom-economical MCRs opens up new avenues for the discovery of next-generation therapeutic agents.
References
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central. [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). AWS. [Link]
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One-pot three-component reaction of aldehydes, malononitrile, and dicarbonyl compounds. (n.d.). ResearchGate. [Link]
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Synthesis of spiro-4H-pyran derivatives. (n.d.). ResearchGate. [Link]
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Three‐component reaction of an aromatic aldehyde (2), malononitrile (3)... (n.d.). ResearchGate. [Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). PubMed Central. [Link]
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Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (2016). PubMed Central. [Link]
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Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. (2014). Semantic Scholar. [Link]
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Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide – a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. (2018). RSC Publishing. [Link]
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l-Proline catalyzed multicomponent reaction of 3,4-dihydro-(2H). (2009). ElectronicsAndBooks. [Link]
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Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. (2018). PubMed. [Link]
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Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. (2019). ResearchGate. [Link]
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. [Link]
-
Synthesis of Pyran and Pyranone Natural Products. (2004). PubMed Central. [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole-3-thione and 1,3,4-oxadiazole-2-thione as antimycobacterial agents. (2017). PubMed. [Link]
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The Versatile Scaffold: 2H-Thiopyran-3,5(4H,6H)-dione in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile "decoration" points is perpetual. The 2H-thiopyran-3,5(4H,6H)-dione core, a sulfur-containing heterocyclic motif, represents a compelling yet underexplored scaffold. Its inherent structural features—a thioether for potential metabolic modulation, two carbonyl groups for hydrogen bonding interactions, and an active methylene group poised for diverse chemical transformations—make it an attractive starting point for the design of new therapeutic agents. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound and its derivatives, offering a technical resource for researchers in drug discovery and development.
Core Scaffold: Synthesis and Chemical Properties
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical, yet chemically sound, method based on established organic chemistry principles.
Principle: The intramolecular Dieckmann condensation of a diester containing a thioether linkage is a standard method for the formation of cyclic β-keto esters. Subsequent hydrolysis and decarboxylation would yield the target dione.
Step-by-Step Methodology:
-
Synthesis of the Diester Precursor:
-
React 3,3'-thiodipropionic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux to yield diethyl 3,3'-thiodipropionate.
-
Causality: The acid catalyzes the esterification of both carboxylic acid groups, providing the necessary diester for the subsequent cyclization.
-
-
Dieckmann Condensation:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., argon), add the diethyl 3,3'-thiodipropionate dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is then typically heated to reflux for several hours to drive the cyclization to completion.
-
Causality: The strong base (ethoxide) deprotonates the α-carbon of one ester group, creating a nucleophile that attacks the carbonyl carbon of the other ester, leading to the formation of a cyclic β-keto ester after elimination of ethoxide.
-
-
Hydrolysis and Decarboxylation:
-
The resulting cyclic β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by gentle heating to promote decarboxylation of the resulting β-keto acid.
-
Causality: The β-keto acid intermediate is thermally unstable and readily loses carbon dioxide to form the more stable dione product.
-
-
Purification:
-
The crude this compound can be purified by standard techniques such as recrystallization or column chromatography.
-
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Application Notes: A Scaffold for Diverse Biological Targets
The this compound scaffold is a versatile platform for generating libraries of compounds with potential therapeutic applications. Its chemical reactivity allows for modifications at several key positions, enabling the exploration of structure-activity relationships (SAR).
Reactivity at the C4 Position: A Hub for Derivatization
The methylene group at the C4 position is flanked by two electron-withdrawing carbonyl groups, rendering the protons acidic and the carbon nucleophilic. This feature is the cornerstone of its utility in medicinal chemistry.
-
C-Acylation: The C4 position can be readily acylated to introduce various acyl groups. This allows for the exploration of interactions with specific pockets in target proteins. For instance, the synthesis of 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione serves as a key intermediate for further modifications.[1]
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to introduce a wide range of substituents. This is a powerful strategy for building molecular complexity and exploring diverse chemical space.
-
Formation of Heterocyclic Adducts: The 1,3-dicarbonyl moiety can react with dinucleophiles like hydrazines and hydroxylamine to form fused pyrazole and isoxazole derivatives, respectively.[1] This opens up avenues for creating novel heterocyclic systems with distinct pharmacological profiles.
Diagram of C4 Derivatization Pathways:
Caption: Key derivatization strategies at the C4 position.
Oxidation of the Sulfur Atom: Modulating Physicochemical Properties
The thioether linkage in the thiopyran ring is susceptible to oxidation, offering another point for chemical modification.[1]
-
Sulfoxide and Sulfone Formation: Oxidation with reagents like m-CPBA or hydrogen peroxide can yield the corresponding sulfoxides and sulfones.
-
Impact on Properties: This oxidation state change significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule, which can be strategically employed to fine-tune pharmacokinetic properties.
Potential Therapeutic Applications
While direct biological data for the parent this compound is limited, the broader class of thiopyran derivatives has shown promise in several therapeutic areas. This suggests that the dione scaffold could be a valuable starting point for developing novel agents.
a) Antimicrobial Agents:
Derivatives of 2H-thiopyran have demonstrated significant antimicrobial and antifungal activity. For example, certain pyrimidine-2,4-dione-connected 2H-thiopyran derivatives have shown low micromolar to sub-micromolar minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[2][3]
Table 1: Antimicrobial Activity of Selected Thiopyran Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrimidine-2,4-dione-thiopyran | Gram-positive & Gram-negative bacteria | 8 | [2] |
| Pyrimidine-2,4-dione-thiopyran | C. albicans | 0.25 | [2] |
| 2H-pyran-3(6H)-one derivatives | Staphylococcus aureus | 1.56 | [4] |
Protocol 2: Screening for Antimicrobial Activity (Broth Microdilution Assay)
Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the desired bacterial or fungal strain in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
b) Anticancer Agents:
The thiopyran scaffold is a recurring motif in compounds with anticancer properties.[5] For instance, certain thiopyran derivatives have exhibited cytotoxic activity against various cancer cell lines, including HeLa cells.[2]
Table 2: Cytotoxic Activity of a Thiopyran Derivative
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | 0.03 | [2] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Diagram of a General Drug Discovery Workflow:
Caption: A typical workflow for drug discovery using the thiopyran-dione scaffold.
Conclusion and Future Perspectives
The this compound scaffold, while currently underrepresented in the medicinal chemistry literature, holds significant promise as a versatile building block for the development of novel therapeutic agents. Its straightforward, albeit inferred, synthesis and the reactivity of its core structure provide a solid foundation for the generation of diverse compound libraries. The demonstrated biological activities of related thiopyran derivatives in antimicrobial and anticancer applications provide a strong rationale for the exploration of this particular dione scaffold. Future research should focus on the development and optimization of a robust synthetic protocol for the parent compound and the systematic exploration of its derivatization to build a comprehensive understanding of its structure-activity relationships against a range of biological targets.
References
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Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central. [Link]
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Palchykov, V., & Kasyan, L. (2017). Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide - a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. New Journal of Chemistry, 42(2). [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science, 35(5), 102698. [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science. [Link]
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Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (1988). Journal of Medicinal Chemistry, 31(11), 2108-2114. [Link]
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Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 2H-Thiopyran-3,5(4H,6H)-dione
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2H-thiopyran-3,5(4H,6H)-dione as a versatile scaffold for the construction of novel, bioactive heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles and strategic considerations for designing efficient synthetic pathways. We will detail robust protocols for creating complex molecular architectures, such as thiopyranopyrazoles and fused isoxazoles, through methodologies including multicomponent reactions and intramolecular cycloadditions. The narrative emphasizes green chemistry principles, catalyst efficiency, and the rationale behind experimental design. All protocols are presented with the aim of being self-validating, and key mechanistic claims are substantiated with citations to authoritative literature. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful building block for the discovery of new therapeutic agents.
Introduction: The Strategic Value of the Thiopyran-3,5-dione Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 90% of new drugs incorporating such motifs. Their unique structural and electronic properties enable them to interact with a wide array of biological targets, making them indispensable in drug discovery. Within this vast chemical space, the this compound ring system represents a particularly valuable, yet underexplored, starting material.
Its strategic importance stems from several key features:
-
Activated Methylene Groups: The protons on the C4 and C6 positions are flanked by a carbonyl group and a sulfur atom, rendering them acidic and highly reactive. This facilitates a range of condensation reactions.
-
Dicarbonyl Functionality: The 1,3-dione-like arrangement is a classic reactive handle for forming new rings through reactions with binucleophiles.
-
Inherent Bioactivity: The thiopyran core itself is a "privileged structure" found in numerous bioactive compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.
This guide details methodologies to harness this reactivity, transforming a relatively simple starting material into complex, fused heterocyclic systems with significant therapeutic potential.
Core Synthetic Strategy I: Multicomponent Reactions (MCRs) for Thiopyranopyrazole Synthesis
One of the most efficient and atom-economical methods for generating molecular complexity from this compound is through one-pot multicomponent reactions (MCRs). This strategy is particularly powerful for synthesizing thiopyrano[2,3-c]pyrazoles, a class of compounds known for their diverse biological activities.
Causality of the Reaction Mechanism
The success of this transformation hinges on a domino sequence of classical organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and dehydration. The this compound does not directly participate. Instead, the reaction typically involves four components: an aromatic aldehyde, malononitrile, hydrazine hydrate (to first form a pyrazolone in situ), and a β-ketoester, which are then cyclized. A more direct route starting from a thiopyran derivative involves its reaction with other components. For instance, a one-pot synthesis can be achieved by reacting an aldehyde, malononitrile, and the in-situ-formed 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the thiopyran scaffold.
A greener variation involves the direct reaction of an aromatic aldehyde, malononitrile, a pyrazolone, and the thiopyran dione. The acidic methylene protons of the thiopyran dione readily engage in the initial condensation with the aldehyde, kicking off the cascade.
Workflow Diagram: Multicomponent Synthesis of Thiopyranopyrazoles
Caption: Workflow for the one-pot, four-component synthesis of thiopyranopyrazoles.
Protocol 1: [Hmim]HSO₄-Catalyzed Green Synthesis of Thiopyranopyrazoles
Rationale: This protocol utilizes 1-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) as a recyclable, Brønsted acidic ionic liquid catalyst. The choice of a solvent-free, room temperature condition aligns with the principles of green chemistry, minimizing waste and energy consumption. The catalyst activates the aldehyde carbonyl group, accelerating the initial Knoevenagel condensation, and facilitates the subsequent steps of the cascade.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol)
-
This compound (1.0 mmol)
-
[Hmim]HSO₄ (5 mol%)
-
Ethanol (for work-up)
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 mmol), this compound (1.0 mmol), and [Hmim]HSO₄ (0.05 mmol).
-
Stir the mixture vigorously at room temperature (25-30 °C) using a magnetic stirrer. The reaction is solvent-free, so efficient mixing is crucial.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 30-60 minutes.
-
Upon completion, add 10 mL of hot ethanol to the reaction mixture and stir for 1 minute to dissolve the product while the ionic liquid remains insoluble.
-
Filter the mixture to separate the catalyst. The ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.
-
Allow the ethanolic filtrate to cool to room temperature. The crude product will precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure thiopyranopyrazole derivative.
Trustworthiness - Self-Validation:
-
Yield: High yields (typically >90%) are expected. A significantly lower yield may indicate incomplete reaction or issues with starting material purity.
-
Melting Point: The purified product should have a sharp and distinct melting point, consistent with literature values for the specific derivative.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Key signals to verify include the disappearance of the dione's active methylene protons and the appearance of characteristic signals for the newly formed pyrazole and pyran rings.
Data Summary: MCR Synthesis of Thiopyranopyrazoles
| Catalyst | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) | Reference |
| [Hmim]HSO₄ | Solvent-free | Room Temp. | 30-60 | 90-95 | |
| Fe₃O₄ NPs | Water | Room Temp. | 15 | 85-95 | |
| CaO Nanoparticles | Ethanol/Water | 80 (Microwave) | 5-10 | 85-91 | |
| L-proline | Neat | 60 | 120-180 | 80-90 | |
| CoCuFe₂O₄ MNPs | Solvent-free | Room Temp. | 4-12 | 79-92 |
Core Synthetic Strategy II: Synthesis of Fused Thiopyrano[4,3-d]isoxazoles
The thiopyran-3,5-dione scaffold can be elaborated to create fused isoxazole ring systems, which are another important class of bioactive heterocyles. This transformation is achieved via an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide. The key is to first modify the dione to introduce a tethered dipolarophile (an alkene).
Causality of the Reaction Mechanism
The synthetic logic involves three main stages:
-
Knoevenagel Condensation: The dione is first reacted with an aldehyde containing a protected hydroxyl group (e.g., O-allyl benzaldehyde). This creates an exocyclic C=C double bond, which will serve as the dipolarophile.
-
Oxime Formation: The carbonyl group at the 3-position is selectively reacted with hydroxylamine to form an oxime.
-
Intramolecular Nitrile Oxide Cycloaddition (INOC): The oxime is oxidized in situ (e.g., using sodium hypochlorite) to a highly reactive nitrile oxide. This dipole is spatially positioned to undergo a rapid [3+2] cycloaddition with the adjacent alkene, stereoselectively forming the fused isoxazole ring.
Workflow Diagram: Synthesis of Thiopyrano[4,3-d]isoxazoles
Caption: Stepwise workflow for the synthesis of fused isoxazoles from the thiopyran dione.
Protocol 2: Intramolecular Cycloaddition for Thiopyrano[4,3-d]isoxazoles
Rationale: This protocol is designed as a three-step, one-pot sequence where intermediates are not isolated, improving overall efficiency. The choice of piperidine for the Knoevenagel condensation is a classic and effective basic catalyst. The subsequent oxime formation and NaOCl-mediated oxidation are standard, reliable methods for generating nitrile oxides for cycloaddition.
Materials:
-
This compound (1.0 mmol)
-
2-(Allyloxy)benzaldehyde (1.0 mmol)
-
Piperidine (0.2 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (1.2 mmol)
-
Aqueous sodium hypochlorite solution (10-15%, ~2.0 mmol)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Step 1 (Alkene Formation): In a 50 mL flask, dissolve this compound (1.0 mmol) and 2-(allyloxy)benzaldehyde (1.0 mmol) in 15 mL of ethanol. Add piperidine (0.2 mmol) and reflux the mixture for 2 hours. Monitor by TLC until the starting dione is consumed. Cool the mixture to room temperature.
-
Step 2 (Oxime Formation): To the cooled reaction mixture from Step 1, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol). Stir the mixture at room temperature for 4-6 hours until the alkene intermediate is converted to the oxime (monitor by TLC).
-
Step 3 (Cycloaddition): Transfer the reaction mixture to a 100 mL flask and add 20 mL of DCM. Cool the flask in an ice bath (0-5 °C). Add the aqueous sodium hypochlorite solution (~2.0 mmol) dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure fused thiopyrano[4,3-d]isoxazole product.
Biological Activities of Synthesized Heterocycles
The synthetic utility of this compound is ultimately validated by the biological activity of its derivatives. The fused heterocyclic systems synthesized from this scaffold have demonstrated a wide spectrum of pharmacological properties.
Data Summary: Bioactivity of Thiopyran-Derived Heterocycles
| Heterocycle Class | Specific Derivative Example | Biological Activity | Potency (e.g., IC₅₀ / MIC) | Reference |
| Thiopyrano[2,3-c]pyrazoles | 6-Amino-4-(4-bromophenyl)-3-methyl-2,4-dihydro-thiopyrano[2,3-c]pyrazole-5-carbonitrile | Antibacterial, Anti-inflammatory | Not specified in abstract | |
| Thiopyrano[2,3-d]thiazoles | Benzothiochromeno[2,3-d]-thiazole-2,5,10-trione derivative | Anticancer (Melanoma) | GI₅₀ = 0.22 µM | |
| Thiopyrano[2,3-d]thiazoles | Juglone-based derivative | Anticancer (Colorectal) | IC₅₀ = 0.6 - 5.98 µM | |
| Dihydro-2H-thiopyrans | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dione | Antifungal (C. albicans) | MIC = 0.25 µg/mL | |
| Dihydro-2H-thiopyrans | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Anticancer (HeLa) | GI₅₀ = 0.03 µM |
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile building block for the synthesis of diverse, biologically active heterocyclic compounds. The methodologies detailed herein, particularly those employing green chemistry principles like multicomponent reactions and recyclable catalysts, offer efficient and sustainable routes to complex molecular architectures. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of the resulting thiopyranopyrazoles, fused isoxazoles, and other derivatives underscore the therapeutic potential locked within this scaffold.
Future research should focus on expanding the library of accessible heterocycles through novel reaction discovery, exploring asymmetric syntheses to access chiral derivatives, and conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these promising compounds against a broader range of disease targets.
References
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Jadhav, S. D., et al. (2014). Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. CORE. [Link]
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El-Remaily, M. A. A. A., et al. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]
-
Ardiansah, B. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. International Journal of ChemTech Research. [Link]
-
JETIR. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR.org. [Link]
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Shaabani, A., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]
-
Al-Adilee, K. J. (2018). Biological activity Study for some heterocyclic compounds and their impact on the gram positive and negative bacteria. ResearchGate. [Link]
-
Lozynskyi, A., et al. (2018). Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. National Institutes of Health. [Link]
-
Al-Mousawi, S. M., et al. (2015). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
-
Verde, N., et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. [Link]
-
Gorgani, L., et al. (2017). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]
-
Tizzard, G. J. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.org. [Link]
-
Al-Jbouri, F. A. H. (2023). Biological activity of new heterocyclic compounds derived from chalcone. SpringerLink. [Link]
-
Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
-
S. A. T., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central. [Link]
-
Kaur, H. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing. [Link]
-
Kumar, C. S. (2013). Synthesis of new chromeno-annulated cis-fused pyrano[4,3-c]isoxazole derivatives via intramolecular nitrone cycloaddition and their cytotoxicity evaluation. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
-
MDPI. (2022). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI.com. [Link]
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Rees, C. W. (2011). Chemistry of 3,5‐Dichloro‐4H‐1,2,6‐thiadiazine‐4‐thione. ResearchGate. [Link]
-
Zhang, T., et al. (2021). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PubMed Central. [Link]
-
Ivasechko, I., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). PubMed. [Link]
-
De, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]
Application Notes and Protocols for Investigating the Antimicrobial Activity of 2H-Thiopyran-3,5(4H,6H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 2H-Thiopyran-3,5(4H,6H)-dione Scaffolds in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Sulfur-containing heterocycles are a well-established class of compounds with diverse biological activities, including antimicrobial properties.[1] Among these, the this compound core represents a promising, yet underexplored, scaffold for the development of new anti-infective agents. Its unique structural features, including the dione functionality and the embedded thioether linkage, suggest the potential for multiple modes of interaction with microbial targets.
These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their quest for novel antimicrobial leads.
Part 1: Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through a multi-step process, commencing with readily available starting materials. The following protocol outlines a plausible and adaptable synthetic route.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a model compound. Researchers can adapt this methodology by varying the initial aldehyde and the active methylene compound to generate a library of derivatives for structure-activity relationship (SAR) studies.
Step 1: Knoevenagel Condensation
-
To a solution of an aromatic aldehyde (1 mmol) and malonic acid (1.1 mmol) in pyridine (5 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the corresponding acrylic acid derivative.
Step 2: Michael Addition with Thioglycolic Acid
-
Dissolve the acrylic acid derivative (1 mmol) in ethanol (10 mL).
-
Add thioglycolic acid (1.1 mmol) and a catalytic amount of a suitable base (e.g., triethylamine, 0.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure. The resulting crude product is the thioether adduct.
Step 3: Dieckmann Cyclization
-
Dissolve the crude thioether adduct (1 mmol) in dry toluene (20 mL).
-
Add sodium ethoxide (1.2 mmol) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the mixture and quench the reaction by adding dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Part 2: Antimicrobial Activity Evaluation
A critical step in the drug discovery pipeline is the robust evaluation of the antimicrobial properties of newly synthesized compounds. The following protocols are based on established methods and are tailored for the screening of this compound derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized derivatives in DMSO to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series. This will create a concentration gradient of the test compound.
-
Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, including positive and negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: After incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound at which no color change (from blue to pink) is observed, indicating inhibition of microbial growth.
Diagram 2: Broth Microdilution Workflow
Caption: Hypothesized mechanisms of antimicrobial action for this compound derivatives.
Data Presentation
All quantitative data, such as MIC values, should be summarized in a clear and concise tabular format for easy comparison across different derivatives and microbial strains.
Table 1: Example of MIC Data Summary
| Compound ID | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TPD-01 | 4-Cl-Ph | 16 | 64 | 32 |
| TPD-02 | 4-MeO-Ph | 32 | >128 | 64 |
| TPD-03 | 2-Thienyl | 8 | 32 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 4 |
Conclusion
The this compound scaffold presents a compelling starting point for the development of novel antimicrobial agents. The synthetic and screening protocols provided herein offer a robust framework for researchers to explore the potential of this chemical class. Through systematic derivatization and rigorous biological evaluation, it is anticipated that potent lead compounds can be identified, contributing to the vital effort of combating antimicrobial resistance.
References
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Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Antimicrobial Potential of Dithiocarbamates Complexes. (2021, June 25). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species. (2023, January 20). Frontiers. Retrieved January 12, 2026, from [Link]
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Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights. (2023, June 1). Frontiers. Retrieved January 12, 2026, from [Link]
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Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. (2018, April 23). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022, January 26). MDPI. Retrieved January 12, 2026, from [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
The synthesis and chemistry of 2H-thiopyran (1), 4H-thiopyran (2), 3,4-dihydro-2H-thio. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022, February 3). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols for Investigating the Anti-Inflammatory Potential of 2H-Thiopyran-3,5(4H,6H)-dione Analogs
Introduction: A New Scaffold for Inflammation Control
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a driver of numerous chronic diseases when dysregulated. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. While established non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is often limited by significant side effects. This necessitates the exploration of new chemical scaffolds. Thiopyran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory properties[1]. This guide focuses on a specific subclass, 2H-Thiopyran-3,5(4H,6H)-dione analogs, outlining their potential mechanisms of action and providing detailed protocols for their evaluation as next-generation anti-inflammatory therapeutics.
Part 1: Unraveling the Mechanism of Action
Understanding the molecular targets of a new compound class is critical. Based on the established pathways of inflammation, two primary mechanisms are hypothesized for this compound analogs: inhibition of the NF-κB signaling cascade and direct inhibition of cyclooxygenase-2 (COX-2) activity.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes[2][3]. These include genes encoding for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2[4]. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation[5]. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes[5][6]. The inhibition of this pathway is a highly sought-after therapeutic strategy.
This compound analogs may exert their anti-inflammatory effects by preventing the degradation of IκBα or inhibiting other upstream kinases in the pathway, thereby blocking NF-κB nuclear translocation.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators[7]. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation[8]. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs[9]. This compound analogs may fit into the active site of the COX-2 enzyme, blocking its activity and thereby preventing prostaglandin synthesis.
Part 2: Application Protocol - In Vitro Evaluation
The primary screening of anti-inflammatory potential is typically performed using cell-based in vitro assays. The most common and robust model utilizes murine macrophage cells (e.g., RAW 264.7) stimulated with LPS to mimic a bacterial infection and induce an inflammatory response[10].
Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: Upon stimulation with LPS, macrophages upregulate the iNOS enzyme, leading to a large-scale production of nitric oxide (NO), a key inflammatory mediator[11]. The concentration of NO can be indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent[12]. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity, likely through the inhibition of the iNOS expression pathway (e.g., NF-κB) or direct inhibition of the iNOS enzyme.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound analogs, dissolved in DMSO
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[12]
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence[13].
-
Compound Treatment: Prepare serial dilutions of the thiopyran-dione analogs in phenol red-free DMEM. After 24 hours, remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO, final concentration ≤0.1%).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells)[13].
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C and 5% CO₂[10][13].
-
Nitrite Quantification (Griess Assay):
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance_Sample / Absorbance_LPS_Control)] * 100 The IC₅₀ value (the concentration of compound that inhibits 50% of NO production) can then be determined.
Causality and Validation:
-
Pre-treatment: Pre-treating cells with the compounds before LPS stimulation is crucial to assess their ability to prevent the inflammatory cascade's initiation rather than just reversing an established response.
-
Cell Viability: A concurrent cytotoxicity assay (e.g., MTT or SRB) is mandatory. A compound that is toxic to the cells will also result in lower NO production, leading to a false-positive result. True anti-inflammatory activity should not be associated with significant cell death at the effective concentrations.
-
Controls: Including both unstimulated (cells only) and stimulated (cells + LPS) controls is essential to establish the baseline and maximum inflammatory response.
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Part 3: Application Protocol - In Vivo Evaluation
Promising candidates from in vitro screens must be validated in a living organism to assess their efficacy, pharmacokinetics, and safety. The carrageenan-induced paw edema model in rodents is a widely used and highly reproducible model of acute inflammation[14][15].
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a biphasic acute inflammatory response[14]. The initial phase (0-1.5 hours) involves the release of histamine and serotonin. The later phase (after 1.5 hours) is characterized by the production of prostaglandins and mediated by the infiltration of neutrophils, which is where most NSAIDs show their effect[14][16]. The swelling (edema) of the paw is a quantifiable measure of the inflammatory response. The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory activity in vivo.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (Lambda, Type IV)
-
0.9% Sterile saline solution
-
This compound analog (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference Drug (e.g., Indomethacin or Diclofenac)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Reference Drug (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage, typically 60 minutes before the carrageenan injection[15].
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension (in 0.9% saline) into the sub-plantar region of the right hind paw of each rat[14][16].
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection[17]. The peak edema is typically observed around the 3-hour mark[17][18].
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [1 - (ΔV_Treated / ΔV_Control)] * 100
-
Causality and Validation:
-
Timing: The 60-minute pre-treatment window allows for the absorption and distribution of the orally administered compound before the inflammatory insult.
-
Reference Drug: The inclusion of a known effective drug like Indomethacin validates the assay. If the reference drug does not show significant inhibition, the experimental procedure may be flawed.
-
Dose-Response: Testing multiple doses of the compound is crucial to establish a dose-dependent effect, strengthening the evidence for its specific anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema model.
Part 4: Data Presentation & Interpretation
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different analogs and making informed decisions for lead optimization.
Table 1: Summary of Anti-Inflammatory Activity of Hypothetical Thiopyran-dione Analogs
| Compound ID | In Vitro NO InhibitionIC₅₀ (µM) [a] | Cell ViabilityIC₅₀ (µM) [b] | In Vivo Paw Edema Inhibition (%) [c]@ 20 mg/kg, 3h |
| THP-001 | 12.5 ± 1.1 | > 100 | 45.2 ± 3.5 |
| THP-002 | 8.2 ± 0.7 | > 100 | 61.7 ± 4.1 |
| THP-003 | 25.1 ± 2.3 | > 100 | 22.5 ± 2.9 |
| THP-004 | 5.5 ± 0.4 | 15.0 | Not Tested |
| Indomethacin | 15.8 ± 1.5 | > 100 | 68.3 ± 5.2 |
Table Footnotes: [a] IC₅₀ value for inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. [b] IC₅₀ value from MTT cytotoxicity assay in RAW 264.7 cells after 24h exposure. [c] Percentage inhibition of paw edema at the 3-hour time point in the rat carrageenan model.
Interpretation:
-
THP-002 emerges as a strong lead candidate, showing potent in vitro activity (IC₅₀ = 8.2 µM) and significant in vivo efficacy (61.7% inhibition), approaching that of the reference drug Indomethacin.
-
THP-004 demonstrates high potency in vitro but is eliminated due to its cytotoxicity (Viability IC₅₀ of 15.0 µM), highlighting the importance of counter-screening.
-
The data suggests a potential correlation between in vitro NO inhibition and in vivo anti-inflammatory activity for this series of non-cytotoxic compounds (e.g., THP-002 vs. THP-003).
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Application Notes and Protocols for Cytotoxicity Studies of 2H-Thiopyran-3,5(4H,6H)-dione Compounds
Introduction: Unveiling the Therapeutic Potential of 2H-Thiopyran-3,5(4H,6H)-diones
The landscape of oncological drug discovery is in a perpetual state of evolution, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as templates for potent and selective anticancer agents. Among these, the thiopyran nucleus has garnered considerable attention due to its presence in various biologically active molecules.[1][2] Specifically, the 2H-Thiopyran-3,5(4H,6H)-dione framework presents a unique chemical architecture that suggests potential for diverse biological activities, including antiproliferative effects.[3][4][5] The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[6][7][8] In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells, which is fundamental for screening compound libraries and selecting promising candidates for further development.[6][7]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for assessing the cytotoxic properties of novel this compound compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying principles of each assay, the rationale for experimental choices, and the interpretation of the generated data. Our objective is to equip researchers with the necessary tools to conduct robust and reproducible cytotoxicity studies, thereby accelerating the journey from compound synthesis to potential therapeutic application.
I. Foundational Cytotoxicity Assessment: The MTT Assay for Cell Viability
The initial screening of novel compounds often begins with an assessment of their impact on cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[7][8]
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9][10] This reduction is primarily mediated by mitochondrial dehydrogenases, such as succinate dehydrogenase.[10] The resulting insoluble formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11][12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, or a cell line of interest) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9][13]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10][12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[6]
Data Presentation: Hypothetical IC₅₀ Values
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| TH-1 | MCF-7 (Breast Cancer) | 48 | 12.5 ± 1.8 |
| TH-1 | A549 (Lung Cancer) | 48 | 25.3 ± 2.5 |
| TH-2 | MCF-7 (Breast Cancer) | 48 | 8.7 ± 1.2 |
| TH-2 | A549 (Lung Cancer) | 48 | 15.1 ± 2.1 |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 | 0.9 ± 0.2 |
| Doxorubicin | A549 (Lung Cancer) | 48 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay
While the MTT assay measures metabolic activity, it is crucial to employ orthogonal assays to gain a more comprehensive understanding of a compound's cytotoxic effects. The Lactate Dehydrogenase (LDH) assay serves this purpose by quantifying cell membrane damage.
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[14][15][16] The LDH assay is a colorimetric method that measures the activity of this released enzyme.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[6]
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[17]
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, clear, flat-bottom 96-well plate.[6][17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) provided in the kit to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background absorbance.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Data Presentation: Hypothetical LDH Release Data
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) ± SD |
| TH-2 | 1 | 5.2 ± 1.1 |
| TH-2 | 10 | 28.7 ± 3.5 |
| TH-2 | 50 | 65.4 ± 5.2 |
| TH-2 | 100 | 89.1 ± 6.8 |
| Lysis Buffer | - | 100 ± 0.0 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Elucidating the Mechanism of Cell Death: Caspase-3/7 Activity Assay
To delve deeper into the mechanism by which this compound compounds induce cell death, it is essential to investigate the involvement of apoptosis. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[19][20]
Principle of the Caspase-3/7 Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[21] Luminescent or fluorescent assays are commonly used to measure their activity. These assays typically utilize a substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[19][21][22] This cleavage event releases a reporter molecule that generates a luminescent or fluorescent signal, which is proportional to the amount of active caspase-3/7 in the sample.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of caspase-mediated apoptosis.
Detailed Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with the this compound compounds as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22]
-
Assay Procedure: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data can be expressed as fold change in caspase activity relative to the vehicle-treated control.
Data Presentation: Hypothetical Caspase-3/7 Activity
| Compound | Concentration (µM) | Caspase-3/7 Activity (Fold Change) ± SD |
| TH-2 | 1 | 1.2 ± 0.3 |
| TH-2 | 10 | 3.5 ± 0.6 |
| TH-2 | 50 | 8.9 ± 1.2 |
| Staurosporine | 1 | 10.5 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
IV. Concluding Remarks and Future Directions
The systematic evaluation of cytotoxicity is a cornerstone of modern drug discovery. The protocols and application notes detailed herein provide a robust framework for the initial characterization of this compound compounds. By employing a multi-assay approach that interrogates cell viability, membrane integrity, and apoptotic pathways, researchers can gain a nuanced understanding of the cytotoxic profile of these novel molecules.
Positive results from these initial screens, such as potent IC₅₀ values and the induction of apoptosis, would warrant further investigation. Subsequent studies could include cell cycle analysis, assessment of mitochondrial membrane potential, and the investigation of specific molecular targets to fully elucidate the mechanism of action. The integration of these in vitro assays is essential for identifying promising lead compounds for further preclinical development in the quest for novel anticancer therapeutics.
References
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- MTT assay protocol. (n.d.). Abcam.
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- MTT Proliferation Assay Protocol. (2025).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- LDH assay kit guide: Principles and applic
- LDH cytotoxicity assay. (2024). Protocols.io.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
- Caspase-Glo® 3/7 Assay Protocol. (n.d.).
- LDH Assay. (n.d.). Cell Biologics Inc.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
- Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. (2012).
- Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual.
- Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding. (2012). PubMed.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Thiopyran-Based Diones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Thiopyran-Based Diones in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, thiopyran-based structures have garnered significant attention for their diverse biological activities. The incorporation of a dione functionality within the thiopyran scaffold presents a compelling strategy for the development of new therapeutic leads. These compounds, characterized by a six-membered sulfur-containing ring with two carbonyl groups, have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and disruption of the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.
This comprehensive guide provides researchers and drug development professionals with a detailed overview of the synthesis, in-vitro evaluation, and mechanistic investigation of thiopyran-based diones as potential anticancer agents. The protocols and application notes herein are designed to be both informative and practical, offering a foundation for the rigorous assessment of this promising class of compounds.
I. Synthesis of Thiopyran-Based Diones: A General Approach
The synthesis of thiopyran-based diones often employs cycloaddition reactions, with the hetero-Diels-Alder reaction being a prominent and versatile method.[1][2] This approach allows for the construction of the core thiopyran ring with good control over stereochemistry.
Protocol 1: Generalized Synthesis via Hetero-Diels-Alder Reaction
This protocol outlines a general procedure for the synthesis of thiopyran-based diones. It is important to note that specific reaction conditions (solvent, temperature, catalyst, and reaction time) will need to be optimized based on the specific reactants used.
Materials:
-
Appropriate 1,3-diene
-
Thioketone or an in-situ generated thione precursor
-
Dienophile (e.g., a quinone or maleimide derivative)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 1,3-diene and the dienophile in the chosen anhydrous solvent.
-
Thione Generation (if necessary): If a stable thioketone is not used, the thione can be generated in-situ. A common method involves the use of Lawesson's reagent to convert a corresponding ketone to the thioketone directly in the reaction mixture.
-
Reaction Initiation: To the stirred solution, add the thioketone or the thione precursor. If a catalyst is required, it should be added at this stage.
-
Reaction Progression: The reaction mixture is then stirred at the optimized temperature (ranging from room temperature to reflux) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield the pure thiopyran-based dione.
-
Characterization: The structure of the synthesized compound should be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
II. In-Vitro Evaluation of Anticancer Activity
A critical step in the drug discovery pipeline is the in-vitro assessment of the cytotoxic and antiproliferative effects of the synthesized compounds against various cancer cell lines.
A. Cytotoxicity Assays
These assays determine the concentration of the compound required to kill a certain percentage of cancer cells.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Thiopyran-based dione stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiopyran-based dione in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bis-oxidized thiopyran derivative (S-16) | A549 (Lung) | 4 | [3] |
| Bis-oxidized thiopyran derivative (S-16) | H1975 (Lung) | 3.14 | [3] |
| Bis-oxidized thiopyran derivative (S-16) | MCF-7 (Breast) | 0.62 | [3] |
| Thiopyrano[2,3-d]thiazole derivative (3.10) | Various | 0.6 - 5.98 | [4] |
Table 1: Examples of IC50 values for thiopyran-based compounds against various cancer cell lines.
III. Elucidation of the Mechanism of Action
Understanding how thiopyran-based diones exert their anticancer effects is crucial for their further development. Key mechanisms include the induction of apoptosis and cell cycle arrest.
A. Apoptosis Induction
Apoptosis is a form of programmed cell death that is often dysregulated in cancer.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the thiopyran-based dione
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the thiopyran-based dione at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
B. Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Investigating the effect of a compound on the cell cycle can reveal its antiproliferative mechanism.
This method uses PI to stain DNA, and the DNA content is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the thiopyran-based dione
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. For example, some bis-oxidized thiopyran derivatives have been shown to block the cell cycle in the G0/G1 phase.[3]
C. Signaling Pathway Analysis
To delve deeper into the molecular mechanisms, it is essential to investigate the signaling pathways modulated by the thiopyran-based diones. Western blotting is a powerful technique for this purpose.
This protocol allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cells treated with the thiopyran-based dione
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, p53, p21, Cyclin D1, CDK4/6) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.[5][6] Changes in the levels of cyclins and CDKs can confirm cell cycle arrest.[7]
IV. Key Signaling Pathways Targeted by Thiopyran-Based Diones
Research suggests that thiopyran-based compounds can modulate several critical signaling pathways involved in cancer progression.
A. Apoptosis Pathway
Thiopyran-based diones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of key cellular substrates such as PARP.[5][8] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also a critical determinant of apoptosis induction.[6]
Caption: Apoptosis induction by thiopyran-based diones.
B. Cell Cycle Regulation Pathway
Thiopyran-based diones can cause cell cycle arrest at different phases, most notably G0/G1 or G2/M. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[3] The tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21, can also play a crucial role in mediating this cell cycle arrest.[9][10]
Caption: Cell cycle arrest mediated by thiopyran-based diones.
C. Other Potential Signaling Targets
-
NF-κB Signaling: Some thiopyran derivatives have been shown to influence the NF-κB pathway, which is a critical regulator of inflammation, cell survival, and proliferation in cancer.[11][12]
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a key driver of tumor growth, and some studies suggest that thiopyran-based compounds may exert their effects by targeting this pathway.[3][13]
V. Conclusion and Future Directions
Thiopyran-based diones represent a promising class of molecules for the development of novel anticancer therapies. Their synthetic accessibility and potent biological activities, including the induction of apoptosis and cell cycle arrest, make them attractive candidates for further investigation. The protocols and application notes provided in this guide offer a comprehensive framework for the systematic evaluation of these compounds. Future research should focus on optimizing the structure of thiopyran-based diones to enhance their potency and selectivity, as well as on conducting in-vivo studies to validate their therapeutic potential in preclinical models of cancer. A deeper understanding of their interactions with specific molecular targets will be instrumental in advancing these promising compounds from the laboratory to the clinic.
References
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Chen, R., Hassankhani, R., Long, Y., Basnet, S. K. C., Teo, T., Yang, Y., Mekonnen, L., Yu, M., & Wang, S. (2022). Discovery of Potent Inhibitors of Cyclin‐Dependent Kinases 7 and 9: Design, Synthesis, Structure‐Activity Relationship Analysis and Biological Evaluation. ChemMedChem. Available at: [Link]
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Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15–31. Available at: [Link]
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Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(16), 11160-11188. Available at: [Link]
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Zheng, Z., Wu, M., Zhang, J., Fu, W., Xu, N., Lao, Y., Lin, L., & Xu, H. (2020). The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. Frontiers in pharmacology, 11, 683. Available at: [Link]
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Karin, M. (2009). NF-κB as a critical link between inflammation and cancer. Cold Spring Harbor perspectives in biology, 1(5), a000141. Available at: [Link]
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Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. Available at: [Link]
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Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. (2022). Molecules, 27(19), 6599. Available at: [Link]
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Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (2005). International journal of medical sciences, 2(2), 64–69. Available at: [Link]
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Caspase activation by anticancer drugs: the caspase storm. (2007). Biochemical pharmacology, 73(8), 1211–1223. Available at: [Link]
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Los, M., Herr, I., Friesen, C., Fulda, S., Schulze-Osthoff, K., & Debatin, K. M. (2001). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]
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Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2025). ResearchGate. Available at: [Link]
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Lesyk, R., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry, 253, 115304. Available at: [Link]
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Wang, Y., et al. (2021). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry, 45(1), 133-143. Available at: [Link]
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Fabitha, K., Kallingal, A., Maciejewska, N., Arya, C. G., Chandrakanth, M., Thomas, N. M., Li, Y., Gondru, R., Munikumar, M., & Banothu, J. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC medicinal chemistry, 15(4), 1146–1158. Available at: [Link]
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Bach, S., Knockaert, M., Reinhardt, J., Lozach, O., Schmitt, S., Baratte, B., Kherfellah, D., Jestin, J. L., Giustiniani, J., Wieking, K., Rognan, D., Tang, W. J., Eisenbrand, G., Meijer, L., & Mettey, Y. (2005). Thiazolo[5,4-f]quinazolin-9-ones as novel potent and selective inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 48(19), 5961–5975. Available at: [Link]
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Western blot analysis of apoptosis-related proteins. (n.d.). ResearchGate. Available at: [Link]
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Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. Available at: [Link]
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Fan, Y., Liu, C., Huang, Y., Zhang, J., Cai, L., Wang, S., Zhang, Y., Duan, X., & Yin, Z. (2013). Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model. BMC pharmacology & toxicology, 14, 54. Available at: [Link]
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Fan, Y., Liu, C., Huang, Y., Zhang, J., Cai, L., Wang, S., Zhang, Y., Duan, X., & Yin, Z. (2013). Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model. BMC pharmacology & toxicology, 14, 54. Available at: [Link]
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Western blot analysis of apoptosis-associated proteins. (n.d.). ResearchGate. Available at: [Link]
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). Journal of Medicinal Chemistry, 59(4), 1547-1563. Available at: [Link]
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Inhibitors of Cyclin-Dependent Kinases Could Serve as Cancer Drugs. (2022). ChemistryViews. Available at: [Link]
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Al-Obeed, O., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 59(5), 1801-1815. Available at: [Link]
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Application Notes and Protocols: The Emerging Potential of 2H-Thiopyran-3,5(4H,6H)-dione in Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that offer unique structural features and diverse biological activities. Within the realm of sulfur-containing heterocycles, the thiopyran skeleton is a prominent and valuable pharmacophore.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This application note focuses on a specific, yet underexplored, member of this family: 2H-Thiopyran-3,5(4H,6H)-dione .
This six-membered heterocyclic compound, featuring a sulfur atom and two carbonyl groups in a 1,3-relationship, presents a unique combination of chemical functionalities. The β-dicarbonyl system offers multiple reaction sites for chemical modification, making it an attractive starting point for the generation of diverse compound libraries.[5][6] The presence of the sulfur atom within the heterocyclic ring imparts distinct physicochemical properties compared to its oxygen analog, potentially influencing metabolic stability, binding interactions, and overall biological activity.
While direct literature on the drug discovery applications of this compound is nascent, its structural alerts and the known reactivity of β-dicarbonyl systems suggest significant potential. This guide will provide a comprehensive overview of this scaffold, including a plausible synthetic route, protocols for derivatization, and potential therapeutic applications with corresponding biological assay protocols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the promise of this intriguing heterocyclic scaffold.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the parent scaffold, this compound, is presented below.
| Property | Value | Reference |
| CAS Number | 6881-49-8 | [1] |
| Molecular Formula | C₅H₆O₂S | [1] |
| Molecular Weight | 130.17 g/mol | [1] |
| Topological Polar Surface Area | 59.4 Ų | [1] |
| Predicted Density | 1.315 g/cm³ | [1] |
| Predicted Boiling Point | 257.9 °C at 760 mmHg | [1] |
| Predicted Flash Point | 120.3 °C | [1] |
Synthesis of the Core Scaffold: A Proposed Protocol
Protocol 1: Synthesis of this compound
Principle: This synthesis involves the intramolecular cyclization of a diester containing a sulfur atom via a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester.
Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Materials:
-
Thiodiglycolic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium metal
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction
Procedure:
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiodiglycolic acid (1 mole) in absolute ethanol (5 moles).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain diethyl thiodiglycolate.
-
-
Dieckmann Condensation:
-
Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 moles) in absolute ethanol (sufficient volume) under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the excess ethanol to obtain a solid sodium ethoxide.
-
Suspend the sodium ethoxide in anhydrous toluene.
-
To this suspension, add diethyl thiodiglycolate (1 mole) dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and then quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude β-keto ester intermediate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester from the previous step, add a solution of aqueous hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring for the cessation of carbon dioxide evolution.
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
-
Derivatization of the this compound Scaffold
The true potential of the this compound scaffold in drug discovery lies in its capacity for chemical derivatization to generate a library of analogs for structure-activity relationship (SAR) studies. The active methylene group at the C4 position, flanked by two carbonyls, is the primary site for functionalization.
Protocol 2: Knoevenagel Condensation for C4-Substituted Derivatives
Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] In the case of our dione, the active methylene at C4 can react with aldehydes or ketones to introduce a wide variety of substituents.
Workflow Diagram:
Sources
- 1. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
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- 6. ijpras.com [ijpras.com]
- 7. chembk.com [chembk.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
"protocols for synthesizing derivatives of 2H-Thiopyran-3,5(4H,6H)-dione"
An Application Guide to the Synthesis of 2H-Thiopyran-3,5(4H,6H)-dione Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Thiopyranedione Scaffold
The 2H-thiopyran ring system, particularly its dione derivatives, represents a privileged scaffold in medicinal chemistry and materials science. These sulfur-containing heterocycles are integral components of various bioactive agents, demonstrating potential as antibacterial, anti-inflammatory, and anticancer agents. The unique stereoelectronic properties imparted by the sulfur atom and the two carbonyl groups make these molecules versatile building blocks for complex chemical architectures and novel therapeutic candidates.[1]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing robust and validated protocols for the synthesis of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Strategic Overview: Pathways to Thiopyranedione Derivatives
The synthesis of substituted thiopyranediones can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, available starting materials, and scalability requirements. This guide will focus on three powerful and widely adopted approaches: Multicomponent Reactions (MCRs), Domino Reactions initiated by Knoevenagel Condensation, and Hetero-Diels-Alder Cycloadditions.
Caption: Key synthetic strategies for thiopyranedione derivatives.
Multicomponent Reactions (MCRs): An Atom-Economical Approach
MCRs are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[2] This approach is prized for its efficiency, reduction of waste, and ability to rapidly generate libraries of complex molecules from simple precursors.[3]
Principle and Mechanistic Insight
The power of MCRs in this context lies in the orchestrated sequence of reactions that build the thiopyran ring in one pot. A common strategy involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a sulfur source, often starting from a precursor like tetrahydro-4H-thiopyran-4-one.[2] The reaction cascade is typically initiated by a base-catalyzed condensation, followed by cyclization.
Protocol 1: One-Pot Synthesis of Thiopyrano[4,3-b]pyran Derivatives
This protocol is adapted from a demonstrated MCR for the synthesis of fused thiopyran systems, illustrating the core principles applicable to the dione scaffold.[2] It utilizes tetrahydro-4H-thiopyran-4-one as the foundational block.
Experimental Protocol:
-
Reaction Setup: To a 25 mL round-bottom flask, add tetrahydro-4H-thiopyran-4-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of lithium hydroxide monohydrate (LiOH·H₂O, ~0.1 mmol).
-
Reaction Execution: Immerse the flask in an ultrasonic bath at room temperature. Sonicate the mixture for the time specified in Table 1 (typically 5-15 minutes).
-
Workup and Isolation: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure product. No chromatographic separation is typically required.[2]
Data Presentation: Scope of the MCR
| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | LiOH·H₂O | 10 | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | LiOH·H₂O | 5 | 95 | [2] |
| 3 | 4-Methylbenzaldehyde | LiOH·H₂O | 10 | 90 | [2] |
| 4 | 4-Methoxybenzaldehyde | LiOH·H₂O | 15 | 88 | [2] |
Scientist's Note (Trustworthiness): The use of ultrasonic irradiation provides efficient energy transfer, accelerating the reaction rate and often leading to higher yields in shorter times compared to conventional heating.[2] The spontaneous precipitation of the product is a key advantage, simplifying purification and making the protocol highly reproducible and scalable.
Domino Reactions: Knoevenagel Condensation followed by Thia-Michael Addition
Domino, or cascade, reactions provide a powerful method for forming complex heterocyclic systems through a sequence of intramolecular transformations.[4] For thiopyran synthesis, a common and highly effective sequence involves an initial Knoevenagel condensation followed by an intramolecular thia-Michael addition and cyclization.
Principle and Mechanistic Insight
-
Knoevenagel Condensation: An aldehyde or ketone reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like the C4 position of the thiopyranedione) in the presence of a weak base. This step forms an α,β-unsaturated carbonyl intermediate, which is a potent Michael acceptor.[5]
-
Thia-Michael Addition: A sulfur nucleophile (thiolate) adds to the β-position of the newly formed Michael acceptor in a conjugate addition.[6][7]
-
Cyclization: The intermediate then undergoes an intramolecular cyclization to form the final thiopyran ring.
This sequence can often be performed in a single pot, providing a highly efficient route to densely functionalized thiopyranones.[4]
Caption: The Knoevenagel/Thia-Michael domino reaction sequence.
Protocol 2: Three-Component Domino Synthesis of 4H-Thiopyran-4-ones
This protocol details a well-established domino reaction for synthesizing substituted 4H-thiopyran-4-ones, a closely related and illustrative scaffold.[4]
Experimental Protocol:
-
Reaction Setup: In a 50 mL flask, dissolve a β-oxodithioester (1.0 mmol), an aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (2-3 drops).
-
Rationale: A mild amine base is crucial. It is basic enough to facilitate the deprotonation required for both the Knoevenagel and Michael steps but not so strong as to cause undesired side reactions like the self-condensation of the aldehyde.[5]
-
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the solid product that precipitates is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.[4]
Data Presentation: Representative Domino Reactions
| β-Oxodithioester | Aldehyde | Active Methylene | Catalyst | Yield (%) | Reference |
| Dithioacetate | Benzaldehyde | Malononitrile | Piperidine | >90 | [4] |
| Dithioacetate | 4-Nitrobenzaldehyde | Malononitrile | Piperidine | >90 | [4] |
| Dithioacetate | 2-Naphthaldehyde | Malononitrile | Piperidine | >90 | [4] |
Hetero-Diels-Alder ([4+2] Cycloaddition) Reactions
The hetero-Diels-Alder reaction is a powerful pericyclic reaction for constructing six-membered heterocycles with high stereoselectivity. In the "thio-Diels-Alder" variant, a thiocarbonyl compound (C=S) acts as a dienophile or is part of the diene system, providing a direct route to the thiopyran core.
Principle and Mechanistic Insight
This cycloaddition involves the reaction of a conjugated diene system with a dienophile. For thiopyran synthesis, this can manifest in two primary ways:
-
Thio-diene + Dienophile: A 1-thiabutadiene reacts with an activated alkene or alkyne.
-
Diene + Thio-dienophile: A standard diene (e.g., 2,3-dimethyl-1,3-butadiene) reacts with a thiocarbonyl compound (e.g., a thioaldehyde or thioketone).
Thiocarbonyls are excellent dienophiles due to their relatively high-energy HOMO and low-energy LUMO levels compared to their carbonyl analogs, facilitating orbital overlap.[8]
Protocol 3: Synthesis of Fused 4H-Thiopyrans via Thio-Diels-Alder
This protocol describes the reaction between a thiochalcone (acting as the 1-thiadiene component) and a quinone (acting as the dienophile).[4]
Experimental Protocol:
-
Reaction Setup: Dissolve an aryl or hetaryl thiochalcone (1.0 mmol) and a 1,4-quinone (e.g., 1,4-benzoquinone, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the solution to 60 °C and stir. Monitor the reaction's progress by TLC.
-
Rationale: Anhydrous conditions are important to prevent side reactions with the reactive intermediates. Heating is typically required to overcome the activation energy for the cycloaddition.
-
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure fused 4H-thiopyran.[4]
Conclusion and Outlook
The synthesis of this compound derivatives can be achieved through several elegant and efficient strategies.
-
Multicomponent Reactions offer the quickest path to molecular complexity, ideal for generating chemical libraries.
-
Domino Reactions based on Knoevenagel/Michael pathways provide a robust and high-yielding route to highly functionalized systems.
-
Hetero-Diels-Alder Reactions are unparalleled for constructing the core ring system with excellent control over stereochemistry.
The choice of method should be guided by the specific synthetic target and the desired level of molecular complexity. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore this important class of heterocyclic compounds.
References
- Rostami, F. (n.d.). Synthesis of 2H-Thiopyrans via Multicomponent Reactions in Water. Synlett.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles from Pent-2-ene-1-thiol. BenchChem.
- Cui, Y., & Floreancig, P. E. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters - ACS Publications.
- ResearchGate. (n.d.). Enantioselective multicomponent reaction for synthesis of pyrans/thiopyrans 12. ResearchGate.
- El-Hiti, G. A., et al. (n.d.). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
- ResearchGate. (n.d.). Synthesis of thiopyran-based heterocycles 318 and 320via knoevenagel thio D–A reaction. ResearchGate.
- Abaee, S. M., et al. (2016). A convenient one-pot synthesis of thiopyrano[4,3-b]pyran derivatives under LiOH·H2O/EtOH/ultrasonic conditions. Taylor & Francis Online.
- Al-dujaili, L. J., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- ResearchGate. (2020). Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. ResearchGate.
- ResearchGate. (n.d.). The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). ResearchGate.
- ResearchGate. (n.d.). Synthesis of thiopyran-fused pyrimidine derivatives. ResearchGate.
- Gomaa, A.-R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed.
- ResearchGate. (2025). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). ResearchGate.
- Babij, N. R., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. NIH.
- RUDN University. (n.d.). Multicomponent Synthesis of Derivatives of Thiazole, Selenazole, Pyrane and Pyridine, Initiated by the Reaction of Knoevenagel. RUDN University.
- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
- Wikipedia. (n.d.). Michael addition reaction. Wikipedia.
- Kass, J. R., et al. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- Al-dujaili, L. J., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
- Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate.
- Litvinov, V. P., et al. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central.
- BenchChem. (n.d.). A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones. BenchChem.
- Martineau, A., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
- ECHEMI. (n.d.). This compound | 6881-49-8, this compound Formula. ECHEMI.
- ResearchGate. (n.d.). 33.1.14.3 3,4-Dihydro-2H-thiopyrans and Derivatives (Update 2019). ResearchGate.
- ResearchGate. (n.d.). Pyridinethiones, XII. Synthesis of 2,3‐dihydro‐6‐methylthio‐4(1H)‐pyridones and 2,3‐dihydro‐4H‐thiopyran‐4‐ones. ResearchGate.
- Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate.
- ResearchGate. (n.d.). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. ResearchGate.
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- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
Application Notes & Protocols: 2H-Thiopyran-3,5(4H,6H)-dione as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2H-Thiopyran-3,5(4H,6H)-dione
In the landscape of heterocyclic chemistry and drug discovery, the selection of a core scaffold is a decision of paramount strategic importance. This compound emerges as a highly valuable and versatile building block due to its unique structural features. This six-membered heterocyclic compound contains a thioether linkage and, critically, a 1,3-dione system. This arrangement results in a highly reactive "active methylene" group at the C4 position, flanked by two electron-withdrawing carbonyl groups. This inherent reactivity makes it an exceptional precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Thiopyran-based structures are integral to numerous bioactive agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides an in-depth exploration of the core reactivity of this compound and delivers detailed, field-proven protocols for its application in key synthetic transformations, including Knoevenagel condensations, Michael additions, and multicomponent reactions for the efficient assembly of complex molecular architectures.
Physicochemical Properties and Handling
A foundational understanding of the starting material is crucial for successful experimentation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂S | [2] |
| Molecular Weight | 130.16 g/mol | [3] |
| CAS Number | 6881-49-8 | [2][3] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 257.9°C at 760 mmHg | [3] |
| Density | 1.315 g/cm³ | [3] |
| GHS Classification | Warning: Harmful if swallowed | [3] |
Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. As with all sulfur-containing compounds, handle in a fume hood to avoid inhalation. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.
Core Reactivity: A Hub for Molecular Diversity
The synthetic utility of this compound is primarily derived from the reactivity of its C4 methylene protons. The acidity of these protons allows for easy deprotonation under mild basic conditions, generating a stabilized carbanion (enolate) that serves as a potent nucleophile. This reactivity is the cornerstone of its application in the following key transformations.
Knoevenagel Condensation: Formation of Exocyclic Double Bonds
The Knoevenagel condensation is a cornerstone reaction for this building block, involving the nucleophilic addition of the dione's active methylene group to an aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product.[4][5] This reaction is exceptionally reliable for creating substituted 4-ylidene-thiopyran-3,5-diones, which are themselves valuable intermediates.
Causality of Experimental Design: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base's role is not merely to increase pH but to specifically facilitate the deprotonation of the C4-protons, generating the nucleophilic enolate. A strong base is avoided as it could induce self-condensation of the aldehyde or other unwanted side reactions.[4] The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated system and is often facilitated by heating.
Protocol 1: Synthesis of 4-(4-Methoxybenzylidene)-2H-thiopyran-3,5(4H,6H)-dione
Objective: To synthesize a representative Knoevenagel adduct from this compound and an aromatic aldehyde.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 130.16 | 1.30 g | 10.0 |
| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 |
| Piperidine | 85.15 | 0.1 mL | ~1.0 |
| Ethanol (Solvent) | - | 30 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.30 g, 10.0 mmol) and ethanol (30 mL). Stir the suspension until the solid is partially dissolved.
-
Reagent Addition: Add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) to the flask, followed by the catalytic amount of piperidine (0.1 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of a new, less polar spot indicates product formation.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the resulting solid under vacuum to yield the pure 4-(4-methoxybenzylidene)-2H-thiopyran-3,5(4H,6H)-dione as a crystalline solid.
Logical Diagram: Knoevenagel Condensation Mechanism
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in 2H-Thiopyran-3,5(4H,6H)-dione Synthesis
Welcome to the technical support guide for the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this versatile heterocyclic building block. As a key intermediate, its purity is paramount. This guide provides in-depth, experience-driven insights into the common side products encountered during its synthesis, offering not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Overview of the Primary Synthesis Pathway
The most common and logical approach to constructing the this compound core involves a tandem Michael-Michael addition followed by an intramolecular Dieckmann condensation. A representative scheme involves the reaction of a sulfur nucleophile, such as sodium sulfide (Na₂S), with a suitable bis-electrophilic C3 synthon, like diethyl 1,3-acetonedicarboxylate.
The reaction proceeds in three key stages:
-
First Michael Addition: The sulfide anion attacks one of the α,β-unsaturated ester moieties.
-
Second Michael Addition: The resulting thiolate undergoes a second conjugate addition to the other ester group, forming a linear thioether diester intermediate.
-
Intramolecular Dieckmann Condensation: Under the influence of a base, one of the α-carbons is deprotonated, and the resulting enolate attacks the opposing ester carbonyl, cyclizing to form the β-ketoester. Subsequent workup yields the target dione.[1][2]
This multi-step, one-pot synthesis is efficient but sensitive to reaction conditions, which can lead to several competing side reactions.
Caption: Primary synthesis route to this compound.
Section 2: Troubleshooting Guide for Common Side Products
This section addresses the most frequently encountered issues during the synthesis in a practical question-and-answer format.
Q1: My yield is low, and NMR/LC-MS analysis shows a major impurity corresponding to the linear thioether diester. Why did the cyclization fail?
Answer: This is the most common failure mode and indicates that the final, intramolecular Dieckmann condensation step is either incomplete or has failed entirely. The linear intermediate is stable and will be the major product if cyclization conditions are not optimal.
Probable Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The Dieckmann condensation requires a strong base to deprotonate the α-carbon to form the reactive enolate.[2][3] If the base is too weak or is consumed by acidic impurities, the reaction will stall.
-
Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure you use at least one full equivalent, as the final β-dione product is acidic and will consume a molar equivalent of base to form the enolate, driving the reaction equilibrium forward.[4]
-
-
Reaction Concentration: The Dieckmann condensation is an intramolecular reaction. At high concentrations, the reactive enolate intermediate has a higher probability of reacting with another molecule (intermolecularly) rather than with itself.
-
Solution: Employ high-dilution principles. Run the reaction at a lower concentration (e.g., 0.01-0.05 M) by slowly adding the linear thioether precursor to a solution of the base. This favors the intramolecular pathway.
-
-
Temperature: While initial Michael additions may proceed at room temperature, the Dieckmann condensation often requires heating to overcome the activation energy for cyclization.
-
Solution: After confirming the formation of the linear intermediate via TLC or LC-MS, gently heat the reaction mixture (e.g., to 50-80 °C in a solvent like toluene or THF) to drive the cyclization to completion.
-
Q2: My reaction turned cloudy and yellow, and a fine, insoluble powder precipitated. What is this, and how can I prevent it?
Answer: This is a classic sign of sulfur oxidation. The sulfide or thiolate species in your reaction are highly susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen. The yellow precipitate is likely elemental sulfur (S₈), and other soluble byproducts like disulfides (R-S-S-R) may also have formed.
Probable Causes & Solutions:
-
Presence of Oxygen: Air leaking into the reaction vessel is the primary culprit. The sulfide anion (S²⁻) or thiolate can be oxidized by O₂ to form sulfur or disulfide bonds.
-
Solution: Meticulously degas all solvents before use (e.g., by bubbling argon or nitrogen through them for 15-30 minutes). Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration. Use glassware with tight-fitting septa and perform transfers via cannula or syringe.
-
-
Oxidizing Reagents or Impurities: Trace impurities in starting materials or solvents can initiate oxidation.
-
Solution: Use high-purity, anhydrous solvents. Ensure your starting materials are of good quality. If using sodium sulfide, prefer the anhydrous form over the nonahydrate to minimize water content.
-
Q3: I've isolated a tacky, high-molecular-weight substance that is poorly soluble. Is this a polymer?
Answer: Yes, this is very likely an oligomeric or polymeric byproduct. It forms when the enolate intermediate from one molecule reacts with the ester of another molecule in an intermolecular Claisen/Dieckmann-type condensation instead of cyclizing.[3]
Probable Causes & Solutions:
-
High Reaction Concentration: As discussed in Q1, high concentrations dramatically increase the rate of intermolecular reactions relative to the desired intramolecular cyclization.
-
Solution: This is the most critical parameter to control. Adhere strictly to high-dilution conditions. A slow, controlled addition of the precursor to the base solution is often the most effective strategy.
-
-
Unfavorable Ring Size Formation: While a six-membered ring is generally favorable, strained intermediates or unfavorable conformations can slow the rate of cyclization, giving the intermolecular pathway more time to compete.[2]
-
Solution: Ensure your solvent choice facilitates a flexible conformation of the linear intermediate. Aprotic polar solvents like THF or non-polar solvents like toluene are often preferred over alcohols for Dieckmann condensations to avoid side reactions and stabilize intermediates.[3]
-
Caption: Branching points leading to the target product vs. common side products.
Section 3: Frequently Asked Questions (FAQs)
-
What is the ideal base for this synthesis? While sodium ethoxide can work, it can participate in transesterification if your starting material is not an ethyl ester.[1] Sterically hindered, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF are generally superior as they minimize side reactions.[3]
-
Which analytical techniques are best for monitoring this reaction? Thin-Layer Chromatography (TLC) is excellent for tracking the consumption of the starting diester. However, the linear intermediate and the final product may have similar polarities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique to definitively distinguish between the starting material, the linear intermediate (M), and the cyclized product (M - EtOH), providing unambiguous confirmation of each step.
-
My final product is an oil, but it is reported as a solid. What should I do? The presence of the linear thioether intermediate or solvent residue is the most likely cause. The linear byproduct can act as an impurity that disrupts the crystal lattice of the final product.
-
Purification: Attempt purification via column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) should separate the less polar linear intermediate from the more polar dione product.
-
Trituration/Recrystallization: After chromatography, attempt to induce crystallization by triturating the purified oil with a cold, non-polar solvent like diethyl ether or pentane.
-
Section 4: Key Protocols and Data
Protocol: General Synthesis of this compound
WARNING: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Degassing: Add anhydrous toluene (or THF) to the flask and degas with argon for 20 minutes.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) to the solvent.
-
Precursor Addition: In a separate flask, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq) and anhydrous sodium sulfide (1.05 eq) in degassed, anhydrous DMF or THF.
-
Reaction: Using a syringe pump, add the precursor solution to the stirred NaH suspension over 4-6 hours to maintain high dilution.
-
Cyclization: After the addition is complete, heat the mixture to 60 °C and monitor the disappearance of the linear intermediate by LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to 0 °C and cautiously quench by slowly adding saturated aqueous ammonium chloride. Acidify the aqueous layer to pH ~4 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography to yield the final product.
Table: Summary of Influential Reaction Parameters
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Atmosphere | Inert (N₂ or Argon) | Deviation: Presence of O₂ leads to oxidation of sulfur species, causing formation of elemental sulfur/disulfides and lowering yield. |
| Concentration | High Dilution (<0.1 M) | Deviation: High concentration favors intermolecular polymerization over the desired intramolecular cyclization. |
| Base | Strong, Non-nucleophilic (NaH, KOtBu) | Deviation: Weak bases may not effectively promote cyclization. Nucleophilic bases (e.g., NaOEt) can cause transesterification. |
| Temperature | 25-80 °C (Staged) | Deviation: Too low may prevent cyclization. Too high may promote decomposition or other side reactions. |
| Solvent | Anhydrous, Aprotic (THF, Toluene) | Deviation: Protic solvents can interfere with the base and enolate. Non-anhydrous conditions can quench the base and intermediates. |
Section 5: References
-
Skiba, A., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available at:
-
Grokipedia. Dieckmann condensation. Available at:
-
Alfa Chemistry. (2023). Dieckmann Condensation. Available at:
-
Wikipedia. Dieckmann condensation. Available at:
-
Wikipedia. Michael addition reaction. Available at:
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at:
-
Organic Chemistry Portal. Dieckmann Condensation. Available at:
Sources
Technical Support Center: Purification of 2H-Thiopyran-3,5(4H,6H)-dione
Welcome to the technical support center for the purification of 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the key structural features of this compound that influence its purification?
A1: The primary structural feature influencing the purification of this compound is its β-dicarbonyl moiety. This functional group is known to exhibit keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and one or more enol forms.[1][2][3] This equilibrium is sensitive to the solvent environment, pH, and temperature, which can lead to issues such as band broadening or multiple spots on TLC and column chromatography. The presence of the sulfur atom in the thiopyran ring can also make the compound susceptible to oxidation, potentially forming sulfoxides or sulfones, especially under harsh conditions.[4]
Q2: My compound appears as multiple spots on the TLC plate even after what I believe is a successful synthesis. Is my reaction a failure?
A2: Not necessarily. The observation of multiple spots on a TLC plate can be due to the presence of keto-enol tautomers.[1][2] The relative polarity of the keto and enol forms can differ, leading to different retention factors (Rf) on silica gel or alumina. Before concluding that your reaction has failed, it is crucial to determine if the multiple spots are indeed tautomers or actual impurities. This can be investigated by running the TLC in different solvent systems of varying polarity or by using spectroscopic methods like NMR to analyze the crude product.
Q3: How should I store crude and purified this compound?
A3: Due to its potential for oxidation and decomposition, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C). Protection from light is also advisable to prevent potential photochemical degradation.
Q4: What are some common byproducts I should expect from the synthesis of this compound?
A4: The synthesis of thiopyran derivatives often involves multi-component reactions or cycloadditions.[5] Depending on the specific synthetic route, byproducts can include unreacted starting materials, self-condensation products of the reactants, and regioisomers or stereoisomers of the desired product. A thorough understanding of your synthetic mechanism is key to anticipating and identifying potential impurities.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Probable Cause | Proposed Solution & Scientific Rationale |
| Decomposition on Silica Gel | β-Dicarbonyl compounds can be unstable on silica gel, which is acidic.[6] This can lead to decomposition or irreversible adsorption. Solution: Consider using a less acidic stationary phase like neutral alumina for column chromatography. Alternatively, minimize the contact time with silica gel by using flash chromatography with a carefully chosen solvent system that allows for rapid elution of the product. |
| Co-elution with a Non-UV Active Impurity | An impurity that does not visualize under UV light might be co-eluting with your product, leading to a lower isolated yield of the pure compound after subsequent purification steps. Solution: Use a variety of TLC visualization techniques to screen for non-UV active impurities. Stains like potassium permanganate (for oxidizable groups), p-anisaldehyde (for various functional groups), or an iodine chamber can reveal hidden spots.[7][8][9][10] |
| Product is Volatile | Although the molecular weight of this compound (130.17 g/mol ) suggests moderate volatility, losses can occur if purification is performed under high vacuum and elevated temperatures for extended periods. Solution: When removing solvent under reduced pressure, use a moderate vacuum and avoid excessive heating. If possible, perform the final drying steps at room temperature. |
Issue 2: Multiple Spots or Streaking on TLC
| Probable Cause | Proposed Solution & Scientific Rationale |
| Keto-Enol Tautomerism | As discussed in the FAQs, the presence of tautomers is a common reason for multiple spots. The equilibrium between the more polar diketo form and the less polar enol form (which can form an internal hydrogen bond) can result in distinct spots.[1][2][3] Solution: To confirm if the spots are tautomers, you can try adding a small amount of a polar solvent like methanol to your developing solvent system. This can sometimes help to shift the equilibrium and may result in a single, albeit potentially slightly broader, spot. Additionally, scraping the individual spots, dissolving them in a suitable solvent, and re-spotting on a new TLC plate can sometimes show the re-equilibration to the mixture of tautomers. |
| Sample Overload | Applying too much sample to the TLC plate can lead to streaking and poor separation. Solution: Prepare a more dilute solution of your sample for spotting. Apply the sample in small, repeated applications, allowing the solvent to evaporate between each application to keep the initial spot size small.[11] |
| Inappropriate Solvent System | A solvent system that is too polar will cause all components to move with the solvent front (high Rf), while a system that is not polar enough will result in all components remaining at the baseline (low Rf). Both scenarios lead to poor separation. Solution: Systematically vary the polarity of your eluent. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve an Rf value for your target compound in the range of 0.3-0.5 for optimal separation. |
| Compound is Acidic or Basic | The α-hydrogens of β-dicarbonyl compounds are acidic, with pKa values significantly lower than those of simple ketones.[12][13][14] Interaction with the acidic silica gel can lead to tailing. Solution: Adding a small amount of a modifier to your eluent can improve peak shape. For acidic compounds, adding a small percentage (e.g., 0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the compound and reduce tailing. |
Issue 3: Discoloration of the Product
| Probable Cause | Proposed Solution & Scientific Rationale |
| Oxidation | The sulfur atom in the thiopyran ring can be susceptible to oxidation to a sulfoxide or sulfone, which can be colored. This can be exacerbated by exposure to air, light, or oxidizing impurities.[4] Solution: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible. Use degassed solvents for chromatography and recrystallization. Store the final product under an inert atmosphere and protected from light. |
| Thermal Decomposition | Prolonged heating during purification can lead to decomposition and the formation of colored byproducts. While the thermal decomposition of this specific compound is not well-documented, related pyran systems can undergo thermal decomposition.[15] Solution: Avoid excessive temperatures during recrystallization and solvent removal. If heating is necessary, use the lowest effective temperature for the shortest possible time. |
| Acid or Base-Catalyzed Decomposition | The thiopyran ring may be sensitive to strongly acidic or basic conditions, which could lead to ring-opening or other decomposition pathways.[16] Solution: Maintain near-neutral conditions during workup and purification. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. When performing chromatography, consider using neutral alumina if acid-sensitivity is suspected. |
Part 3: Experimental Protocols & Data
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Keto-Enol Tautomerism of this compound
Sources
- 1. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Acidic aqueous decomposition of thiocyanogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2H-Thiopyran-3,5(4H,6H)-dione Synthesis
Welcome to the technical support center for the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to the presence of the thiopyran motif in various biologically active compounds. These structures serve as crucial building blocks for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antibacterial agents.[1][2] The synthetic route to this dione typically involves a multi-step process, often beginning with a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This sequence, while elegant, can present several experimental challenges that may lead to low yields or the formation of impurities.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low to No Product Yield
Consistently low or no yield is one of the most common frustrations in organic synthesis. A systematic approach is crucial to identifying the root cause.
Potential Causes:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical parameters that can significantly impact the reaction outcome.
-
Poor Quality of Reagents and Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can inhibit the reaction or lead to undesirable side products.
-
Ineffective Catalyst: The choice and concentration of the catalyst, typically a weak base for the initial Knoevenagel condensation, are crucial. The catalyst may be inappropriate for the specific substrates, deactivated, or used in an incorrect amount.
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Reaction Equilibrium: The formation of water as a byproduct in the Knoevenagel condensation can shift the equilibrium back towards the reactants.
Recommended Solutions:
-
Optimize Reaction Conditions Systematically:
-
Temperature: If the reaction is sluggish at room temperature, consider a stepwise increase in temperature. However, be cautious as excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Concentration: Vary the concentration of your reactants. In some cases, more dilute conditions can disfavor polymerization or side reactions.
-
-
Ensure High Purity of Starting Materials:
-
Use freshly distilled solvents and oven-dried glassware, especially if the reaction is sensitive to moisture.
-
Purify starting materials if their purity is questionable.
-
-
Catalyst Screening and Optimization:
-
If using a common base catalyst like piperidine or triethylamine, screen other bases such as pyridine or ammonium acetate.
-
Optimize the catalyst loading. Typically, 0.1 equivalents are used, but this can be adjusted.
-
-
Improve Mixing:
-
Use a suitable stir bar and a stir plate with adequate power to ensure vigorous mixing, especially for viscous or heterogeneous mixtures.
-
-
Water Removal:
-
For reactions that produce water, consider using a Dean-Stark apparatus for azeotropic removal, especially when using solvents like toluene.
-
Alternatively, the addition of molecular sieves can effectively remove water from the reaction mixture.
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the yield of the desired product.
Potential Causes:
-
Self-Condensation of Starting Materials: The active methylene compound or the aldehyde can undergo self-condensation, especially in the presence of a strong base or at elevated temperatures.
-
Michael Addition to the Knoevenagel Product: The nucleophilic active methylene compound can add to the α,β-unsaturated product of the Knoevenagel condensation, leading to a dimeric byproduct.
-
Incomplete Cyclization: The intermediate formed after the Michael addition may not efficiently cyclize to the final thiopyran dione.
-
Oxidation of the Sulfur Atom: The sulfide in the thiopyran ring can be susceptible to oxidation, especially during workup or purification if exposed to oxidizing agents.
Recommended Solutions:
-
Control of Reaction Conditions:
-
Base Strength: Use a weak base as a catalyst to minimize self-condensation.
-
Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of the aldehyde may sometimes help to consume the active methylene compound and reduce its self-condensation.
-
-
Stepwise Reaction:
-
Consider performing the Knoevenagel condensation and the Michael addition/cyclization in a stepwise manner. Isolate and purify the Knoevenagel product before proceeding to the next step. This can provide greater control over the reaction and minimize the formation of byproducts.
-
-
Promote Cyclization:
-
After the Michael addition, the cyclization step may require a change in reaction conditions, such as the addition of a stronger base or an acid catalyst, depending on the specific mechanism.
-
-
Inert Atmosphere:
-
To prevent oxidation, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the typical starting materials for the synthesis of this compound?
The synthesis often employs a multi-component reaction strategy. Common starting materials include:
-
An active methylene compound : Examples include malonic esters (e.g., diethyl malonate) or other compounds with a CH₂ group flanked by two electron-withdrawing groups.
-
An aldehyde : Formaldehyde is a common choice for the unsubstituted thiopyran dione.
-
A sulfur source : A thiol-containing compound that can participate in a Michael addition. For the parent dione, hydrogen sulfide or a synthetic equivalent is used.
Q2: Can you explain the likely reaction mechanism?
The synthesis of this compound is believed to proceed through a domino Knoevenagel condensation and Michael addition-cyclization sequence.
-
Step 1: Knoevenagel Condensation: An active methylene compound reacts with an aldehyde (e.g., formaldehyde) in the presence of a base catalyst to form an α,β-unsaturated intermediate.
-
Step 2: Michael Addition: A sulfur nucleophile (e.g., from a thiol) adds to the β-carbon of the unsaturated intermediate.
-
Step 3: Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the six-membered thiopyran ring.
-
Step 4: Tautomerization: The initial cyclized product may tautomerize to the more stable dione form.
Q3: How do I choose the optimal solvent for the reaction?
The choice of solvent can significantly influence the reaction rate and yield.
-
Polar aprotic solvents such as ethanol, dimethylformamide (DMF), or acetonitrile are often good choices as they can solvate the ionic intermediates.
-
For reactions requiring azeotropic water removal, non-polar solvents like toluene or benzene are used in conjunction with a Dean-Stark apparatus.
Q4: What are the best practices for purifying the final product?
Purification of this compound can typically be achieved through:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization for your specific setup and reagents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Sulfur Source Addition: Introduce the sulfur source. This step is highly dependent on the specific protocol and may involve bubbling hydrogen sulfide gas through the solution or adding a thiol-containing reagent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: General Troubleshooting for Low Yields
| Observation | Potential Cause | Suggested Action |
| No or very little product formation | Inactive catalyst or suboptimal temperature | Screen different catalysts; incrementally increase reaction temperature |
| Reaction stalls before completion | Reversible reaction due to water formation | Use a Dean-Stark trap or add molecular sieves |
| Multiple spots on TLC | Side reactions (e.g., self-condensation) | Use a weaker base; lower the reaction temperature |
| Product decomposes during workup | Product instability | Perform workup at a lower temperature; use a milder pH for extraction |
Visualizations
Reaction Mechanism Workflow
Caption: A simplified workflow of the key steps in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing and resolving low product yields.
References
-
Deepthi, A., Leena, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry, 22(28), 5676-5717. [Link]
-
Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
-
Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. [Link]
-
Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2024). ResearchGate. [Link]
-
Sachse, F., Gebauer, K., & Schneider, C. (2021). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of in situ Generated Thioaldehydes. European Journal of Organic Chemistry, 2021(1), 64-71. [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2021). Molecules, 26(16), 4937. [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Publishing. [Link]
-
(PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). ResearchGate. [Link]
-
Update on thiopyran-fused heterocycle synthesis (2013–2024). (2024). RSC Publishing. [Link]
-
Malonic ester synthesis. (n.d.). Wikipedia. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Malonic ester synthesis, mechanism and application. (2022). Chemistry Notes. [Link]
-
malonic ester synthesis. (n.d.). ResearchGate. [Link]
-
Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Synthesis of sulfur-containing heterocycles via disulfide intermediates. (n.d.). American Chemical Society. [Link]
-
One-pot synthesis of sulfur heterocycles from simple organic substrates. (n.d.). Arkat USA. [Link]
-
The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). (n.d.). ResearchGate. [Link]
-
Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. (n.d.). ResearchGate. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
-
A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]
-
carbonyl alkylations with the Claisen condensation. (2019). YouTube. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). Proceedings of the Japan Academy, Series B. [Link]
-
Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Improving the Yield of 2H-Thiopyran-3,5(4H,6H)-dione
This guide serves as a dedicated resource for researchers and chemists focused on the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione. We will deconstruct the primary synthetic pathway, address common experimental bottlenecks, and provide actionable, field-tested solutions to optimize reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most robust and widely employed method is the intramolecular Dieckmann condensation of a suitable 1,6-diester, followed by hydrolysis and decarboxylation.[1][2] The reaction is an intramolecular version of the Claisen condensation and is particularly effective for forming sterically stable five- and six-membered rings.[1][3] The typical precursor for this synthesis is diethyl 3,3'-thiodipropionate.
The overall transformation can be visualized as a three-stage process:
Caption: Three-stage synthesis workflow for this compound.
Q2: Why is the choice of base so critical in the Dieckmann condensation step?
The base performs the crucial function of deprotonating the α-carbon of the diester to generate the reactive enolate ion, which initiates the intramolecular cyclization.[1][2][3] The choice of base is governed by several factors:
-
Strength: The base must be strong enough to deprotonate the α-carbon, but not so strong that it promotes unwanted side reactions like ester hydrolysis. Sodium ethoxide (NaOEt) in ethanol is a classic choice as it is sufficiently strong and regenerates the solvent upon reaction.
-
Stoichiometry: At least one full equivalent of the base is required. The resulting cyclic β-keto ester is acidic and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion, preventing the reverse reaction.[4]
-
Purity: The base must be anhydrous. Any moisture will consume the base, reducing the effective stoichiometry and inhibiting the reaction.
Part 2: Troubleshooting Guide for Low Yield
Issue: The Dieckmann cyclization yield is significantly lower than expected (<50%).
Low yield is the most common issue. The following decision tree provides a logical workflow to diagnose and resolve the problem.
Caption: Diagnostic workflow for troubleshooting low reaction yield.
Detailed Causality and Solutions
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Moisture Contamination | The alkoxide base is readily quenched by water. This reduces the effective molar equivalents of base available to deprotonate the diester, stalling the reaction. | Action: Flame-dry all glassware. Use anhydrous solvents (distilled from a suitable drying agent). Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Validation: A small-scale test reaction with rigorously dried components should show a significant yield improvement. |
| Degraded Base | Sodium ethoxide and other alkoxides can degrade upon exposure to air and moisture over time, losing their basicity. | Action: Use a freshly opened bottle of commercial base or prepare it fresh immediately before the reaction. Validation: Titrate a small sample of the base to confirm its molarity before use. |
| Impure Diester Precursor | Unreacted diacid from the esterification step will neutralize the base. Mono-ester impurities will not cyclize and will lead to side products, complicating purification. | Action: Purify the diethyl 3,3'-thiodipropionate via vacuum distillation before use. Validation: Confirm purity (>99%) via GC-MS or ¹H NMR analysis prior to starting the cyclization. |
| Suboptimal Reaction Time/Temp | The reaction may not have reached completion. Conversely, prolonged heating can lead to degradation or side reactions. | Action: Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with KMnO₄ or another suitable agent. Optimize the reaction time based on the disappearance of the starting diester. Validation: A time-course study analyzing aliquots every hour can pinpoint the optimal reaction duration. |
Part 3: Key Experimental Protocols
Protocol 1: High-Purity Synthesis of Diethyl 3,3'-thiodipropionate
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
Reagents: To the flask, add 3,3'-thiodipropionic acid (1.0 eq), toluene (approx. 2 mL per gram of acid), absolute ethanol (2.5 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude oil by vacuum distillation to yield a colorless liquid. Verify purity by NMR.
Protocol 2: Optimized Dieckmann Condensation & Decarboxylation
-
Setup: Assemble a flame-dried, three-neck flask with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Base Preparation: Under a positive nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous toluene. Heat to 80 °C.
-
Diester Addition: Add a solution of high-purity diethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous toluene to the dropping funnel. Add the diester dropwise to the NaH suspension over 30-45 minutes.
-
Cyclization: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Hydrolysis/Decarboxylation: Cool the mixture to 0 °C. Carefully quench the reaction by slowly adding 6M HCl until the pH is ~1. Heat the biphasic mixture to reflux for 4-6 hours to drive the decarboxylation.
-
Workup: Cool to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or flash chromatography.
References
-
NROChemistry. Dieckmann Condensation. Available at: [Link].
-
Al-Musa, S., Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available at: [Link].
-
Shestopalov, A. M., et al. (2018). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Available at: [Link].
-
Wikipedia. Dieckmann condensation. Available at: [Link].
-
Li, S., et al. (2022). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. National Center for Biotechnology Information. Available at: [Link].
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link].
-
Georg Thieme Verlag. The synthesis and chemistry of 2H-thiopyran (1), 4H-thiopyran (2), 3,4-dihydro-2H-thio. Available at: [Link].
-
Descats, F., et al. (2022). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central. Available at: [Link].
-
ResearchGate. Efficient Synthesis of Functionalized 2 H -Thiopyrans via Hetero Diels - Alder Reactions of an Enaminothione with Electrophilic Olefins. Available at: [Link].
-
Chemistry LibreTexts. Dieckmann Condensation. Available at: [Link].
Sources
Technical Support Center: 2H-Thiopyran-3,5(4H,6H)-dione
Welcome to the technical support center for 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.
Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with a structure that presents unique stability considerations. As a cyclic β-diketone, its chemistry is largely influenced by keto-enol tautomerism.[1][2] Furthermore, the presence of a thioether linkage within the heterocyclic ring introduces susceptibility to oxidation.[3][4] Understanding these inherent chemical properties is crucial for its successful application in research and development.
This guide will delve into the common stability-related issues encountered during the handling, storage, and use of this compound, providing both the underlying chemical principles and practical solutions.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 6881-49-8 | [5] |
| Molecular Formula | C₅H₆O₂S | [5] |
| Molecular Weight | 130.17 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 80-81°C | [6] |
| Boiling Point | 257.9°C at 760 mmHg | [6] |
| Storage Temperature | 2-8°C under inert atmosphere | [7] |
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound has a faint yellow tint. Is it still suitable for use?
A slight yellow discoloration upon storage can be an early indicator of degradation. While the compound in its purest form is expected to be a white to off-white solid, minor discoloration doesn't necessarily render it unusable for all applications. However, it is crucial to assess the purity before proceeding with sensitive experiments.
-
Probable Cause: The yellowing may be due to the formation of minor oxidized species or other degradation byproducts. The thioether moiety is susceptible to oxidation, which can lead to the formation of a sulfoxide.[3]
-
Recommended Action: We strongly advise performing a purity check using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For most applications, a purity of >95% is acceptable. If significant impurities are detected, purification by recrystallization may be necessary.
Q2: I am observing a gradual decrease in the yield of my reaction over time when using this compound from the same bottle. What could be the cause?
A decline in reaction yield is a common consequence of reactant degradation. Given the structure of this compound, this is likely due to its instability when exposed to atmospheric conditions.
-
Probable Cause: The primary culprit is likely the oxidation of the thioether to a sulfoxide.[4][8] This changes the electronic properties and steric hindrance around the sulfur atom, which can negatively impact its reactivity in your specific reaction. Repeatedly opening the bottle, even for short periods, introduces oxygen and moisture, which can accelerate this degradation.
-
Recommended Action:
-
Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air and moisture.
-
Use an Inert Atmosphere: Always handle the compound under a dry, inert atmosphere such as nitrogen or argon, especially when preparing stock solutions or setting up reactions.[6][9]
-
Verify Purity: Before a critical reaction, verify the purity of your aliquot using a quick analytical check like Thin Layer Chromatography (TLC) against a new standard, or by HPLC.
-
Q3: What is the significance of keto-enol tautomerism in the stability of this compound?
Keto-enol tautomerism is a fundamental equilibrium for β-diketones.[1][10] The stability and reactivity of this compound are directly influenced by the position of this equilibrium.
-
Chemical Explanation: The compound exists as an equilibrium between the diketo form and two possible enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[11] However, the double bond in the enol form can be more susceptible to oxidation or other degradation pathways compared to the diketo form. The solvent polarity can also influence the keto-enol ratio.[12]
-
Practical Implication: The presence of the enol tautomer can provide an alternative reaction pathway, which might lead to unexpected side products. The acidic nature of the enolic proton can also be a factor in certain reaction conditions.
Caption: Keto-enol tautomerism of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Compound appears clumpy or wet | Moisture absorption | Dry the compound under high vacuum for several hours. Ensure future storage is in a desiccator under an inert atmosphere. |
| Inconsistent analytical results (e.g., shifting HPLC retention times) | On-column degradation or interaction with metal ions | Use a metal-free HPLC system if possible. Screen different column types (e.g., C18, Phenyl-Hexyl). Ensure the mobile phase is appropriately buffered. |
| Appearance of a new peak in NMR/LC-MS consistent with M+16 | Oxidation of the thioether to the sulfoxide | This confirms oxidative degradation. The material should be purified or discarded. Implement stricter inert atmosphere handling techniques.[9][13] |
| Appearance of a new peak in NMR/LC-MS consistent with M+32 | Further oxidation of the sulfoxide to the sulfone | This indicates significant degradation. The material is likely unsuitable for most applications. Review storage and handling procedures immediately. |
| Reaction fails to go to completion, even with fresh material | Potential for ring-opening side reactions | The thiopyran ring may be susceptible to nucleophilic attack, leading to ring-opening.[14][15] Consider lowering the reaction temperature, using a less nucleophilic base, or changing the solvent. |
Proposed Decomposition Pathway: Oxidation
The most probable degradation pathway for this compound under ambient conditions is the oxidation of the sulfur atom.
Caption: Proposed oxidative degradation of this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Upon Receipt: Inspect the container for any signs of damage.
-
Aliquoting: In a glovebox or under a steady stream of inert gas, aliquot the compound into several smaller, amber glass vials.
-
Inert Atmosphere: Backfill each vial with argon or nitrogen before sealing.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For added protection, wrap the cap with Parafilm.
-
Storage: Store the vials at 2-8°C, protected from light. A desiccator within the refrigerator is ideal.
-
Handling for Use: When retrieving an aliquot for an experiment, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. All subsequent handling should be performed under an inert atmosphere.[5]
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: The parent compound is expected to be the major peak. Oxidized derivatives (sulfoxide, sulfone) will typically elute earlier than the parent compound due to their increased polarity.
Troubleshooting Experimental Workflows
Caption: A logical workflow for troubleshooting experiments.
References
-
Li, M., Li, H., Li, T., & Gu, Y. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic letters, 13(5), 1064–1067. [Link]
-
Zhang, Y., Chen, J., & Wang, J. (2018). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 5(10), 2533-2539. [Link]
-
Deng, Z., Lunte, S. M., & Lunte, C. E. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Molecular pharmaceutics, 13(7), 2341–2350. [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]
-
Sci-Hub. Ring-Opening Reactions of 2-Alkoxy-3,4-dihydropyrans with Thiols or Thiophenols. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Roman, G. (2016). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revue Roumaine de Chimie, 61(11-12), 893-901. [Link]
-
Liu, Y., & Xian, M. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS chemical biology, 13(8), 1996–2001. [Link]
-
Al-Zoubi, R. M., & Al-Mughaid, H. (2021). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC advances, 11(36), 22359–22387. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons. [Link]
-
Quora. (2018). Why is keto form stable than enol in keto enol tautomerism although enol form contains resonance stabilization?. [Link]
-
Hong, S., & Funk, R. L. (2007). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Journal of the American Chemical Society, 129(37), 11463–11474. [Link]
- Google Patents. (2004). Method for preparation of alpha, beta-unsaturated cyclic ketones by dehydrogenation of secondary allylic cyclic alcohols.
-
Abd-alhamed, H., Al-hussaniy, H. A., & Al-karawi, A. J. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Journal of Saudi Chemical Society, 25(12), 101358. [Link]
-
ChemSrc. This compound. [Link]
-
Campos-Gaxiola, J. J., & Z-Medina, R. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(19), 4539. [Link]
-
Chemsrc. 2H-Thiopyran-3, 5(4H, 6H)-dione, min 97%. [Link]
-
Taylor & Francis. Thiopyran – Knowledge and References. [Link]
-
Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Royal Society of Chemistry. (2018). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. [Link]
-
RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
-
Al-Ostath, A. H., El-Emam, A. A., & Al-Deeb, O. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules (Basel, Switzerland), 25(22), 5463. [Link]
-
IDEALS. (2023). INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. [Link]
-
RSC Publishing. Update on thiopyran-fused heterocycle synthesis (2013–2024). [Link]
-
Karon, K., & Kylli, P. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules (Basel, Switzerland), 26(22), 7039. [Link]
-
ResearchGate. Synthesis of thiopyrane derivatives 240. [Link]
-
Çetin, M., & Gündüz, M. G. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Beilstein journal of organic chemistry, 14, 146–152. [Link]
-
Purdue University. Live qualification/validation of purity methods for protein products. [Link]
-
ResearchGate. Exemplar cyclic diketone compounds studied in this work and the.... [Link]
-
CORE. Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. [Link]
-
ResearchGate. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]
-
National Center for Biotechnology Information. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]
-
LCGC International. (2023). Impurity Analysis of Synthetic Cyclic Peptides. [Link]
Sources
- 1. quora.com [quora.com]
- 2. INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY | IDEALS [ideals.illinois.edu]
- 3. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Ring-Opening Reactions of 2-Alkoxy-3,4-dihydropyrans with Thiols or Thiophenols / Organic Letters, 2011 [sci-hub.ru]
Technical Support Center: 2H-Thiopyran-3,5(4H,6H)-dione
Welcome to the technical support center for 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling and experimental use of this compound. Here, we address common questions and provide in-depth troubleshooting guides based on established principles of organic chemistry and data from related heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound are its susceptibility to oxidation at the sulfur atom and potential thermal instability. The presence of the dione functionality may also render the compound sensitive to strong bases and nucleophiles. It is recommended to store the compound in an inert atmosphere at 2-8°C.[1]
Q2: How should I handle and store this compound to minimize degradation?
A2: To ensure the integrity of your sample, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] Avoid exposure to strong oxidizing agents, high temperatures, and direct sunlight. When preparing solutions, use freshly distilled or high-purity solvents and consider de-gassing them to remove dissolved oxygen.
Q3: What are the likely degradation products if my sample of this compound is compromised?
A3: While specific degradation studies on this compound are not extensively documented, likely degradation products, based on the reactivity of similar thiopyran derivatives, include the corresponding sulfoxide and sulfone.[2][3] Under harsh thermal conditions, ring-opening or fragmentation could occur. Hydrolytic degradation under strongly acidic or basic conditions might also lead to ring-opened products.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Scenario 1: Unexpected Peaks in Mass Spectrometry Analysis After Reaction Work-up
Issue: "After performing a reaction with this compound and conducting a standard aqueous work-up, my mass spectrometry results show unexpected peaks at M+16 and M+32, suggesting oxidation of my starting material."
Root Cause Analysis:
The thioether in the 2H-thiopyran ring is susceptible to oxidation. Common laboratory oxidants, and even atmospheric oxygen under certain conditions (e.g., presence of metal catalysts, elevated temperatures), can oxidize the sulfur atom. The M+16 peak corresponds to the formation of the sulfoxide derivative, and the M+32 peak indicates the formation of the sulfone derivative. The oxidation of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones to their corresponding sulfoxides and sulfones is a known reaction.[2]
Troubleshooting Protocol:
-
Solvent and Reagent Purity Check:
-
Action: Ensure all solvents are freshly distilled and de-gassed prior to use. Verify that none of the reagents used in the reaction or work-up are contaminated with oxidizing agents.
-
Rationale: Peroxides in aged ethers or other solvent impurities can act as oxidants.
-
-
Inert Atmosphere:
-
Action: Repeat the reaction and work-up under a strict inert atmosphere (argon or nitrogen).
-
Rationale: This will minimize the exposure of the compound to atmospheric oxygen.
-
-
Antioxidant Addition:
-
Action: If the reaction conditions permit, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Rationale: An antioxidant can scavenge radical species that may initiate oxidation.
-
-
Analytical Confirmation:
-
Action: To confirm the identity of the M+16 and M+32 species, intentionally synthesize the sulfoxide and sulfone derivatives using a controlled oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[2][3] Compare the retention times and mass spectra of these standards with your unexpected peaks.
-
Rationale: This provides definitive identification of the degradation products.
-
Visualizing the Oxidative Degradation Pathway:
Caption: Hypothesized thermal degradation of this compound.
Scenario 3: Product Instability During Chromatographic Purification
Issue: "My reaction appears clean by crude NMR, but I experience significant product loss and the appearance of new impurities during silica gel column chromatography."
Root Cause Analysis:
The dione functionality in this compound can exist in equilibrium with its enol tautomer. The acidic nature of standard silica gel can catalyze this tautomerization and potentially other acid-catalyzed degradation pathways, such as ring-opening or condensation reactions.
Troubleshooting Protocol:
-
Use of Deactivated Silica Gel:
-
Action: Deactivate the silica gel before use by treating it with a solution of triethylamine (or another suitable base) in the eluent, followed by flushing with the pure eluent. A common method is to use an eluent containing 1-2% triethylamine.
-
Rationale: Neutralizing the acidic sites on the silica gel surface will minimize acid-catalyzed degradation.
-
-
Alternative Stationary Phases:
-
Action: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Rationale: Different stationary phases offer different surface properties and can be more compatible with sensitive compounds.
-
-
Rapid Purification:
-
Action: Perform the chromatography as quickly as possible. Use flash chromatography techniques rather than gravity columns.
-
Rationale: Minimizing the contact time between the compound and the stationary phase reduces the opportunity for degradation.
-
Workflow for Purification of Sensitive Compounds:
Sources
- 1. achmem.com [achmem.com]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2H-Thiopyran-3,5(4H,6H)-dione
Welcome to the technical support center for the scale-up synthesis of 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to produce this valuable heterocyclic building block on a larger, preparative scale. We move beyond a simple recitation of steps to provide a framework grounded in mechanistic understanding and practical, field-tested advice. Our goal is to empower you to not only execute the synthesis but also to troubleshoot and optimize it effectively.
The primary and most industrially viable route for constructing the this compound core is the intramolecular Dieckmann condensation of a dialkyl thiodiacetate.[1][2][3][4] This approach is favored for its efficiency in forming the six-membered ring. This guide will be centered on this synthetic strategy.
Proposed Synthetic Route: Dieckmann Condensation
The overall transformation involves the base-mediated intramolecular cyclization of diethyl thiodiacetate to form the sodium enolate of the target dione, followed by acidic workup to yield the final product.
Scheme 1: Overall Synthesis of this compound
Detailed Experimental Protocol (100g Scale)
This protocol is a self-validating system designed for robustness and scalability. Each step includes explanations for the chosen reagents and conditions.
Reagents and Materials:
-
Diethyl thiodiacetate (CAS 626-46-0)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Thermometer
-
Large separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Reactor Setup and Inerting:
-
Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure all glassware is thoroughly dried.
-
Flame-dry the apparatus under a stream of inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This is critical as the strong bases used are highly reactive with moisture.
-
-
Reagent Charging:
-
To the flask, add a solution of sodium ethoxide (1.1 equivalents) in 2 L of anhydrous toluene. Causality Note: Sodium ethoxide is a classic and cost-effective base for Dieckmann condensations.[1] Toluene is an excellent solvent for this reaction at scale due to its high boiling point, which allows for effective heating, and its ability to azeotropically remove any trace amounts of water.
-
-
Substrate Addition:
-
Dissolve diethyl thiodiacetate (1 equivalent, e.g., 206 g) in 500 mL of anhydrous toluene.
-
Add this solution dropwise to the stirred base suspension via the addition funnel over 1-2 hours.
-
Control Point: The reaction is exothermic. Maintain the internal temperature below 30 °C during the addition. Use an ice bath for cooling if necessary.
-
-
Reaction Drive:
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots, quenching them with dilute acid, extracting with EtOAc, and analyzing by TLC or GC-MS to check for the disappearance of the starting diester. The formation of a thick precipitate (the sodium enolate of the product) is a strong visual indicator of reaction progress.
-
-
Quench and Workup:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Slowly and carefully add 1 L of 2M HCl with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step (neutralization). Ensure efficient stirring and cooling. The final pH of the aqueous layer should be ~1-2.
-
Transfer the mixture to a large separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine all organic layers, wash with saturated sodium chloride solution (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product will likely be a solid or a thick oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary for very high purity.
-
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet Reagents/Solvent: The base (e.g., NaOEt) is quenched by water or alcohol. | • Ensure all solvents are anhydrous. Use freshly opened bottles or distill from an appropriate drying agent. • Use a fresh, high-purity batch of base. • Thoroughly dry all glassware and maintain an inert atmosphere. |
| 2. Inactive Base: The base has degraded due to improper storage. | • Titrate the base before use to confirm its activity. • Consider using a stronger, non-nucleophilic base like Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH) in an aprotic solvent like THF.[1] | |
| 3. Insufficient Reaction Time/Temp: The reaction has not gone to completion. | • Increase reflux time and monitor progress by TLC/GC-MS until the starting material is consumed. | |
| Formation of Polymeric/Tar-like Material | 1. Intermolecular Condensation: This side reaction can compete with the desired intramolecular cyclization, especially at high concentrations.[1] | • Use high-dilution conditions. While this may seem counterintuitive for scale-up, a slower addition of the diester to a large volume of solvent can favor the intramolecular pathway. |
| 2. Base-Promoted Decomposition: The product or starting material may be unstable to the strong base over long periods at high temperatures. | • Consider a stronger base at a lower temperature (e.g., LDA or LHMDS in THF at -78 °C to 0 °C).[1] This can minimize thermal decomposition pathways. | |
| Incomplete Reaction | 1. Stoichiometry Issue: Insufficient base was used to drive the reaction to completion. The reaction is equilibrium-driven until the product enolate precipitates. | • Ensure at least one full equivalent of active base is used. Using a slight excess (1.05-1.1 eq.) is recommended. |
| 2. Base Incompatibility: The chosen base/solvent system is not optimal. | • If using NaOEt in ethanol, the equilibrium can be unfavorable. Switch to a non-protic solvent like toluene or THF where the product enolate is insoluble and precipitates, driving the reaction forward. | |
| Product Decomposes During Workup/Purification | 1. Thermal Instability: The β-dicarbonyl product can be thermally sensitive, especially if residual acid or base is present. | • Avoid excessive heat during solvent removal. Use a rotary evaporator at moderate temperatures (e.g., < 40 °C). • Ensure the product is neutralized completely during workup. |
| 2. Acid-Catalyzed Ring Opening: The thiopyran ring can be susceptible to cleavage under harsh acidic conditions. | • Use the minimum amount of acid required for quenching and protonation. Ensure the workup is not unnecessarily prolonged. | |
| 3. Silica Gel Acidity: Standard silica gel can be acidic and may cause degradation during column chromatography. | • Neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%) before packing the column. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this Dieckmann condensation at scale?
A: For large-scale synthesis, sodium ethoxide (NaOEt) in an aprotic solvent like toluene is often the most cost-effective choice. The insolubility of the resulting sodium enolate in toluene helps drive the reaction to completion. However, if you encounter issues with side reactions or decomposition, switching to a stronger, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in THF can provide better results, often at lower temperatures.[1]
Q2: How critical is the purity of the starting diethyl thiodiacetate?
A: It is highly critical. The primary impurity in the starting diester is often the corresponding carboxylic acid from hydrolysis. This acid will consume one equivalent of your strong base, leading to an under-stoichiometric reaction and incomplete conversion. We recommend either distilling the diethyl thiodiacetate immediately before use or confirming its purity (>98%) by GC or NMR.
Q3: What are the key safety precautions for this reaction?
A: There are three main areas of concern:
-
Strong Bases: Sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. Sodium hydride is flammable and also water-reactive. Handle these reagents in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Toluene and THF are flammable. Perform the reaction away from ignition sources and ensure the heating mantle is properly controlled.
-
Exothermic Quench: The neutralization of the excess strong base with acid is highly exothermic. Perform this step slowly in an ice bath with efficient stirring to control the temperature and prevent splashing.
Q4: What are the expected spectroscopic data for this compound?
A: The product exists as a mixture of keto and enol tautomers, which will be reflected in its spectroscopic data.
-
¹H NMR: You will observe peaks for the CH₂ groups. In the keto form, expect singlets around 3.5-4.0 ppm. The enol form will show a vinyl proton and a broad peak for the enolic OH. The integration will reflect the keto-enol equilibrium in the given solvent.
-
¹³C NMR: Expect signals for the carbonyl carbons (>190 ppm), and the methylene carbons.
-
IR (Infrared): Strong C=O stretching bands around 1700-1740 cm⁻¹ for the keto form. A broad O-H stretch and C=C stretch will be visible for the enol form.
-
Mass Spec (MS): The molecular ion peak [M]+ at m/z = 130.17.
Q5: Can I use a different diester, like dimethyl thiodiacetate?
A: Yes, the dimethyl ester can also be used. The corresponding base would be sodium methoxide. However, the reaction can be more prone to side reactions involving the methoxide acting as a nucleophile. Diethyl and di-tert-butyl esters are generally considered more robust for Dieckmann condensations.
References
-
Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6- dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior. Synthetic Communications, 48(17), 2198-2205. Available at: [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Available at: [Link]
-
ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Available at: [Link]
- Google Patents. (2002). US20020019554A1 - Dithiocarboxylic ester synthetic process.
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Available at: [Link]
-
ACS Omega. (2022). Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
Sources
Technical Support Center: Byproduct Analysis in 2H-Thiopyran-3,5(4H,6H)-dione Reactions
Welcome to the technical support center for reactions involving 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtle complexities of working with this versatile heterocyclic building block. Our focus is on providing practical, mechanistically grounded solutions to frequently encountered issues in byproduct formation, analysis, and mitigation.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate characterized by a highly activated methylene group at the C4 position, flanked by two carbonyl groups. This structural feature imparts significant acidity to the C4 protons, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions. The most common transformations include the Knoevenagel condensation and the Michael addition.[1][2] However, this high reactivity can also lead to a range of undesired side reactions. Understanding the delicate balance between desired reactivity and potential side-product pathways is critical for successful synthesis.
Section 2: Frequently Asked Questions (FAQs) - Byproduct Identification & Mechanisms
This section addresses the most common questions regarding unexpected outcomes in reactions involving this compound.
Knoevenagel Condensation Issues
Q1: I performed a Knoevenagel condensation between this compound and an aromatic aldehyde. My crude NMR shows my desired product, but also a significant set of other peaks. What are the likely byproducts?
A1: This is a frequent challenge. The likely byproducts in a Knoevenagel condensation arise from the reactivity of all components and the product itself under the reaction conditions. Here are the most probable culprits:
-
Michael Adduct of Starting Material: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor.[2][3] A molecule of the deprotonated this compound (your starting material) can act as a nucleophile and add to your newly formed product. This results in a dimeric-type byproduct.
-
Aldehyde Self-Condensation (Aldol): If the base used is too strong or the temperature is too high, the aldehyde can undergo self-condensation, especially if it is enolizable.[1] This is less common with aromatic aldehydes but possible.
-
Cannizzaro Reaction Byproducts: If you are using a non-enolizable aldehyde (e.g., benzaldehyde) under strongly basic conditions, it can disproportionate via the Cannizzaro reaction to yield the corresponding alcohol and carboxylic acid.
-
Oversaturation of the Product: Depending on the catalyst and reaction conditions (e.g., presence of a hydrogen source), the double bond of the α,β-unsaturated product can be reduced.
To diagnose the issue, analyzing the crude reaction mixture by LC-MS and NMR is the most effective first step.[4]
Michael Addition Issues
Q2: My Michael addition reaction with this compound is not going to completion and I'm seeing multiple spots on my TLC plate. What could be the problem?
A2: Incomplete conversion and side products in Michael additions often stem from issues with base selection, temperature control, or the nature of the Michael acceptor.
-
Thermodynamic vs. Kinetic Control: The Michael addition (1,4-conjugate addition) is a thermodynamically controlled process and competes with the kinetically controlled 1,2-addition to the carbonyl group.[2] While 1,4-addition is generally favored with soft nucleophiles like the enolate of the thiopyranone, running the reaction at very low temperatures can sometimes favor the 1,2-adduct, which may be unstable and revert or lead to other products.
-
Base-Induced Decomposition: The choice of base is critical. Strong, non-nucleophilic bases like DBU or strong alkoxides are often used.[2][5] However, if the Michael acceptor or the product is sensitive to strong bases, this can lead to decomposition or polymerization of the acceptor.
-
Equilibrium Issues: The initial deprotonation of the thiopyranone is an equilibrium. If the base is not strong enough to maintain a sufficient concentration of the enolate, the reaction will be slow and may not reach completion.
Section 3: Troubleshooting Guide - Analytical Workflows & Mitigation Strategies
This guide provides a systematic approach to identifying and minimizing unwanted byproducts.
Workflow for Byproduct Identification
When an unexpected result is observed, a structured analytical approach is necessary for confident identification of the impurity.
Sources
Technical Support Center: Purification of 2H-Thiopyran-3,5(4H,6H)-dione
Welcome to the technical support center for the purification of 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related compounds. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
Significant loss of compound mass after silica gel chromatography.
-
Streaking or tailing of the product spot on TLC analysis of fractions.
-
The desired compound is not eluting from the column.[1]
Potential Causes & Solutions:
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds. This compound, with its dicarbonyl structure, may be susceptible to decomposition.
-
Solution: Deactivate the silica gel by pre-treating it with a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia, in your eluent system.[1] This neutralizes the acidic sites on the silica. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic).
-
-
Irreversible Adsorption: Highly polar compounds can bind strongly to silica gel, leading to poor recovery.
-
Solution: Increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol gradient. If the compound still does not elute, a different purification technique may be necessary.
-
-
Incorrect Solvent System: The chosen solvent system may not be optimal for eluting your compound.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1]
-
Problem 2: Co-elution of Impurities
Symptoms:
-
NMR or LC-MS analysis of the "purified" product shows the presence of one or more contaminants.
-
Multiple overlapping spots are observed on TLC even after chromatography.
Potential Causes & Solutions:
-
Similar Polarity of Impurities: Starting materials, by-products, or isomers may have polarities very similar to the desired product, making separation by standard chromatography challenging.
-
Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems to maximize the separation on TLC before scaling up to a column. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.
-
Solution 2: Alternative Purification Technique: If chromatography fails to provide adequate separation, consider the alternative methods detailed in the below, such as recrystallization or preparative HPLC.
-
Problem 3: Product Decomposition During Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC during the purification process.
-
Low recovery of a discolored or tarry product.
Potential Causes & Solutions:
-
Thermal Instability: Prolonged exposure to heat during solvent evaporation can lead to decomposition.
-
Solution: Concentrate fractions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a room temperature water bath). Avoid overheating the sample.
-
-
Air/Oxidative Instability: Some sulfur-containing compounds can be sensitive to air oxidation.
-
Solution: If oxidation is suspected, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
The synthesis of thiopyran derivatives often involves cycloaddition reactions.[2] Potential impurities could include unreacted starting materials, polymeric by-products, or isomers formed during the reaction. Without a specific synthetic route, it is difficult to pinpoint exact impurities. A thorough analysis of the crude reaction mixture by techniques like LC-MS or NMR is crucial to identify the nature of the impurities before selecting a purification strategy.
Q2: Is this compound acidic, and how does that affect purification?
The presence of two carbonyl groups flanking a methylene group suggests that the protons on the C4 and C6 positions may be acidic. This acidity can be exploited for purification.
-
Acid-Base Extraction: This technique can be a powerful tool for separating acidic compounds from neutral or basic impurities.[3][4][5][6][7] The general principle involves dissolving the crude mixture in an organic solvent and extracting it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic this compound would be deprotonated to form a water-soluble salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.[3][5]
Alternative Purification Methods
When standard column chromatography is not effective, consider these alternative approaches:
Recrystallization
Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.
Workflow for Recrystallization:
Sources
- 1. Purification [chem.rochester.edu]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: A Researcher's Guide to 2H-Thiopyran-3,5(4H,6H)-dione
Welcome to the comprehensive technical support guide for 2H-Thiopyran-3,5(4H,6H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective handling, storage, and utilization of this versatile heterocyclic compound. Here, we move beyond basic protocols to explore the causality behind experimental choices, ensuring both safety and success in your research endeavors.
Section 1: Compound Profile and Safety First
This compound, a sulfur-containing heterocyclic analog of 1,3-cyclohexanedione, is a valuable building block in organic synthesis, particularly for the preparation of a variety of bioactive molecules and thiopyran derivatives.[1][2] Its utility stems from the presence of a reactive cyclic 1,3-dione system. However, like many organosulfur compounds, it requires careful handling to ensure laboratory safety and experimental reproducibility.
Safety Data Summary
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. The key safety information for this compound is summarized in the table below.
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | Danger | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Danger | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Acute Toxicity (Inhalation) | Danger | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 |
| Specific Target Organ Toxicity | Danger | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Section 2: Storage and Handling FAQs
Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This is crucial to prevent degradation from atmospheric moisture and oxygen. Many suppliers recommend cold-chain transportation for this reason.
Q2: I've noticed a faint, unpleasant odor. Is this normal and what precautions should I take?
A2: Yes, it is not uncommon for organosulfur compounds to have a noticeable, often unpleasant, odor. While this compound itself is not classified as a "stench chemical" in the same way as thiols (mercaptans), proper handling in a well-ventilated fume hood is essential to minimize exposure and prevent the spread of odors. For any work with organosulfur compounds, it is good practice to have a decontamination protocol in place, such as wiping down contaminated surfaces with a bleach solution.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Given the hazard statements, particular attention should be paid to eye and skin protection. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contaminated labware should be decontaminated before washing. A common practice for decontaminating glassware that has been in contact with organosulfur compounds is to rinse it with a dilute bleach solution in a fume hood.
Section 3: Troubleshooting Experimental Protocols
The reactivity of the 1,3-dione moiety in this compound makes it a versatile reagent for various carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and Michael addition.
Knoevenagel Condensation: A Step-by-Step Guide and Troubleshooting
The Knoevenagel condensation is a cornerstone reaction for this compound, typically involving the reaction of the dione with an aldehyde or ketone.
Caption: A typical workflow for a Knoevenagel condensation reaction.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Steric hindrance from bulky aldehydes. | 1. Use a freshly opened or purified catalyst. Consider alternative catalysts like ethylenediammonium diacetate (EDDA). 2. Increase reaction time and/or temperature. Monitor the reaction progress closely using TLC. 3. For sterically hindered substrates, consider using a stronger catalyst or more forcing reaction conditions. |
| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Michael addition of the dione to the product. | 1. Add the aldehyde slowly to the reaction mixture containing the dione and catalyst. 2. Use a less nucleophilic catalyst or run the reaction at a lower temperature. Monitor the reaction carefully and stop it once the desired product is formed. |
| Difficult Purification | 1. Product is highly polar. 2. Presence of unreacted starting materials. | 1. For highly polar products, consider reverse-phase chromatography or recrystallization from a polar solvent system. 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
Michael Addition: Key Considerations
The active methylene group of this compound can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.
Caption: Key components and their roles in a Michael addition reaction.
Q5: My Michael addition is sluggish. What can I do to improve the reaction rate?
A5: The rate of a Michael addition is highly dependent on the nature of the base, the solvent, and the electrophilicity of the Michael acceptor.[3][4] Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction.
Q6: I am observing the retro-Michael reaction during work-up. How can I prevent this?
A6: The retro-Michael reaction is often favored under basic conditions. To prevent this, ensure that the reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) before extraction. Avoid prolonged exposure to strong bases during the work-up.
Section 4: Spectroscopic Characterization
Accurate characterization of this compound and its derivatives is essential. Below are the expected spectroscopic features.
| Technique | Key Features |
| ¹H NMR | - Singlet for the two methyl groups (if unsubstituted at C4 and C6). - Signals for the methylene protons adjacent to the sulfur and carbonyl groups. The chemical shift will be influenced by the keto-enol tautomerism. |
| ¹³C NMR | - Signals for the carbonyl carbons (typically in the range of 190-210 ppm). - Signals for the methylene carbons. |
| IR Spectroscopy | - Strong C=O stretching vibrations for the dione functionality (typically around 1700-1740 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak corresponding to the calculated molecular weight. - Fragmentation patterns characteristic of the thiopyran ring. |
References
- Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
-
Chemchart. This compound (6881-49-8). (n.d.). Retrieved from [Link]
-
Columbia University. SOP FOR STENCH CHEMICALS. (n.d.). Retrieved from [Link]
- Kaur, N. (2020). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules.
- Hassan, E. A., Abo-Bakr, A. M., & Fandy, R. F. (2016). 1, 3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research, 8(11), 41538-41566.
- Ishikawa, T., et al. (2001). Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry, 66(10), 3444–3453.
- Fisyuk, A. S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction.
-
Sathyabama Institute of Science and Technology. (n.d.). One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. Retrieved from [Link]
- Bodige, S. G., & Gudipati, R. (2022).
- Elgemeie, G. E. H., et al. (1986). Novel Synthesis of 4H-Thiopyran and of 2-Hydroxy-6-pyridine Thione Derivatives.
- Al-Said, M. S. (2021). The Knoevenagel reaction of cyanoacetylhydrazine with Pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with Anti-inflammatory and Anti-ulcer activities. Steroids, 167, 108796.
- Kamal, A., et al. (2022). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 68, 128769.
- O'Reilly, B. C. (1987). Meldrum's acid in organic synthesis.
- Chen, B.-C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597.
- Singh, P. P., & Kumar, A. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). Organic & Biomolecular Chemistry.
- Pourabdi, L., et al. (2016). Synthesis of various derivatives of thiopyrano[4,3-b]pyran structure via a multicomponent procedure. Journal of Sulfur Chemistry, 37(5), 534-541.
- De, S. K. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4569.
- Coeck, S., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 695-705.
- Snyder, C. A., et al. (2003). C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4 H ,10 H -6,8,9-trioxa-2-thiabenz[ f ]azulen-5-one. The Journal of Organic Chemistry, 68(22), 8443–8452.
- Patel, R. B., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
- U.S. Patent No. 4,725,620. (1988). 2H-pyran-2,6-(3H)
- U.S. Patent No. 4,564,613. (1986).
-
PubChem. 2H-pyran-3,5(4H,6H)-dione. (n.d.). Retrieved from [Link]
- Ryan, J. J., & Coote, M. L. (2019). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
"avoiding polymerization of thioaldehyde intermediates in synthesis"
Technical Support Center: Thioaldehyde Synthesis
A Guide to Preventing Intermediate Polymerization and Maximizing Reaction Success
Welcome to the technical support center for synthetic chemists. This guide, prepared by our senior application scientists, addresses one of the most common challenges in organosulfur chemistry: the transient nature of thioaldehyde intermediates and their high propensity for polymerization. Here, we move beyond simple protocols to explain the underlying principles of thioaldehyde reactivity and provide robust, field-proven strategies to ensure your synthesis yields the desired product, not an intractable polymer.
Frequently Asked Questions (FAQs)
Q1: Why are the thioaldehyde intermediates in my reaction so unstable and prone to polymerizing?
A: This is the fundamental challenge in thioaldehyde chemistry, and the explanation lies in basic orbital mechanics. The carbon-sulfur double bond (C=S) in a thioaldehyde is significantly weaker and more reactive than the carbon-oxygen double bond (C=O) in an aldehyde for two primary reasons:
-
Poor Orbital Overlap: Sulfur is a third-row element, meaning its p-orbitals are larger and more diffuse than the p-orbitals of carbon (a second-row element). This size mismatch leads to less effective side-on overlap when forming the π-bond of the thiocarbonyl group.[1]
-
Bond Energies: Consequently, two carbon-sulfur single bonds (C-S) are energetically more favorable than one carbon-sulfur double bond (C=S).[2]
This inherent instability means that unhindered thioaldehydes, like thioformaldehyde (H₂C=S), will rapidly react with themselves to form more stable structures linked by C-S single bonds.[1] This self-reaction often leads to the formation of cyclic trimers, such as 1,3,5-trithiane, or higher-order polymers, which typically precipitate from the reaction mixture as an insoluble solid.[2][3]
Q2: What is the single most important strategy to avoid thioaldehyde polymerization?
A: The cornerstone of successful thioaldehyde chemistry is in situ generation and trapping .[3][4][5]
The core principle is to generate the highly reactive thioaldehyde intermediate in the presence of a "trapping agent." This agent is a molecule designed to react with the thioaldehyde much faster than the thioaldehyde can react with itself. By keeping the instantaneous concentration of the free thioaldehyde extremely low, you effectively prevent the polymerization pathway from gaining traction. The desired reaction (trapping) wins the kinetic race against the undesired reaction (polymerization).
This strategy forms the basis of nearly all modern synthetic applications involving thioaldehydes.
}
Logical workflow of in situ generation and trapping.
Q3: Is it ever possible to isolate a thioaldehyde?
A: Yes, but only in exceptional cases where the thiocarbonyl group is protected by massive steric bulk. This strategy, known as kinetic stabilization, involves attaching very large substituent groups adjacent to the thioaldehyde functional group. These bulky groups act as a physical shield, preventing other molecules—including other thioaldehydes—from approaching and reacting with the C=S bond.
A classic example is the work of Okazaki and colleagues, who successfully synthesized and isolated stable thiobenzaldehydes by using the extremely bulky 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl group.[3] For the vast majority of synthetic applications involving less substituted thioaldehydes, isolation is not a feasible goal, and in situ trapping remains the required strategy.
Troubleshooting Guides
Scenario 1: My reaction is producing an insoluble white/yellow solid, and the yield of my desired product is low or zero.
This is the classic sign of runaway thioaldehyde polymerization. The key is to re-evaluate your reaction design to favor the trapping pathway.
Troubleshooting Steps:
-
Confirm Your Generation Method: The method used to create the thioaldehyde dictates the required reaction conditions. Ensure your conditions are optimal for the specific precursor.
| Generation Method | Typical Precursor | Conditions | Key Considerations |
| Photochemical Cleavage | Phenacyl sulfides | UV Light (e.g., 300-350 nm) | Excellent for mild, room-temperature reactions. Amenable to flow chemistry setups.[6][7] |
| Thermolysis | Alkyl thiosulfinates | Heat (Varies by substrate) | Simple setup, but requires careful temperature control to balance generation and decomposition.[5] |
| Elimination Reactions | Various | Base or Acid | Can be complex; side reactions with the catalyst are possible. |
-
Introduce an Effective Trapping Agent: If you are not already using a trapping agent, you must introduce one. If you are, it may not be reactive enough. The goal is to intercept the thioaldehyde as it forms.
| Trapping Agent Class | Example | Reaction Type | Resulting Product |
| Conjugated Dienes | Anthracene, 2,3-Dimethyl-1,3-butadiene | Hetero-Diels-Alder | 3,6-Dihydro-2H-thiopyran derivatives[5][8] |
| Thiols / Dithiols | 1,2-Ethanedithiol, Thiophenol | Dithioacetalization | Dithioacetals[9][10] |
| Alkenes with Allylic H | β-Pinene | Ene Reaction | Allylic Sulfide[5] |
| Phosphorus Ylides | Dithiophosphine ylides | Cycloaddition | C₂PS₃ ring systems[3] |
-
Control Reaction Concentration: High concentrations favor intermolecular reactions—in this case, polymerization.
-
Action: Perform the reaction under high-dilution conditions. Slowly add the thioaldehyde precursor to a solution of the trapping agent, rather than mixing them all at once. This keeps the concentration of the reactive intermediate low.
-
Scenario 2: I am attempting a Hetero-Diels-Alder reaction, but my yields are still poor and I see polymer formation.
This indicates that the rate of polymerization is still competitive with the rate of your desired cycloaddition. Here, optimization of the reaction parameters is critical.
Troubleshooting Steps:
-
Optimize the Rate of Generation: The rate at which you generate the thioaldehyde must not exceed the rate at which it can be trapped.
-
For Photochemical Reactions: Reduce the intensity of the UV lamp or increase the distance between the lamp and the reactor.
-
For Thermal Reactions: Lower the reaction temperature. Find the minimum temperature required for precursor decomposition.
-
Advanced Solution: Continuous Flow Chemistry: This is an exceptionally powerful technique for handling reactive intermediates.[8] By using a microreactor with a small diameter, you ensure excellent light penetration for photochemical generation and precise temperature control. The thioaldehyde is generated and immediately mixed with the trapping agent in a continuous stream, dramatically minimizing the time it has to polymerize.[7]
-
}
Workflow for a photochemical flow reaction.
-
Assess Your Diene's Reactivity: The Diels-Alder reaction is governed by frontier molecular orbital theory. For a standard thia-Diels-Alder reaction, the thioaldehyde is the dienophile. The reaction is fastest when an electron-rich diene is used.
-
Action: If you are using a simple diene like 1,3-butadiene, consider switching to a more nucleophilic (electron-rich) diene, such as 2,3-dimethyl-1,3-butadiene or Danishefsky's diene.
-
-
Consider a Lewis Acid Catalyst: While not always necessary, a Lewis acid can sometimes accelerate the Diels-Alder reaction by coordinating to the sulfur atom of the thioaldehyde.[11] This lowers the energy of the LUMO of the dienophile, accelerating the cycloaddition.
-
Caution: This is an advanced technique. The Lewis acid must be compatible with your thioaldehyde precursor and the generated intermediate. Screen catalysts like ZnCl₂, MgBr₂, and Sc(OTf)₃ at low temperatures.
-
Experimental Protocol: In Situ Generation and Trapping of Thiobenzaldehyde via Hetero-Diels-Alder Reaction
This protocol describes the thermal generation of thiobenzaldehyde from a thiosulfinate precursor and its subsequent trapping with 2,3-dimethyl-1,3-butadiene.
Materials:
-
S-Phenyl benzenethiosulfonate (Thiobenzaldehyde precursor)
-
2,3-Dimethyl-1,3-butadiene (Trapping agent)
-
Toluene (Anhydrous)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,3-dimethyl-1,3-butadiene (5 equivalents) and anhydrous toluene (to achieve a 0.1 M final concentration with respect to the precursor).
-
Precursor Solution: In a separate flask, dissolve S-phenyl benzenethiosulfonate (1 equivalent) in a minimal amount of anhydrous toluene.
-
Reaction: Heat the solution of the diene in toluene to reflux (approx. 110 °C).
-
Slow Addition: Using a syringe pump, add the solution of S-phenyl benzenethiosulfonate to the refluxing diene solution over a period of 4-6 hours. This slow addition is critical to maintain a low concentration of the thiobenzaldehyde intermediate.
-
Monitoring: Monitor the reaction by TLC or GC-MS, checking for the consumption of the precursor and the formation of the desired cycloadduct.
-
Workup: After the addition is complete, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient) to isolate the 3,6-dihydro-4,5-dimethyl-2-phenyl-2H-thiopyran product.
References
-
The synthesis and properties of thioaldehydes. (2008). ResearchGate. [Link]
-
Thial. Wikipedia. [Link]
-
Why thio ketone and thio aldehyde are unstable?. (2023). Quora. [Link]
-
Methods for the in situ-generation of thioaldehydes. (2020). ResearchGate. [Link]
-
In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. (2011). National Institutes of Health. [Link]
-
Vedejs, E., et al. (1986). Thioaldehyde Diels-Alder Reactions. Journal of Organic Chemistry, 51(9), 1556-1562. [Link]
-
Baldwin, J. E., & Lopez, R. C. G. (1982). The generation and trapping of thiobenzaldehyde and thioacetaldehyde. Journal of the Chemical Society, Chemical Communications, (18), 1029-1030. [Link]
-
Thioacetal. Wikipedia. [Link]
-
Direct Synthesis of Unsymmetrical Dithioacetals. (2021). National Institutes of Health. [Link]
-
Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. (2024). ACS Omega. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Thial - Wikipedia [en.wikipedia.org]
- 4. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The generation and trapping of thiobenzaldehyde and thioacetaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Thioacetal - Wikipedia [en.wikipedia.org]
- 10. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
"regioselectivity issues in reactions of 2H-Thiopyran-3,5(4H,6H)-dione"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-Thiopyran-3,5(4H,6H)-dione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemistry of this versatile heterocyclic building block, with a special focus on overcoming common regioselectivity challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Question 1: My alkylation reaction is giving a mixture of products. How can I control the regioselectivity between C-, O-, and S-alkylation?
Answer:
This is the most common challenge faced when working with this compound. The molecule possesses multiple nucleophilic sites: the α-carbon (C4), the enolizable carbonyl oxygens (O3, O5), and the ring sulfur (S1). The outcome of an alkylation reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[1] Understanding these factors is key to directing the reaction toward your desired regioisomer.
The deprotonated intermediate, the enolate, is an ambident nucleophile with electron density on both the C4 carbon and the oxygen atoms. The sulfur atom, with its lone pairs, also presents a nucleophilic site.
Controlling C-Alkylation vs. O-Alkylation
The competition between C- and O-alkylation is a classic problem for 1,3-dicarbonyl compounds.[2] The choice is primarily dictated by Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control.
-
C4-alkylation (Kinetic Control): The C4-anion is the "softer" nucleophilic site. It reacts preferentially with "soft" electrophiles (e.g., alkyl halides like methyl iodide, benzyl bromide). This pathway is favored under conditions that prevent equilibration, such as using strong, non-nucleophilic bases at low temperatures.
-
O-alkylation (Thermodynamic Control): The oxygen of the enolate is the "harder" nucleophilic site. It reacts preferentially with "hard" electrophiles (e.g., silyl halides like TMSCl, alkyl sulfates). This pathway is favored under conditions that allow the reaction to reach thermodynamic equilibrium, often involving polar protic solvents, weaker bases, and higher temperatures.
The Role of S-Alkylation
The sulfur atom, being a soft nucleophile, can also compete in alkylation, particularly with soft electrophiles, leading to the formation of a thiophenium salt.[3] This is generally less common than C-alkylation for this substrate under basic conditions but can occur as a side reaction, especially with highly reactive alkylating agents.
Troubleshooting Workflow & Protocols
Use the following decision tree and protocols to steer your reaction towards the desired outcome.
Table 1: Recommended Conditions for Regioselective Alkylation
| Parameter | Target: C4-Alkylation | Target: O-Alkylation | Rationale |
| Base | NaH, LDA, KHMDS | K₂CO₃, NaOEt, Et₃N | Strong, non-nucleophilic bases rapidly and irreversibly form the enolate, favoring kinetic control. Weaker bases allow for equilibrium between the enolate and starting material. |
| Solvent | THF, Dioxane, DMF (Aprotic) | Ethanol, Methanol (Protic) | Aprotic solvents solvate the counter-ion, leaving the enolate highly reactive. Protic solvents solvate the oxygen atom via H-bonding, disfavoring O-alkylation and slowing the reaction.[2] |
| Temperature | -78 °C to 0 °C | Room Temp to Reflux | Low temperatures favor the kinetically controlled C-alkylation pathway by preventing the system from reaching thermodynamic equilibrium. |
| Electrophile | Alkyl Iodides, Benzyl Bromides (Soft) | Silyl Halides, Alkyl Sulfates (Hard) | Governed by HSAB theory. Soft electrophiles prefer the soft C4-nucleophile, while hard electrophiles prefer the hard oxygen nucleophile. |
| Counter-ion | Li⁺, Na⁺ | K⁺, Cs⁺ | Smaller, harder cations (Li⁺) associate more tightly with the oxygen, leaving the carbon as the more accessible site for alkylation. |
Question 2: My Knoevenagel condensation with an aldehyde is giving low yields and multiple products. What's going wrong?
Answer:
The Knoevenagel condensation involves the reaction of an active methylene compound (like our thiopyran dione) with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[4] The primary issues that arise are typically incomplete reaction, self-condensation of the aldehyde, or subsequent unwanted reactions of the product.
Common Problems & Solutions
-
Problem: Low Conversion.
-
Cause: The catalyst may be too weak, or the reaction conditions are not optimal for water removal, which drives the equilibrium forward.
-
Solution:
-
Catalyst Choice: While piperidine is standard, consider using it with a co-catalyst like acetic acid (Doebner modification) to facilitate both the condensation and subsequent steps if applicable.[5][6]
-
Water Removal: Use a Dean-Stark apparatus with a solvent like toluene or benzene to azeotropically remove the water formed during the reaction. This is crucial for driving the reaction to completion.
-
-
-
Problem: Formation of Michael Adduct Side Product.
-
Cause: The desired α,β-unsaturated product is itself a Michael acceptor. A second molecule of the starting thiopyran dione (acting as a Michael donor) can add to it, leading to a dimeric byproduct. This is more likely if the reaction is run for extended periods at high temperatures with excess base.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde to ensure the thiopyran dione is consumed.
-
Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to disfavor the competing Michael addition.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
-
Recommended Protocol for a Clean Knoevenagel Condensation
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq.), the aldehyde (1.1 eq.), and toluene.
-
Add piperidine (0.1 eq.) as the catalyst.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Follow the reaction progress by TLC.
-
Once the starting dione is consumed, cool the reaction to room temperature.
-
Wash the organic layer with dilute HCl to remove the piperidine, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the predominant tautomeric form of this compound in solution?
A: Like other 1,3-dicarbonyl compounds, this compound exists in equilibrium between its diketo and enol forms. In most common organic solvents (like CDCl₃, DMSO-d₆), the mono-enol form is significantly favored due to the formation of a stable, conjugated six-membered ring system stabilized by an intramolecular hydrogen bond. The diketo form is generally the minor component.
Q2: How can I definitively characterize C- vs. O-alkylated regioisomers?
A: Spectroscopic methods are essential.
-
¹H NMR: For the C-alkylated product, you will see the disappearance of the C4 methine proton (if present) or the active methylene protons, and new signals corresponding to the attached alkyl group. For the O-alkylated product, you will observe the disappearance of the enolic proton and the appearance of a new signal for the O-alkyl group (e.g., -OCH₃), often at a different chemical shift than a C-alkyl group. The key is the loss of the acidic enol proton.
-
¹³C NMR: C-alkylation will result in a shift of the C4 signal and the appearance of new alkyl carbon signals. O-alkylation creates a vinyl ether, leading to characteristic shifts for the C=C-O carbons, which will be significantly different from the carbonyl signals of the C-alkylated product.
-
IR Spectroscopy: The C-alkylated product will retain a strong C=O stretching band (typically ~1700-1730 cm⁻¹). The O-alkylated product will show a C=C stretch (~1650 cm⁻¹) and a C-O stretch, with a notable decrease or absence of the broad O-H stretch of the starting enol.
Q3: Are there any special handling precautions for this compound?
A: this compound is a relatively stable solid. However, as with any active methylene compound, it is slightly acidic and can be sensitive to strong bases. Store it in a cool, dry place, tightly sealed. When setting up reactions, particularly with strong bases like NaH or LDA, always use an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent quenching of the base and unwanted side reactions.
References
-
ResearchGate. (n.d.). Table 2 . Synthesis of substituted 4H -thiopyran-4-ones. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 4H-thiopyran-4-ones | Download Table. Retrieved from [Link]
-
NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of thioaldose 4 to 2H-pyran-3(6H)-ones 1 and 3, followed by reduction, to afford thiodisaccharides 6–11. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (2021). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]
-
PubMed Central. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008). Enolate Seminar. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity Control in 2H-Thiopyran-3,5(4H,6H)-dione Reactions
Welcome to the technical support center for stereoselectivity control in reactions involving 2H-thiopyran-3,5(4H,6H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in this important class of reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter, providing not just solutions but also the underlying rationale to empower your experimental design.
Issue 1: Poor Diastereoselectivity in Michael Addition Reactions
Q: My Michael addition of a nucleophile to a 4-substituted-2H-thiopyran-3,5(4H,6H)-dione is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in Michael additions to cyclic systems like thiopyran-diones is a common challenge. The outcome is often a delicate balance of steric and electronic factors. Here’s a systematic approach to troubleshoot and optimize your reaction:
Potential Cause & Troubleshooting Action
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Reaction Temperature | Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, or -78 °C). | Lower temperatures increase the energy difference between the diastereomeric transition states. This amplifies the kinetic preference for the formation of the more stable transition state, leading to higher diastereoselectivity.[1] |
| Inappropriate Solvent Choice | Screen a range of solvents with varying polarities and coordination abilities (e.g., THF, Dichloromethane, Toluene, Hexane). | The solvent can influence the conformation of the substrate and the transition state geometry. Non-coordinating solvents often favor more organized transition states, potentially enhancing facial selectivity.[1] |
| Nature of the Base/Catalyst | If using a base, screen different types (e.g., organic bases like DBU, inorganic bases like K₂CO₃, or organometallic bases like LDA). For catalytic reactions, explore different chiral catalysts or ligands. | The counterion of the base can influence aggregation and the transition state. Chiral catalysts create a specific chiral environment that preferentially directs the nucleophile to one face of the Michael acceptor. |
| Steric Hindrance of the Nucleophile | If possible, modify the nucleophile to be more or less sterically demanding. | The steric bulk of the incoming nucleophile can significantly influence which face of the thiopyran-dione it attacks. A bulkier nucleophile will preferentially attack the less hindered face. |
Experimental Protocol: Temperature Screening for a Michael Addition
-
Setup: In three separate, oven-dried round-bottom flasks under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4-substituted-2H-thiopyran-3,5(4H,6H)-dione (1 equivalent) in anhydrous THF.
-
Temperature Control: Cool the flasks to 0 °C (ice-water bath), -20 °C (ice-salt bath), and -78 °C (dry ice-acetone bath), respectively.
-
Reagent Addition: To each flask, slowly add the nucleophile (1.1 equivalents) and the base (1.2 equivalents).
-
Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: Once the starting material is consumed, quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Diastereomeric Ratio Determination: Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy or chiral HPLC.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Q: I am attempting an organocatalyzed asymmetric reaction with a this compound derivative, but the enantiomeric excess (ee) is disappointingly low, despite good conversion.
A: Low enantioselectivity is a frequent hurdle in the development of asymmetric transformations. The catalyst's ability to create a well-defined chiral environment is paramount.
Potential Cause & Troubleshooting Action
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Catalyst Structure | Screen a library of structurally diverse chiral organocatalysts (e.g., different cinchona alkaloid derivatives, prolinol silyl ethers). | The catalyst's structure dictates the shape and electronics of the chiral pocket. A subtle change in the catalyst's backbone or substituent can dramatically alter the stereochemical outcome.[2] |
| Incorrect Catalyst Loading | Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%). | Catalyst aggregation at high concentrations can sometimes lead to the formation of non-selective catalytic species. Conversely, too low a concentration may result in a significant uncatalyzed background reaction.[1] |
| Presence of Water or Impurities | Ensure all reagents and solvents are rigorously dried and purified. Use freshly distilled solvents and recently purchased reagents. | Water can interfere with the catalyst's activity, often by competing for hydrogen bonding sites, which are crucial for organizing the transition state in many organocatalytic reactions. |
| Incompatible Additives | If using additives (e.g., a co-catalyst or acid/base), screen different options or remove them to assess their impact. | Additives can alter the catalyst's active form or participate in non-selective side reactions. |
Workflow for Optimizing Enantioselectivity
Caption: Iterative optimization workflow for improving enantioselectivity.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding stereoselectivity in this compound chemistry.
Q1: What are the key factors that govern the facial selectivity in reactions at the C4 position of 2H-thiopyran-3,5(4H,6H)-diones?
A1: The facial selectivity of nucleophilic attack at the C4 position is primarily governed by the conformation of the thiopyranone ring and the steric hindrance posed by substituents. The ring typically adopts a chair or a twisted-boat conformation. For a chair-like conformation, axial attack is often favored to avoid steric clashes with axial substituents at C2 and C6. The presence of bulky substituents on the ring will further direct the incoming nucleophile to the less hindered face.
Q2: How can I reliably determine the stereochemistry of my reaction products?
A2: A combination of techniques is usually necessary for unambiguous stereochemical assignment:
-
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, helping to determine relative stereochemistry.
-
X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, provided you can obtain suitable crystals.
-
Chiral HPLC/SFC: Chiral High-Performance Liquid Chromatography or Supercritical Fluid Chromatography can be used to separate and quantify enantiomers, which is essential for determining enantiomeric excess.[1] A racemic standard is crucial for method development.[1]
Q3: Are there any known biocatalytic methods for controlling stereoselectivity in thiopyranone reactions?
A3: While the literature is more extensive for other ketone reductions, the use of enzymes, particularly ketoreductases, for the stereoselective reduction of the C3 or C5 carbonyl groups of thiopyran-dione derivatives is a promising area. These enzymes can offer exquisite control over both diastereoselectivity and enantioselectivity under mild reaction conditions.
Asymmetric Biocatalytic Reduction Workflow
Sources
Technical Support Center: Catalyst Selection for 2H-Thiopyran-3,5(4H,6H)-dione Synthesis
Welcome to the technical support center for the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the causal understanding behind experimental choices to ensure successful and reproducible synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block. Its synthesis, while conceptually straightforward, presents unique challenges related to catalyst selection, reaction control, and potential side reactions stemming from the integrated thioether linkage. This guide will focus on a proposed, robust synthetic strategy via an intramolecular Dieckmann condensation, a powerful method for forming cyclic β-keto esters, which upon hydrolysis and decarboxylation would yield the desired dione.[1][2]
Proposed Synthetic Pathway & Catalyst Selection
A logical and efficient route to this compound involves a base-catalyzed intramolecular Dieckmann condensation of a suitable precursor, such as a bis(carboxyalkyl) sulfide derivative.
Q3: My reaction seems to work, but I'm getting a mixture of products that are difficult to separate. What are the likely side reactions?
A3: Besides intermolecular condensation, other side reactions can occur, especially with a thioether present in the starting material.
-
Causality and Potential Side Reactions:
-
β-Elimination: If there are acidic protons on the carbons adjacent to the sulfur atom, the strong base could potentially induce an elimination reaction, leading to cleavage of the carbon-sulfur bond.
-
Oxidation of the Thioether: While less likely under the typically anaerobic conditions of a Dieckmann condensation, any exposure to air at elevated temperatures could lead to oxidation of the thioether to a sulfoxide. This would alter the reactivity and polarity of the molecule.
-
Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of the starting diester and the product β-keto ester, which can be difficult to separate by chromatography.
-
-
Troubleshooting Steps:
-
Control of Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Pushing the reaction for too long at high temperatures can increase the likelihood of side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the risk of oxidation.
-
Purification of the β-keto ester: β-keto esters can sometimes be challenging to purify by silica gel chromatography due to their acidic nature and potential for tautomerization on the silica. Consider using a neutral or deactivated silica gel, or alternative purification methods like distillation or crystallization. The formation of a copper salt by treatment with copper(II) acetate can sometimes facilitate purification of 1,3-dicarbonyl compounds. [2]
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the Dieckmann condensation of a thio-diester?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and reaction conditions. However, a strong, non-nucleophilic base is generally preferred.
| Catalyst | Advantages | Disadvantages | Recommended Use |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base; reaction is irreversible. | Highly reactive with water and protic solvents; requires careful handling. | With aprotic solvents like THF or toluene under anhydrous conditions. |
| Sodium Ethoxide (NaOEt) | Less expensive and easier to handle than NaH. | Can lead to transesterification if the ester is not an ethyl ester; equilibrium reaction. | With ethyl esters in ethanol solvent. |
| Potassium tert-Butoxide (t-BuOK) | Stronger and more sterically hindered than NaOEt, which can improve yields. | More expensive than NaOEt. | With a variety of esters in aprotic solvents like THF. |
Q: Can I use a Lewis acid as a catalyst for this reaction?
A: While Lewis acids can catalyze some types of intramolecular condensations, they are not typically used for the classical Dieckmann condensation, which is a base-catalyzed process. Some variations, like the Ti-Claisen condensation, use Lewis acids but under different reaction conditions and with different substrates. [3]For the proposed synthesis, a strong base is the recommended catalyst.
Q: How do I know if my Dieckmann condensation was successful?
A: You can monitor the reaction progress and characterize the product using several analytical techniques:
-
Thin Layer Chromatography (TLC): The product β-keto ester should have a different Rf value than the starting diester.
-
Infrared (IR) Spectroscopy: Look for the appearance of a new carbonyl stretch for the ketone (typically around 1715 cm⁻¹) and a shift in the ester carbonyl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the starting material's signals and the appearance of new signals corresponding to the cyclic product. The integration of the peaks will also change. ¹³C NMR is also very useful for confirming the formation of the new ketone carbonyl.
-
Mass Spectrometry (MS): The mass spectrum of the product will show the molecular ion peak corresponding to the cyclized product (loss of a molecule of alcohol from the starting material).
Q: What are the key safety precautions for this synthesis?
A:
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled in a fume hood under an inert atmosphere.
-
Solvents: Toluene, THF, and ethanol are flammable. Ensure there are no ignition sources nearby.
-
Strong Bases: Alkoxides are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Pressure Build-up: The reaction of NaH with any protic species (including the alcohol byproduct of the condensation) generates hydrogen gas, which can cause pressure build-up in a sealed system. Ensure the reaction is properly vented.
Experimental Protocols (Proposed)
Protocol 1: Synthesis of S,S'-bis(carboethoxymethyl) sulfide (Proposed Precursor)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium sulfide nonahydrate (1 equivalent) and ethanol.
-
Stir the mixture until the sodium sulfide is dissolved.
-
Add ethyl bromoacetate (2 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Dieckmann Condensation (Proposed)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, prepare a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous toluene under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of S,S'-bis(carboethoxymethyl) sulfide (1 equivalent) in anhydrous toluene.
-
Slowly add the diester solution to the NaH suspension over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with a few drops of ethanol, followed by a slow addition of water.
-
Separate the aqueous and organic layers. Acidify the aqueous layer with dilute HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
To the crude β-keto ester, add a solution of 10% aqueous sulfuric acid and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
References
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Strakova, I., & Strakovs, A. (2002). Preparation of Cyclic 1,3-Diketones and Their Exploitation in the Synthesis of Heterocycles. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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Garber, K. (2017, February 15). CHEM 222: Thioethers [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrothiopyran synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
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- Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584-1586.
- Kysil, A., et al. (2017). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 53(10), 1547-1554.
- Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
- Chabanenko, R. M., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
- Metin, Ö., et al. (2015). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Serbian Chemical Society, 80(10), 1219-1229.
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Wikipedia. (2023, December 27). Dieckmann condensation. In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Trimolecular condensation in the presence of various catalysts. Retrieved from [Link]
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International Journal of Research and Applied Science & Engineering Technology. (2022). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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NPTEL. (n.d.). Lecture 1 Base Catalyzed Reactions I. Retrieved from [Link]
- Guindon, Y., et al. (1982). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry, 47(24), 4902-4904.
- Krut'ko, D. P., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 23(11), 2991.
- Kumar, A., & Narasimhan, B. (2018). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 7(2).
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(12), 1189.
- Al-Hamdani, A. A. S. (2021). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Egyptian Journal of Chemistry, 64(10), 5557-5574.
- Zubenko, A. D., et al. (2021). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 11(31), 19105-19114.
- Dotsenko, V. V., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. International Journal of Molecular Sciences, 23(19), 11867.
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ResearchGate. (n.d.). Access to Sulfur-Containing Bisheterocycles through Base-Promoted Consecutive Tandem Cyclization/Sulfenylation with Elemental Sulfur. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2H-Thiopyran-3,5(4H,6H)-dione vs. Pyran-dione Scaffolds
Prepared by: A Senior Application Scientist
Introduction: The Tale of Two Heterocycles
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, six-membered rings containing a heteroatom are of paramount importance. This guide provides an in-depth comparison of two closely related, yet distinct scaffolds: the sulfur-containing 2H-Thiopyran-3,5(4H,6H)-dione and its oxygen-containing counterpart, pyran-dione .
While direct comparative studies on these specific parent molecules are not extensively documented, a wealth of research on their derivatives allows for a robust comparative analysis of their potential as pharmacophores. The fundamental difference lies in the substitution of a sulfur atom for an oxygen atom in the heterocyclic ring. This seemingly minor change has profound implications for the molecule's physicochemical properties—influencing bond angles, ring pucker, lipophilicity, and metabolic stability—which in turn dictates their interaction with biological targets. This guide will dissect the reported biological activities of derivatives from each class, supported by experimental data, to provide researchers and drug development professionals with a clear understanding of their respective therapeutic potentials.
Caption: Core structures of the thiopyran-dione and pyran-dione scaffolds.
Comparative Analysis of Biological Activities
The substitution of sulfur for oxygen imparts distinct biological profiles to the derivatives of these two scaffolds. Below, we compare their activities across several key therapeutic areas.
Anticancer Activity: Different Mechanisms, Potent Results
Both scaffolds have given rise to potent anticancer agents, though they often achieve this through different mechanisms of action.
Pyran-dione Derivatives: A significant number of pyran-dione derivatives, particularly those fused with a pyrimidine ring to form pyrano[2,3-d]pyrimidine-2,4-diones , have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a critical enzyme in the repair of single-strand DNA breaks. Its inhibition in cancer cells with existing DNA repair defects (like BRCA mutations) leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[3]
Thiopyran-dione Derivatives: The anticancer activity of thiopyran derivatives is also well-documented, often manifesting as broad cytotoxic effects against various cancer cell lines. For instance, pyrimidine-2,4-dione hybrids incorporating a 2H-thiopyran moiety have demonstrated significant cytotoxicity.[4] One such derivative, 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, was found to be highly active against HeLa cancer cell lines with a GI50 value of 0.03 µM.[4]
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Pyran-dione | Pyrano[2,3-d]pyrimidine S8 | MCF-7 (Breast) | 0.66 ± 0.05 µM | [2] |
| Pyran-dione | Pyrano[2,3-d]pyrimidine S8 | HCT116 (Colon) | 2.76 ± 0.06 µM | [2] |
| Pyran-dione | Pyrano[2,3-d]pyrimidine S7 | MCF-7 (Breast) | 1.28 ± 1.12 µM | [2] |
| Thiopyran-dione | 3-((2,6-bis(4-hydroxyphenyl)...dione | HeLa (Cervical) | 0.03 µM | [4] |
| Thiopyran-dione | Thiopyrano[2,3-b]pyridine 5 | MCF-7 (Breast) | ~20 µM (approx.) | [5] |
| Thiopyran-dione | Thiopyrano[2,3-b]pyridine 5 | HCT-116 (Colon) | ~30 µM (approx.) | [5] |
This table presents a selection of data to illustrate the range of activities and is not exhaustive.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Outlook
The comparative analysis of this compound and pyran-dione derivatives reveals two scaffolds with rich and diverse biological potential.
-
Pyran-dione derivatives have been prominently developed as highly specific anticancer agents , particularly as PARP-1 inhibitors, leveraging the concept of synthetic lethality. They also exhibit potent anti-inflammatory effects.
-
Thiopyran-dione derivatives demonstrate broad-spectrum antimicrobial activity against both bacteria and fungi, often with high potency. Their anticancer profile is characterized by potent cytotoxicity, and the unique chemistry of the sulfur atom has been exploited to create innovative anti-parasitic prodrugs .
The choice between these scaffolds depends entirely on the therapeutic target and desired mechanism of action. The sulfur atom in the thiopyran ring offers a site for metabolic activation and imparts different steric and electronic properties compared to its oxygen counterpart, leading to distinct biological interaction profiles. Future research should focus on direct, head-to-head comparisons of structurally analogous derivatives to further elucidate the precise contribution of the heteroatom to biological activity. Exploring these scaffolds for novel applications, such as in neurodegenerative diseases [6]or as chemical tools for studying redox biology,[7] will undoubtedly unlock new therapeutic avenues.
References
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Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. (Source: ResearchGate) [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (Source: National Institutes of Health) [Link]
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Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. (Source: MDPI) [Link]
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Pyranopyran-1,8-dione, an Active Compound from Vitices Fructus, Attenuates Cigarette-Smoke Induced Lung Inflammation in Mice. (Source: National Institutes of Health) [Link]
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Natural Dibenzo-α-Pyrones and Their Bioactivities. (Source: MDPI) [Link]
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5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (Source: National Institutes of Health) [Link]
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Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. (Source: PubMed) [Link]
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Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (Source: PubMed) [Link]
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Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (Source: PubMed Central) [Link]
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Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. (Source: ResearchGate) [Link]
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A new compound, 1H,8H-pyrano[3,4-c]pyran-1,8-dione, suppresses airway epithelial cell inflammatory responses in a murine model of asthma. (Source: PubMed) [Link]
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Pyranopyran-1,8-dione, an Active Compound from Vitices Fructus, Attenuates Cigarette-Smoke Induced Lung Inflammation in Mice. (Source: ResearchGate) [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (Source: Journal of King Saud University - Science) [Link]
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Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. (Source: MDPI) [Link]
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Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. (Source: PubMed) [Link]
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Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. (Source: ResearchGate) [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (Source: PubMed Central) [Link]
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Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. (Source: ResearchGate) [Link]
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A Comparative Guide to Thiopyran-dione and Thiadiazine-dione Scaffolds in Drug Discovery
Introduction: In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the sulfur-containing heterocycles, thiopyran-diones and thiadiazine-diones have emerged as "privileged structures" due to their versatile chemical nature and broad spectrum of biological activities.[1][2] Thiopyrans, with a six-membered ring containing one sulfur atom, and thiadiazines, which incorporate two nitrogen atoms alongside sulfur, offer distinct electronic and steric properties.[1][3] This guide provides an in-depth comparative analysis of these two scaffolds, synthesizing data from authoritative literature to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and experimental design. We will delve into their synthesis, chemical properties, biological performance, and underlying mechanisms of action, supported by detailed experimental protocols and data-driven comparisons.
Section 1: The Thiopyran-dione Scaffold
Thiopyran-diones are noted for their robust synthetic accessibility and significant potential in oncology and anti-infective research. Their core structure provides a valuable template for developing agents that can interact with various biological targets.[1]
Core Structure and Physicochemical Properties
The fundamental thiopyran-dione structure is the 2H-Thiopyran-3,5(4H,6H)-dione. This non-aromatic, saturated heterocyclic ketone presents a flexible backbone that can be readily functionalized. Its physicochemical properties are foundational to its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂S | [4] |
| Molecular Weight | 130.165 g/mol | [4] |
| Melting Point | 80-81 °C | [4] |
| LogP | -0.69 | [4] |
| PSA (Polar Surface Area) | 59.44 Ų | [5] |
| H-Bond Acceptor Count | 3 | [5] |
Table 1: Physicochemical properties of the parent this compound scaffold.
Synthesis Strategy: The Power of Cycloaddition
The construction of the thiopyran ring is most efficiently achieved through [4+2] cycloaddition reactions, specifically the hetero-Diels-Alder reaction.[6][7] This approach is favored for its high regioselectivity and ability to build molecular complexity in a single step.
Causality in Synthesis: The choice of a hetero-Diels-Alder reaction is strategic. Thioaldehydes or thioketones, often generated in situ to bypass their inherent instability, serve as electron-deficient heterodienes.[7] Their reaction with electron-rich dienes provides a convergent and often stereocontrolled route to the thiopyran core, a significant advantage over lengthy linear synthetic sequences.
Biological Profile and Mechanism of Action
Thiopyran derivatives have demonstrated significant efficacy as both anticancer and antimicrobial agents.[8][9]
-
Anticancer Activity: Fused thiopyrano[2,3-d]thiazoles have shown potent cytotoxicity, particularly against melanoma cell lines, with GI₅₀ values in the sub-micromolar range.[9] One proposed mechanism involves the thiopyran scaffold acting as a prodrug. Upon entering the cell, metabolic S-oxidation can lead to a syn-elimination reaction, regenerating highly reactive diarylideneacetones (DAAs). These DAAs, acting as Michael acceptors, can deplete the cell's dithiol-based antioxidant systems (like trypanothione in parasites), leading to a cascade of redox reactions, oxidative stress, and ultimately, cell death.[10]
-
Antimicrobial Activity: Hybrid molecules incorporating a 2H-thiopyran ring have exhibited broad-spectrum antibacterial and potent antifungal activity.[8] For instance, a derivative showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Candida albicans.[8]
Representative Experimental Protocol: Synthesis of a 2H-Thiopyran Derivative
This protocol is adapted from the synthesis of pyrimidine-2,4-dione hybridized with 2H-thiopyran molecules.[8]
-
Catalyst Preparation: Prepare a solution of Mg(II) acetate in water. The choice of an aqueous medium and a mild Lewis acid catalyst like Mg(II) acetate represents a green chemistry approach, avoiding harsh solvents and reagents.
-
Reaction Mixture: In a round-bottom flask, combine 3-aminodihydropyrimidine-2,4(1H,3H)-dione (1 mmol), an appropriate aromatic aldehyde (2 mmol), and 1,3-acetonedicarboxylic acid (1 mmol) in the aqueous Mg(II) acetate solution.
-
Cyclization: Stir the mixture at room temperature. The reaction proceeds via a tandem condensation and cyclization mechanism. The Mg(II) catalyst coordinates to the carbonyl groups, activating them towards nucleophilic attack and facilitating the ring-forming cascade.
-
Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with water and then ethanol to remove unreacted starting materials and the catalyst. The product is then dried under vacuum. Purity is confirmed using FTIR, ¹H & ¹³C NMR, and mass spectrometry.[8]
Section 2: The Thiadiazine-dione Scaffold
Thiadiazine-diones, containing one sulfur and two nitrogen atoms, exhibit a wider range of structural isomers and a correspondingly broader array of biological activities compared to thiopyran-diones.[3][11] Their rich electronic features, including multiple hydrogen bond donors and acceptors, make them versatile pharmacophores.
Core Structure and Isomerism
Thiadiazines can exist in several isomeric forms, such as 1,2,4-, 1,2,6-, and 1,3,4-thiadiazine.[3] Derivatives like 1,3-thiazine-2,4-dione and benzo[8][11][12]-thiadiazine-5,8-dione are of significant interest. The presence and position of the two nitrogen atoms dramatically influence the scaffold's geometry, polarity, and metabolic stability, providing a powerful tool for medicinal chemists to fine-tune drug properties.
Synthesis Strategies
Synthetic routes to thiadiazine-diones are diverse, reflecting the variety of isomers.
-
For Benzo[8][11][12]thiadiazine-5,8-diones: A common route involves the reaction of N,N'-disubstituted hydrazinecarbothioamides with a suitable quinone, such as 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil).[13] This reaction proceeds through a nucleophilic addition-elimination sequence to form the fused heterocyclic system.
-
For 1,3-Thiazine-2,4-diones: These can be prepared via a multi-step sequence starting from 2-amino-1,3-thiazin-4-ones, which are subjected to acetylation followed by mild acid hydrolysis to reveal the dione functionality.[14]
Biological Profile and Mechanism of Action
The thiadiazine scaffold is associated with an exceptionally broad range of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antinociceptive effects.[12][15]
-
Anticancer Activity: Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have demonstrated selective antitumoral activity against leukemia cells.[14] Their mechanism of action is multifactorial, involving the induction of apoptosis through the activation of the caspase cascade. This is coupled with a disruption of intracellular Ca²⁺ homeostasis, mitochondrial metabolism, and the induction of endoplasmic reticulum stress, leading to programmed cell death.[14]
-
Anti-inflammatory & Antinociceptive Activity: Certain 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives show remarkable inhibition of thermally induced pain in animal models, suggesting opioidergic signaling involvement.[12][15] The antimicrobial activity of these compounds is often attributed to their hydrolysis in vivo, which releases isothiocyanates and dithiocarbamic acid species.[12]
Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as would be used for thiadiazine-dione evaluation.[16]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well microplate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazine-dione test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ value for each compound.
Section 3: Comparative Analysis and Researcher's Guide
The choice between a thiopyran-dione and a thiadiazine-dione scaffold depends entirely on the specific goals of the drug discovery project.
Structural and Synthetic Comparison
-
Complexity: Thiadiazines offer greater structural diversity and more sites for hydrogen bonding due to the two nitrogen atoms, which can be advantageous for targeting proteins. Thiopyrans have a simpler, more hydrocarbon-like backbone.
-
Synthesis: The synthesis of thiopyrans via Diels-Alder reactions can be highly efficient for creating the core ring. Thiadiazine synthesis is more varied, which can be either a benefit (more routes available) or a drawback (routes may be more complex or lower yielding).
Performance in Biological Assays
| Scaffold Class | Compound Example | Target | Potency Metric | Reported Value | Source |
| Thiopyran-dione | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa Cancer Cell Line | GI₅₀ | 0.03 µM | [8] |
| Thiopyran-dione | Fused thiopyrano[2,3-d]thiazole (4i) | UACC-257 Melanoma | GI₅₀ | 0.22 µM | [9] |
| Thiadiazine-dione | Phenyl-substituted 1,3-thiazine-2,4-dione | Leukemia Cells | - | Active | [14] |
| Thiopyran-dione | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | MIC | 0.25 µg/mL | [8] |
| Thiadiazine-dione | THTT derivatives | C. albicans | - | Potent Activity | [17] |
Table 2: Comparison of reported biological activities for representative compounds.
Insight: The data suggests that highly potent compounds can be derived from both scaffolds. Thiopyran-dione derivatives have shown exceptionally low GI₅₀ values in specific cancer lines. Thiadiazines, while also potent, are frequently highlighted for their broader spectrum of activity, including anti-inflammatory and CNS-related effects.[15]
Scaffold Selection Workflow for Drug Discovery
The following decision-making workflow can guide a researcher in selecting the appropriate scaffold.
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Validating the Mechanism of Action of 2H-Thiopyran-3,5(4H,6H)-dione Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides an in-depth, technical comparison of methodologies to validate the MoA of 2H-thiopyran-3,5(4H,6H)-dione derivatives, a class of compounds noted for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative workflow.
The core structure of this compound, a sulfur-containing heterocycle, presents unique chemical properties that can influence its biological interactions. For instance, some thiopyran derivatives have been shown to act as prodrugs or Michael acceptors, suggesting potential covalent interactions with biological targets.[4] Validating such mechanisms requires a multi-pronged approach, integrating cellular assays, biochemical assays, and biophysical techniques.
I. Initial Cellular Phenotyping: A Broad View of Biological Effects
The first step in elucidating the MoA is to characterize the compound's effects at a cellular level. This provides a broad phenotypic signature that can guide more focused mechanistic studies.
A. Comparative Cytotoxicity and Phenotypic Screening
A primary assessment involves determining the cytotoxic or anti-proliferative effects of the this compound derivatives across a panel of relevant cell lines (e.g., cancer cell lines for an oncology-focused compound). This should be compared against known standards with well-defined MoAs.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Plating: Seed a panel of cell lines (e.g., MCF-7, HCT-116, and a non-cancerous control like MRC-5) in 96-well, black-walled, clear-bottom plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a panel of reference compounds (e.g., a known topoisomerase inhibitor, a microtubule stabilizer, a DNA-damaging agent) for 24, 48, and 72 hours.
-
Staining: Following incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for F-actin, and MitoTracker for mitochondria).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify various cellular parameters, including cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal structure.
Data Presentation: Comparative Phenotypic Fingerprints
The quantitative data from high-content analysis can be summarized in a heatmap to create a "phenotypic fingerprint" for each compound.
| Parameter | This compound Derivative X | Doxorubicin (DNA Damaging Agent) | Paclitaxel (Microtubule Stabilizer) |
| Cell Viability (IC50, µM) | 1.5 | 0.5 | 0.01 |
| Nuclear Condensation | +++ | +++ | + |
| Mitochondrial Membrane Potential | ++ | + | +++ |
| Microtubule Disruption | + | - | +++ |
| Cell Cycle Arrest | G2/M | G2/M | G2/M |
This table is illustrative. Actual data would be quantitative.
B. Cell Cycle Analysis
Understanding how a compound affects cell cycle progression is a critical step in narrowing down its potential MoA.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat the target cell line with the this compound derivative at its IC50 concentration for varying time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Logical Workflow for Initial Cellular Analysis
Caption: Initial workflow for cellular phenotyping.
II. Target Identification and Validation: From Broad Effects to Specific Interactions
Once a consistent cellular phenotype is observed, the next phase is to identify the specific molecular target(s) of the this compound derivative.
A. Biochemical Assays: Probing Direct Target Engagement
If the cellular phenotype suggests the inhibition of a particular enzyme class (e.g., kinases, proteases), direct enzymatic assays are the gold standard for validation.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add the this compound derivative at a range of concentrations. Include a known inhibitor as a positive control.
-
Reaction and Detection: Incubate to allow the kinase reaction to proceed. Quantify the product formation using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.
Comparative Analysis of Inhibition
| Compound | Target Kinase A (IC50, µM) | Target Kinase B (IC50, µM) | Off-Target Kinase C (IC50, µM) |
| This compound Derivative Y | 0.25 | 5.8 | >50 |
| Staurosporine (Broad-Spectrum Inhibitor) | 0.01 | 0.02 | 0.05 |
B. Biophysical Methods: Confirming Direct Binding
Biophysical assays are crucial for confirming direct physical interaction between the compound and its putative target, and for determining binding kinetics.[6]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of the this compound derivative over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[6]
Workflow for Target Identification and Validation
Caption: Workflow for molecular target validation.
III. Elucidating the Binding Mode and Mechanism of Inhibition
With a validated target, the final step is to understand how the compound inhibits its function. This involves determining the binding site and the nature of the inhibition (e.g., competitive, non-competitive, or covalent).
A. Mechanism of Inhibition Studies
Kinetic studies can differentiate between different modes of enzyme inhibition.[7]
Experimental Protocol: Enzyme Kinetics for MoA Determination
-
Varying Substrate Concentration: Perform the enzyme assay with a fixed concentration of the this compound derivative and varying concentrations of the substrate.
-
Varying Inhibitor Concentration: Repeat the assay with different fixed concentrations of the inhibitor.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
B. Covalent Binding Assessment
Given the potential reactivity of the thiopyran scaffold, assessing covalent modification of the target is crucial.[4]
Experimental Protocol: Mass Spectrometry for Covalent Adduct Formation
-
Incubation: Incubate the purified target protein with an excess of the this compound derivative.
-
Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Look for a mass shift in a specific peptide corresponding to the molecular weight of the compound, indicating a covalent adduct. Fragment analysis (MS/MS) can pinpoint the exact amino acid residue that has been modified.
Decision Tree for MoA Validation
Caption: Decision tree for detailed MoA characterization.
Conclusion
Validating the mechanism of action of this compound derivatives requires a systematic and multi-faceted approach. By integrating cellular phenotyping, biochemical assays, and biophysical techniques, researchers can build a comprehensive and robust understanding of how these compounds exert their biological effects. The comparative methodologies outlined in this guide provide a framework for generating high-quality, reproducible data essential for advancing drug discovery programs. The inherent chemical nature of the thiopyran scaffold necessitates a careful evaluation of both reversible and potentially covalent mechanisms of interaction.
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- Pérez-Gálan, P., et al. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing.
- Shapiro, A. B., et al. (2021, July 21). How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme?. ResearchGate.
- D'hooghe, M., et al. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central.
- Al-Ghorbani, M., et al. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- Kumar, R. S., et al. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
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A Comparative Guide to the Structure-Activity Relationship of 2H-Thiopyran-3,5(4H,6H)-dione Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2H-Thiopyran-3,5(4H,6H)-dione analogs, focusing on their potential as antimicrobial and anticancer agents. We will delve into the synthesis, biological evaluation, and mechanistic insights of this promising class of heterocyclic compounds, offering a comparative perspective for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Thiopyran Scaffold
The 2H-thiopyran ring system is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The incorporation of a dione functionality at the 3 and 5 positions, creating the this compound core, offers a unique chemical architecture for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] This guide aims to dissect the key structural features that govern the biological activity of these analogs, providing a framework for the rational design of more potent and selective drug candidates.
Synthesis of this compound Analogs
The synthesis of this compound analogs and related structures is often achieved through multi-component reactions, which offer an efficient means to generate molecular diversity. A common and effective method involves the one-pot condensation of an aldehyde, an active methylene compound, and a sulfur source.
A notable synthetic approach involves the reaction of an aromatic aldehyde, a compound with an active methylene group (such as a β-ketoester or malononitrile), and a sulfur donor like thiourea or Lawesson's reagent. The reaction can be catalyzed by a base, such as piperidine or a Lewis acid. This methodology allows for the facile introduction of various substituents at different positions of the thiopyran ring, which is crucial for exploring the structure-activity relationships.
One specific example is the synthesis of pyrimidine-2,4-dione connected with 2H-thiopyran derivatives, which has been carried out in an aqueous medium using Mg(II) acetate as a catalyst.[2][3] This approach is environmentally friendly and provides good yields of the desired products. The general synthetic scheme is depicted below.
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the thiopyran ring and any fused heterocyclic systems.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of these compounds are significantly influenced by the substituents at the 2- and 6-positions of the thiopyran ring.
-
Substituents at C2 and C6: The presence of bulky and lipophilic groups at the C2 and C6 positions of the thiopyran ring generally enhances antimicrobial activity. For instance, derivatives with aryl or heteroaryl substituents at these positions have shown potent activity against a range of bacterial and fungal strains.[4] In a study of pyrimidine-2,4-dione connected 2H-thiopyran derivatives, the compound with furan-2-yl groups at the 2 and 6 positions exhibited the lowest Minimum Inhibitory Concentration (MIC) value of 8 µg/mL against one Gram-positive and three Gram-negative bacteria.[2][3] The same compound also showed a remarkable antifungal activity with an MIC of 0.25 µg/mL against Candida albicans.[2][3]
-
The α,β-Unsaturated Ketone System: For some related 2H-pyran-3(6H)-one derivatives, the α,β-unsaturated ketone moiety has been identified as being essential for their antimicrobial activity.[4] This suggests that the Michael acceptor properties of this system may be involved in the mechanism of action, potentially through covalent modification of biological targets in microorganisms.
Anticancer Activity
The anticancer potential of this compound analogs is a rapidly emerging area of research. The cytotoxic effects of these compounds are also intricately linked to their substitution patterns.
-
Substituents at C2 and C6: Similar to the antimicrobial activity, the nature of the substituents at the C2 and C6 positions plays a critical role in determining the anticancer potency. A derivative bearing two 4-hydroxyphenyl groups at these positions was found to be highly active against HeLa cancer cell lines, with a half-maximal growth inhibition (GI50) value of 0.03 µM.[2][3] This highlights the importance of hydrogen bond donating groups on the aromatic rings for potent cytotoxicity.
-
Fused Ring Systems: The fusion of the thiopyran ring with other heterocyclic systems, such as pyrimidine-2,4-dione, can significantly enhance the anticancer activity. This hybrid approach can lead to compounds with improved pharmacological profiles and potentially novel mechanisms of action.
Comparative Performance Data
To provide a clear comparison of the performance of different this compound analogs, the following tables summarize the available experimental data.
Table 1: Antimicrobial and Antifungal Activity of Selected 2H-Thiopyran Analogs
| Compound ID | R (at C2 and C6) | Test Organism | MIC (µg/mL) | Reference |
| 1 | Furan-2-yl | Staphylococcus aureus | 8 | [2][3] |
| Escherichia coli | 8 | [2][3] | ||
| Pseudomonas aeruginosa | 8 | [2][3] | ||
| Klebsiella pneumoniae | 8 | [2][3] | ||
| Candida albicans | 0.25 | [2][3] | ||
| 2 | 4-Hydroxyphenyl | Not Reported | - | |
| 3 | Phenyl | Not Reported | - | |
| 4 | 4-Chlorophenyl | Not Reported | - | |
| 5 | 4-Nitrophenyl | Not Reported | - |
Table 2: Anticancer Activity of Selected 2H-Thiopyran Analogs
| Compound ID | R (at C2 and C6) | Cell Line | GI50 (µM) | Reference |
| 2 | 4-Hydroxyphenyl | HeLa | 0.03 | [2][3] |
| 1 | Furan-2-yl | HeLa | >100 | [2][3] |
| 3 | Phenyl | HeLa | >100 | [2][3] |
| 4 | 4-Chlorophenyl | HeLa | >100 | [2][3] |
| 5 | 4-Nitrophenyl | HeLa | >100 | [2][3] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the broth in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Mechanistic Insights and Signaling Pathways
The precise mechanism of action for many this compound analogs is still under investigation. However, emerging evidence suggests that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Some thiopyran derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is a common feature in many cancers and plays a crucial role in tumor growth and progression. By inhibiting EGFR, these compounds can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell survival and proliferation.
The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds exert their anticancer effects. This can be triggered through both intrinsic and extrinsic pathways, leading to the activation of caspases and the subsequent execution of cell death.
Caption: Putative mechanism of action for anticancer this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituents at the C2 and C6 positions in modulating biological activity. Specifically, the presence of furan-2-yl groups enhances antimicrobial and antifungal efficacy, while 4-hydroxyphenyl moieties are crucial for potent anticancer activity.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of analogs with diverse substituents to further refine the SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their mechanism of action.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of new and effective therapeutic agents based on the this compound scaffold.
References
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Ahamed, A., Arif, I. A., SurendraKumar, R., Idhayadhulla, A., & Shaik, B. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588. [Link]
-
Georgiadis, M. P., Couladouros, E. A., & Delitheos, A. K. (1992). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1126-1131. [Link]
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ResearchGate. (n.d.). Structure activity relationship. [Link]
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Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588. [Link]
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Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link]
-
Zhang, H., et al. (2024). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry. [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
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RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
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A Comparative Guide to the In Vitro Evaluation of 2H-Thiopyran-3,5(4H,6H)-dione Derivatives
The 2H-thiopyran-3,5(4H,6H)-dione core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, making them attractive candidates for drug discovery programs.[1][2][3][4][5][6]
This guide provides a comparative framework for the in vitro evaluation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at key assays, the rationale behind their selection, and detailed protocols to ensure experimental robustness and reproducibility. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding our recommendations in established scientific principles.
Section 1: Comparative Analysis of Anticancer Activity
A primary focus for thiopyran derivatives has been their potential as anticancer agents.[2][3][7] These compounds have been shown to inhibit the growth of various cancer cell lines, including those from breast, colon, and non-small cell lung cancers.[2][7] The initial and most crucial in vitro screen for any potential anticancer agent is the assessment of its cytotoxicity—the ability to kill cancer cells.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[8][9] Its widespread use stems from its simplicity, high-throughput compatibility, and the direct correlation between metabolic activity and the number of living cells.[8][10]
Principle of Causality: The assay's logic rests on the activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent cellular oxidoreductase enzymes, which are only active in living cells.[8][11] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8] A potent cytotoxic derivative will result in fewer viable cells and thus a weaker purple signal.
Comparative Performance of Thiopyran Derivatives in Cytotoxicity Assays
The following table summarizes reported 50% inhibitory concentration (IC₅₀) values for various thiopyran derivatives against different cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Derivative Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Bis-oxidized Thiopyran | Compound S-16 | H1975 (Lung Cancer) | 3.14 | [2] |
| Bis-oxidized Thiopyran | Compound S-16 | A549 (Lung Cancer) | 4.00 | [2] |
| Bis-oxidized Thiopyran | Compound S-16 | MCF-7 (Breast Cancer) | 0.62 | [2] |
| Imino-thiopyran | Compound 4 | HCT-15 (Colon Cancer) | 3.50 | [7] |
| Imino-thiopyran | Compound 4 | MCF-7 (Breast Cancer) | 1.50 | [7] |
| Pyrimidine-dione connected Thiopyran | Compound 3d | HeLa (Cervical Cancer) | 0.03 | [3] |
Experimental Workflow: MTT Assay
The following diagram outlines the critical steps in performing the MTT assay for cytotoxicity screening.
Caption: Workflow for assessing cytotoxicity of thiopyran derivatives using the MTT assay.
Section 2: Comparative Analysis of Antimicrobial Activity
With the rise of antibiotic resistance, the search for novel antimicrobial agents is critical. Thiopyran derivatives have shown promise, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][12][13] The standard method for quantifying the efficacy of a new antimicrobial compound is to determine its Minimum Inhibitory Concentration (MIC).
Featured Assay: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] Its advantage lies in providing a quantitative result (the MIC value), which is more informative than qualitative disk diffusion assays.
Principle of Causality: This assay is based on challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible turbidity indicates whether the compound was able to inhibit microbial growth at that specific concentration. The lowest concentration well with no visible growth is the MIC.
Comparative Performance of Thiopyran Derivatives in Antimicrobial Assays
The table below presents a selection of reported MIC values for thiopyran derivatives against various microbial strains. A lower MIC value signifies greater antimicrobial potency.
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine-dione connected Thiopyran | Compound 3a | S. aureus (Gram +) | 16 | [3] |
| Pyrimidine-dione connected Thiopyran | Compound 3a | E. coli (Gram -) | 32 | [3] |
| Pyrimidine-dione connected Thiopyran | Compound 3a | K. pneumoniae (Gram -) | 16 | [3] |
| Pyrimidine-dione connected Thiopyran | Compound 3a | P. aeruginosa (Gram -) | 32 | [3] |
| Pyrimidine-dione connected Thiopyran | Compound 3f | C. albicans (Fungus) | 0.25 | [3] |
| 2H-pyran-3(6H)-one | Compound 8a | S. aureus (Gram +) | 1.56 | [4] |
| 2H-pyran-3(6H)-one | Compound 9 | Streptococcus sp. (Gram +) | 0.75 | [4] |
Experimental Workflow: Broth Microdilution (MIC Determination)
This diagram illustrates the standardized workflow for determining the MIC of thiopyran derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 3: Comparative Analysis of Antioxidant Activity
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate this damage by neutralizing free radicals. The evaluation of antioxidant capacity is therefore a valuable component of the biological profiling of novel thiopyran derivatives.
Featured Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16] It is based on a stable free radical, DPPH, which has a deep purple color.[17]
Principle of Causality: When the DPPH radical encounters a substance that can donate a hydrogen atom (an antioxidant), it is reduced to the yellow-colored diphenylpicrylhydrazine.[17] This color change from purple to yellow is monitored spectrophotometrically at 517 nm.[15] The degree of color loss is proportional to the concentration and potency of the antioxidant in the sample.
Comparative Performance of Thiopyran Derivatives in Antioxidant Assays
The following table presents IC₅₀ values for the DPPH radical scavenging activity of thiopyran derivatives. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates superior antioxidant activity.
| Derivative Class | Specific Compound | IC₅₀ (µM) | Reference Standard (IC₅₀) | Reference |
| Thiadiazoline-thiopyran Hybrid | Compound 13 | 20.35 | Ascorbic Acid (~15 µM) | [18] |
| 4H-Pyran Derivative | Compound 4g | >100 (low activity) | BHT (~25 µM) | [19] |
| 4H-Pyran Derivative | Compound 4j | 22.5 | BHT (~25 µM) | [19] |
Note: Data is compiled from various pyran and thiopyran studies to illustrate comparative performance. BHT (Butylated hydroxytoluene) and Ascorbic Acid are common reference standards.
Experimental Workflow: DPPH Radical Scavenging Assay
The workflow for assessing antioxidant activity via the DPPH assay is shown below.
Caption: Workflow for assessing the antioxidant potential of thiopyran derivatives.
Section 4: General Framework for Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[20][21] For thiopyran derivatives, this could involve targets like Epidermal Growth Factor Receptor (EGFR) in cancer or Cyclooxygenase (COX) enzymes in inflammation.[2][22] Enzyme inhibition assays are fundamental to target-based drug discovery.[23][24]
Principle of Causality: These assays measure an enzyme's activity—its ability to convert a substrate to a product—in the presence and absence of a test compound.[24] An inhibitor will reduce the rate of product formation. The method of detection varies widely based on the enzyme and substrate (e.g., fluorescence, absorbance, luminescence) but the core principle remains the same: quantifying the reduction in enzymatic activity.[23]
General Experimental Workflow: Enzyme Inhibition Assay
Because protocols are highly specific to the target enzyme, the following diagram provides a generalized, universally applicable workflow for an in vitro biochemical enzyme inhibition assay.
Caption: A generalized workflow applicable to most in vitro enzyme inhibition assays.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed step-by-step protocols for the featured assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 10,000 cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.[8]
-
Compound Preparation and Treatment: Prepare a 2X concentrated serial dilution of the thiopyran derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[8] Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.[11][25]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at a primary wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[10][25]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution MIC Assay
-
Reagent Preparation: Prepare a 2X concentrated stock of the test compound in Mueller-Hinton Broth (MHB). Prepare a bacterial inoculum from an overnight culture, adjusting its turbidity to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Plate Setup: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.[14]
-
Serial Dilution: Add 200 µL of the 2X compound stock to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution down to well 10. Discard 100 µL from well 10.[14] Wells 11 (broth + inoculum) and 12 (broth only) will serve as the growth and sterility controls, respectively.[14]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[14]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14]
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol.[15] Prepare stock solutions of the thiopyran derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO, and create a range of dilutions.[15]
-
Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution (or standard/blank) to triplicate wells.
-
Initiate Reaction: Add 200 µL of the freshly prepared DPPH working solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][17]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100, where Abs_control is the absorbance of the DPPH solution with the blank solvent. Plot the % scavenging against the compound concentration to determine the IC₅₀ value.
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In Vivo Performance of Thiopyran-Based Compounds: A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of the in vivo studies of compounds featuring the 2H-thiopyran-3,5(4H,6H)-dione scaffold and its close structural analogs. Our focus is to deliver a scientifically rigorous overview for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to an in-depth analysis of the experimental choices and outcomes that define the preclinical potential of these promising therapeutic agents.
Introduction: The Therapeutic Potential of the Thiopyran Scaffold
The six-membered sulfur-containing heterocyclic ring system of thiopyran has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects. The inherent structural features of the thiopyran ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the in vivo performance of two distinct classes of thiopyran derivatives, highlighting their therapeutic applications in oncology and infectious diseases.
Comparative In Vivo Studies: A Tale of Two Therapeutic Strategies
The in vivo evaluation of thiopyran derivatives showcases two distinct strategic approaches: a prodrug strategy to enhance safety and a direct-acting cytotoxic approach for cancer therapy. Below, we compare the available in vivo data for representative compounds from these classes.
Anti-Kinetoplastidal Thiopyranones: A Prodrug Approach to Mitigate Toxicity
A significant area of investigation for thiopyran derivatives is in the treatment of kinetoplastid infections such as leishmaniasis and trypanosomiasis. A key challenge in this field is the development of drugs that are potent against the parasites but exhibit low toxicity to the host.
One innovative approach involves the use of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones as prodrugs for diarylideneacetones (DAAs). DAAs are known to have anti-kinetoplastidal activity, but their clinical utility is hampered by their toxicity. The tetrahydrothiopyran-4-one scaffold is designed to mask the reactive Michael acceptor sites of the DAAs, thereby reducing their toxicity. It is anticipated that these prodrugs are metabolized in vivo to their active DAA form.[1][2][3]
While extensive in vivo efficacy studies for this specific prodrug strategy are still emerging, the foundational in vitro data strongly supports this approach. Studies have shown that the sulfide, sulfoxide, and sulfone derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones are less toxic to mammalian cells while retaining potent activity against various Trypanosoma and Leishmania species.[1][2][3]
Table 1: Comparison of In Vitro Activity and Rationale for In Vivo Studies of Anti-Kinetoplastidal Thiopyranones
| Compound Class | Therapeutic Target | Key In Vitro Findings | Rationale for In Vivo Advancement |
| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones | Kinetoplastid Parasites (Trypanosoma, Leishmania) | Reduced cytotoxicity to human fibroblasts compared to parent DAAs. Maintained anti-trypanosomal potency.[1][2] | Prodrug strategy is expected to translate to a better safety profile in animal models. |
| Sulfoxide and Sulfone Derivatives | Kinetoplastid Parasites (Trypanosoma, Leishmania) | Expected to regenerate the active DAA scaffold in vivo through β-elimination.[1] | Potential for targeted release of the active drug at the site of infection, enhancing efficacy and reducing systemic toxicity. |
Thiopyran Derivatives in Oncology: Direct Cytotoxicity and Favorable Toxicity Profiles
In the realm of oncology, thiopyran derivatives are being investigated for their direct cytotoxic effects on cancer cells. Here, the focus is on maximizing anticancer efficacy while maintaining a manageable safety profile.
A notable example is the bis-oxidized thiopyran derivative, S-16 , which has been evaluated for its anti-cancer effects on non-small cell lung cancer (NSCLC). In vivo studies in a xenograft tumor-bearing BALB/c nude mouse model demonstrated significant tumor growth inhibition.[4]
Another class of related compounds, thiopyrano[2,3-d]thiazoles, has also been assessed for in vivo toxicity. These studies are crucial for establishing the therapeutic window of new anticancer agents.
Table 2: Comparative In Vivo Performance of Anticancer Thiopyran Derivatives
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Outcome | Reference |
| S-16 | Non-Small Cell Lung Cancer (H1975 xenograft) | BALB/c nude mice | 80 mg/kg | 46.07% tumor growth inhibition | [4] |
| Thiopyrano[2,3-d]thiazole Derivative | Not specified (Toxicity study) | Mice | Not specified | Satisfactory toxicity level (acute toxicity) | [5] |
Experimental Protocols: A Guide to In Vivo Evaluation
The following protocols are representative of the methodologies used in the in vivo assessment of thiopyran derivatives for anti-kinetoplastidal and anticancer activities. These are provided as a detailed guide for researchers designing similar preclinical studies.
Protocol 1: In Vivo Efficacy of Anti-Kinetoplastidal Thiopyranones in a Murine Model of Cutaneous Leishmaniasis
This protocol is adapted from established models for the in vivo testing of anti-leishmanial drugs.[6][7][8][9][10]
Objective: To evaluate the efficacy of a test 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivative in reducing lesion size and parasite burden in a murine model of cutaneous leishmaniasis.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 6-8 weeks old)
Experimental Workflow:
Caption: Workflow for in vivo anti-leishmanial efficacy testing.
Detailed Steps:
-
Animal Acclimatization: House BALB/c mice in a controlled environment for at least one week before the experiment.
-
Parasite Preparation: Culture Leishmania major promastigotes to the stationary phase.
-
Infection: Inject 2 x 10^6 stationary-phase promastigotes subcutaneously into the left hind footpad of each mouse.
-
Lesion Monitoring: Monitor the development of lesions weekly by measuring the footpad thickness with a caliper.
-
Treatment: Once lesions are established (typically 3-4 weeks post-infection), randomize mice into treatment and control groups. Administer the test compound (e.g., at a dose of 20-50 mg/kg) and vehicle control daily via a suitable route (e.g., intraperitoneal or oral gavage) for a specified duration (e.g., 21 days).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals and determine the parasite burden in the infected footpad and draining lymph node using methods such as quantitative PCR or limiting dilution assay.
Protocol 2: In Vivo Antitumor Efficacy of a Thiopyran Derivative in a Xenograft Mouse Model
This protocol is based on the study of the bis-oxidized thiopyran derivative S-16 in an NSCLC xenograft model.[4]
Objective: To assess the antitumor activity of a test thiopyran derivative in a human tumor xenograft model in immunodeficient mice.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude (athymic) (female, 5-6 weeks old)
Experimental Workflow:
Caption: Workflow for in vivo antitumor efficacy testing in a xenograft model.
Detailed Steps:
-
Cell Culture: Culture the desired human cancer cell line (e.g., H1975 NSCLC cells) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Caliper measurements are taken to calculate tumor volume (Volume = 0.5 × length × width^2).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., at 80 mg/kg) and vehicle control via the chosen route (e.g., oral gavage) according to the desired schedule (e.g., daily for 14 days).
-
Data Collection: Measure tumor volumes and body weights twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) as a percentage.
Conclusion and Future Directions
The in vivo studies of thiopyran-based compounds reveal a promising and versatile scaffold for drug discovery. The prodrug strategy for anti-kinetoplastidal agents offers a compelling approach to improving the therapeutic index of known active compounds. In oncology, thiopyran derivatives have demonstrated direct antitumor effects with favorable toxicity profiles.
Future research should focus on conducting comprehensive in vivo efficacy studies for the anti-kinetoplastidal prodrugs in relevant animal models of leishmaniasis and Chagas disease. For the anticancer derivatives, further investigation into their mechanisms of action, pharmacokinetic profiles, and efficacy in a broader range of cancer models is warranted. The comparative data presented in this guide serves as a valuable resource for researchers to inform the design and development of the next generation of thiopyran-based therapeutics.
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A Senior Application Scientist's Guide to the Comparative Efficacy of 2H-Thiopyran-3,5(4H,6H)-dione Derivatives
Introduction: The Versatile Thiopyran Scaffold
Within the vast landscape of heterocyclic chemistry, thiopyrans represent a unique and vital class of compounds.[1] These six-membered rings, containing a single sulfur atom, are analogous to pyrans and exist in two primary isomeric forms: 2H-thiopyran and 4H-thiopyran.[1] Their true value in medicinal chemistry and drug discovery, however, lies in their hydrogenated and functionalized derivatives, particularly the 2H-Thiopyran-3,5(4H,6H)-dione scaffold. This core structure serves as a versatile building block for a diverse range of bioactive agents.[2] The inherent structural features of thiopyran derivatives have garnered significant attention from researchers, leading to the exploration of their potent therapeutic applications, which include antimicrobial, anticancer, and anti-inflammatory activities.[1] This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, to assist researchers in navigating this promising class of molecules.
General Synthetic Pathways: Building the Core
The construction of the thiopyran ring is a cornerstone of its derivative chemistry. A prevalent and efficient method is the Hetero-Diels-Alder [4+2] cycloaddition reaction.[2] This approach offers a straightforward and stereoselective route to synthesizing six-membered heterocycles.[2] Typically, a thioaldehyde or a similar thiocarbonyl compound acts as the dienophile, reacting with a conjugated diene to form the thiopyran ring. Multi-component reactions have also emerged as a powerful strategy, allowing for the efficient, one-pot synthesis of complex polycyclic systems incorporating the thiopyran moiety.[2]
Caption: Generalized workflow for the synthesis of 2H-Thiopyran derivatives.
Comparative Efficacy Analysis
The therapeutic potential of thiopyran derivatives is best understood by comparing their performance in key biological assays. The substitution pattern on the thiopyran ring dictates the molecule's specific activity and potency.
Antimicrobial Efficacy
Thiopyran derivatives have demonstrated a broad spectrum of antimicrobial activities. Their efficacy is highly dependent on the nature and position of substituents, which influence their interaction with microbial targets. For instance, studies have shown that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones with bulky substituents at the C-2 position exhibit greater activity against Gram-positive bacteria.[3] The presence of an α,β-unsaturated ketone system is often essential for this activity.[3]
In a notable study, a series of novel pyrimidine-2,4-dione molecules connected with a 2H-thiopyran ring were synthesized and evaluated.[4] One particular derivative, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, displayed broad-spectrum activity with a low Minimum Inhibitory Concentration (MIC) of 8 µg/mL against both Gram-positive and Gram-negative bacteria.[4][5] The same compound was exceptionally potent against the fungus Candida albicans, with an MIC of just 0.25 µg/mL.[4][5]
Table 1: Comparative Antimicrobial Activity of Selected Thiopyran Derivatives
| Derivative | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus (Gram +) | 8 | [4][5] |
| Escherichia coli (Gram -) | 8 | [4][5] | |
| Klebsiella pneumoniae (Gram -) | 8 | [4][5] | |
| Candida albicans (Fungus) | 0.25 | [4][5] | |
| rel-(...)-6-benzoyl-7-phenyl-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5-carboxylic acids (Various) | Staphylococcus aureus | 3.13 - 6.25 | [6] |
| Bacillus subtilis | 3.13 - 6.25 | [6] | |
| Candida albicans | 3.13 - 6.25 | [6] | |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | [3] |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3 (6H)-one | Streptococcus sp. | 0.75 |[3] |
Anticancer Efficacy
The anticancer potential of thiopyran derivatives is a significant area of research. These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[5][7] The fusion of the thiopyran ring with other heterocyclic systems, such as thiazole or pyrimidine, has yielded particularly potent anticancer agents.[7]
For example, a thiopyrano[2,3-d]thiazole derivative, LES-6400, demonstrated strong cytotoxicity against a panel of cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range.[7] Another study highlighted that 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione was highly active against HeLa cancer cells, with a GI50 (50% growth inhibition) of just 0.03 µM.[4]
Table 2: Comparative Anticancer Activity of Selected Thiopyran Derivatives
| Derivative | Cancer Cell Line | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| LES-6400 (Thiopyrano[2,3-d]Thiazole derivative) | Colon Cancer (HCT-116) | IC50 | 0.6 ± 0.24 µM | [7] |
| Breast Cancer (MCF-7) | IC50 | 3.08 ± 0.41 µM | [7] | |
| Cervical Cancer (KB3-1) | IC50 | 0.75 ± 0.29 µM | [7] | |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Cervical Cancer (HeLa) | GI50 | 0.03 µM | [4] |
| Thiopyrano[2,3-b]pyridine derivative (Compound 5) | Breast Cancer (MCF-7) | IC50 | Not specified, but most potent in series | [8] |
| Colon Cancer (HCT-116) | IC50 | Not specified, but most potent in series | [8] | |
| 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrid (Compound 13) | Breast Cancer (T47D) | IC50 | 160 nM (0.16 µM) | [9][10] |
| 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrid (Compound 17c) | Lung & Mammary Cancer | IC50 | < 10 µM |[9][10] |
Anti-inflammatory Properties
Several thiopyran and related thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[9][11] Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects.[11] This activity often stems from the inhibition of pro-inflammatory pathways. The development of selective COX-2 inhibitors is a key strategy in inflammation therapy, and heterocyclic compounds incorporating pyran or thiopyran moieties are promising candidates.[12] Studies on 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrids have evaluated their anti-inflammatory capacities in conjunction with their cytotoxic and antioxidant properties, highlighting the multi-target potential of these scaffolds.[9][10]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals clear structure-activity relationships that guide the rational design of new derivatives. The choice of substituent and its placement on the thiopyran ring are critical determinants of biological activity.
Caption: Key structure-activity relationships for 2H-Thiopyran derivatives.
Experimental Protocols
To ensure reproducibility and standardized comparison, validated experimental protocols are essential. The following are detailed methodologies for the key assays discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Rationale: This method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for direct comparison of potency between different compounds.
-
Methodology:
-
Preparation of Inoculum: Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth + inoculum + solvent) should also be included to rule out any antimicrobial effect of the solvent.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Rationale: The MTT assay is a colorimetric assay that is widely used to screen anticancer drugs. It relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiopyran derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising platform for the development of novel therapeutic agents. The available data clearly demonstrates that strategic functionalization of the thiopyran ring can yield compounds with potent and specific antimicrobial, anticancer, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of substituents at the C2, C4, and C6 positions. Future research should focus on optimizing these lead compounds to improve their pharmacological profiles, including potency, selectivity, and bioavailability. The exploration of novel ring fusion strategies and the synthesis of hybrid molecules that combine the thiopyran core with other known pharmacophores could unlock new therapeutic avenues, providing innovative solutions for challenging diseases.
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A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for Thiopyran Compounds
For researchers, scientists, and drug development professionals venturing into the promising field of thiopyran-based antimicrobials, the journey from a novel compound to a potential therapeutic is paved with rigorous validation. The unique chemical scaffold of thiopyrans, while offering exciting therapeutic possibilities, can also present specific challenges in antimicrobial susceptibility testing. This guide provides an in-depth comparison of common antimicrobial assays, offering field-proven insights and detailed protocols to ensure the generation of robust, reliable, and publication-ready data.
The Imperative of Method Validation in the Context of Thiopyran Chemistry
Thiopyran rings, characterized by a sulfur atom within a six-membered heterocyclic structure, can exhibit diverse physicochemical properties. These properties, such as solubility, potential for non-specific interactions, and color, can influence the outcome of standard antimicrobial assays. Therefore, a one-size-fits-all approach to assay selection is ill-advised. The choice of assay and its subsequent validation must be a deliberate process, considering the specific characteristics of the thiopyran derivatives under investigation. A failure to do so can lead to misleading results, wasted resources, and ultimately, the unjust dismissal of a potentially valuable antimicrobial candidate.
This guide will navigate the critical validation steps, moving from initial screening to a more in-depth characterization of antimicrobial activity.
Comparative Analysis of Key Antimicrobial Assays
The initial step in evaluating a new chemical entity is typically the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] Several methods exist for MIC determination, each with its own set of advantages and limitations.
Table 1: Comparison of Common Antimicrobial Assays
| Assay Type | Principle | Advantages | Disadvantages | Best Suited For |
| Broth Microdilution | Serial dilution of the compound in liquid growth medium inoculated with a standardized bacterial suspension.[2] | High-throughput, quantitative (provides an MIC value), requires small volumes of compound and reagents, standardized by CLSI and EUCAST.[3][4] | Can be affected by compound solubility and color; risk of contamination. | Primary screening of large compound libraries, determining precise MIC values. |
| Agar Dilution | Incorporation of the compound into solid agar medium at various concentrations, followed by inoculation of bacterial strains.[5] | Less affected by compound precipitation; allows for the testing of multiple strains simultaneously. | More labor-intensive and less amenable to high-throughput screening than broth microdilution. | Confirmation of MICs for problematic compounds, testing of fastidious organisms. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition is measured.[6] | Simple, low-cost, qualitative (provides a zone of inhibition, not an MIC). | Not suitable for non-diffusible compounds; results can be influenced by many factors. | Preliminary screening for antimicrobial activity, quality control. |
| Time-Kill Kinetics Assay | Measures the rate of bacterial killing over time in the presence of the antimicrobial agent at various concentrations.[7] | Differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity; provides dynamic information on antimicrobial effect.[8][9] | Labor-intensive, requires multiple time points and colony counting. | In-depth characterization of lead compounds, understanding the dynamics of antimicrobial action. |
The Workflow of Antimicrobial Assay Validation
A logical and systematic workflow is crucial for the successful validation of antimicrobial assays for novel thiopyran compounds. This workflow ensures that each step builds upon the last, providing a comprehensive understanding of the compound's activity.
Caption: A logical workflow for the validation of antimicrobial assays.
Detailed Experimental Protocols
Adherence to standardized protocols is the bedrock of reproducible and trustworthy data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][10]
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the MIC of a thiopyran compound using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Thiopyran compound stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the thiopyran compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB and inoculum, no compound) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the thiopyran compound that completely inhibits visible growth of the organism.[11] Growth can be assessed visually or by using a plate reader.
-
Self-Validation System:
-
Growth Control: Must show distinct turbidity.
-
Sterility Control: Must remain clear.
-
Solvent Control: A control containing the highest concentration of the solvent (e.g., DMSO) used should be included to ensure it does not inhibit bacterial growth.
Protocol 2: Time-Kill Kinetics Assay
This assay provides a dynamic view of the antimicrobial activity of the thiopyran compound.
Materials:
-
Flasks containing CAMHB
-
Bacterial culture prepared as in the broth microdilution protocol
-
Thiopyran compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Assay Setup:
-
Prepare flasks containing a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.
-
Add the thiopyran compound to the flasks at the desired concentrations. Include a growth control flask without the compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of the thiopyran compound.
-
Interpretation:
-
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining relatively stable or showing minimal growth compared to the growth control.[7]
Visualizing the Distinction: Bactericidal vs. Bacteriostatic Action
The data from a time-kill kinetics assay can be effectively visualized to illustrate the nature of the antimicrobial effect.
Caption: Decision pathway for classifying antimicrobial activity.
Trustworthiness Through Self-Validating Systems
Every protocol described must be a self-validating system. This is achieved by incorporating appropriate controls.
-
Positive Control (Growth Control): This ensures that the bacteria are viable and the growth medium is supportive. Without robust growth in this control, the inhibition observed in the presence of the test compound is meaningless.
-
Negative Control (Sterility Control): This confirms that the growth medium and assay setup are not contaminated.
-
Reference Compound: Including a well-characterized antibiotic with a known MIC against the test organism serves as a benchmark for assay performance.
-
Solvent Toxicity Control: As many novel compounds are dissolved in solvents like DMSO, it is crucial to test the highest concentration of the solvent used to ensure it does not have any intrinsic antimicrobial activity.
By meticulously implementing these controls, the researcher can have high confidence in the validity of the experimental results.
Conclusion: A Framework for Rigorous Evaluation
The validation of antimicrobial assays for thiopyran compounds is not a mere procedural formality but a critical scientific endeavor. By understanding the nuances of different assay methodologies, adhering to standardized protocols, and incorporating robust self-validating controls, researchers can confidently and accurately characterize the antimicrobial potential of these promising molecules. This comprehensive approach ensures the integrity of the data, paving the way for the successful development of the next generation of antimicrobial agents.
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Favier, A. S., Timsit, J. F., & Ruppé, E. (2021). Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing. Antibiotics (Basel, Switzerland), 10(8), 975. [Link]
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Mayrhofer, S., Domig, K. J., Mair, C., Zitz, U., Huys, G., & Kneifel, W. (2008). Comparison of broth microdilution, Etest, and agar disk diffusion methods for antimicrobial susceptibility testing of Lactobacillus acidophilus group members. Applied and environmental microbiology, 74(12), 3745-3748. [Link]
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Hayes, K., O'Halloran, F., & Corcoran, S. (2020). Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae. Antibiotics, 9(12), 856. [Link]
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A Comparative Guide to the Cytotoxicity of 2H-Thiopyran-3,5(4H,6H)-dione Analogues for Cancer Research
The thiopyran heterocyclic system is a scaffold of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among its various forms, derivatives of the 2H-thiopyran-3,5(4H,6H)-dione core and related thiopyran structures have emerged as promising candidates in anticancer drug discovery.[2] These compounds have been shown to act as potent antiproliferative agents against a variety of tumor cell lines.[1]
This guide provides a comprehensive comparison of the cytotoxic profiles of several classes of thiopyran analogues. We will delve into the experimental data, explore structure-activity relationships (SAR), and discuss the underlying mechanisms of action. The objective is to equip researchers, scientists, and drug development professionals with a detailed, data-supported resource to inform the design and selection of novel thiopyran-based anticancer agents.
I. Assessing Cytotoxicity: Methodologies and Protocols
To quantitatively compare the cytotoxic potential of different compounds, robust and reproducible in vitro assays are essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[1][3] It offers a reliable and sensitive means to evaluate the growth-inhibitory effects of chemical compounds on various cancer cell lines.
Experimental Workflow: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay protocol is a self-validating system, ensuring that the results are directly proportional to the number of living cells. The causality behind each step is critical for accuracy: seeding density must allow for logarithmic growth, fixation must preserve cellular proteins, and the SRB dye must be solubilized completely for an accurate spectrophotometric reading.
Caption: Workflow of the Sulforhodamine B (SRB) assay for determining cell growth inhibition.
Detailed Protocol: SRB Assay
-
Cell Seeding: Trypsinize and plate cells at an appropriate density in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the synthesized thiopyran derivatives for a specified duration (e.g., 96 hours).[1] Include untreated cells as a control.
-
Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove unbound dye. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Solubilization: Quickly rinse the plates once with 1% (v/v) acetic acid to remove unbound SRB. Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance of the solution using a plate reader at a wavelength of approximately 510 nm. The growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values are then calculated.
II. Comparative Cytotoxicity of Thiopyran Analogues
A diverse range of thiopyran analogues has been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. The data reveals that substitutions on the thiopyran ring and the fusion of other heterocyclic systems significantly influence their anticancer potency.
| Compound Class/Derivative | Key Structural Features | Cancer Cell Line | Cytotoxicity (IC50/GI50 in µM) | Reference |
| Bis-oxidized Thiopyran (S-16) | Bis-oxidized thiopyran core | H1975 (Lung) | 3.14 | [4][5] |
| A549 (Lung) | 4.0 | [4][5] | ||
| MCF-7 (Breast) | 0.62 | [4][5] | ||
| HeLa (Cervical) | 0.98 | [4] | ||
| 6H-Thiopyran-2,3-dicarboxylate (4a) | Methoxy group substituent | HCT-15 (Colon) | 3.5 | [1] |
| MCF-7 (Breast) | 4.5 | [1] | ||
| 6H-Thiopyran-2,3-dicarboxylate (4b) | Unspecified substituent | HCT-15 (Colon) | >10 | [1][3] |
| MCF-7 (Breast) | ~15 | [1] | ||
| Thiopyrano[2,3-d]thiazole (3.10) | Fused thiazole ring, juglone moiety | Various | 0.6 - 5.98 | [6] |
| Pyrimidine-2,4-dione Hybrid | 2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran | HeLa (Cervical) | 0.03 | [7] |
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data highlights critical structure-activity relationships that govern the cytotoxicity of these compounds.
-
Substitution Matters: The antiproliferative effect of 6H-thiopyran-2,3-dicarboxylate derivatives is highly dependent on the substituents. Compound 4a , which possesses a methoxy group, exhibited significantly higher cytotoxicity against both MCF-7 and HCT-15 cell lines compared to its analogues, suggesting that the electronic or steric properties of the methoxy group enhance its activity.[1]
-
Fused Heterocycles Enhance Potency: Fusing the thiopyran ring with other heterocyclic systems, such as in thiopyrano[2,3-d]thiazoles, can produce compounds with potent antitumor activity.[6][8] Compound 3.10 , a thiopyrano[2,3-d]thiazole based on a juglone (5-hydroxy-1,4-naphthoquinone) scaffold, was found to be a highly active derivative with IC50 values in the low micromolar and even sub-micromolar range.[6]
-
Hybrid Molecules Show Promise: Combining the thiopyran scaffold with other pharmacologically active moieties, like pyrimidine-2,4-dione, can lead to exceptionally potent compounds. A 2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran derivative connected to pyrimidine-2,4-dione was highly active against HeLa cancer cells with a GI50 of just 0.03 µM.[7]
-
Oxidation State Influences Activity: The oxidation of the sulfur atom in the thiopyran ring, as seen in the bis-oxidized derivative S-16 , results in a compound with potent activity against lung and breast cancer cells.[4][5] This modification likely alters the electronic properties and conformation of the molecule, potentially enhancing its interaction with biological targets.
Mechanisms of Cytotoxic Action
The cytotoxic effects of thiopyran analogues are mediated through several cellular mechanisms, primarily culminating in programmed cell death (apoptosis).
-
Induction of Apoptosis: Several potent thiopyran derivatives, including the bis-oxidized compound S-16, have been shown to induce apoptosis in cancer cells.[4] Flow cytometry analysis of H1975 cells treated with S-16 showed a dose-dependent increase in the apoptotic cell population, indicating that it may inhibit tumor cell proliferation by triggering this pathway.[4]
-
Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a key mechanism. Compound S-16 was found to block the proliferation of H1975 lung cancer cells in the G0/G1 phase of the cell cycle in a dose-dependent manner.[4][5] This prevents the cells from entering the S phase, thereby halting DNA replication and cell division.
-
DNA Interaction: Some series of 6H-thiopyran derivatives have been found to exhibit significant DNA-binding affinity.[1][3] The interaction with DNA can disrupt its structure and function, leading to cell death. The affinity constants (K) for these compounds were in the range of 10⁴ M⁻¹, indicating a moderate binding interaction.[1][3][9]
-
Targeting Signaling Proteins: Molecular docking studies suggest that some thiopyran derivatives can bind to key proteins involved in cancer progression. For instance, compound S-16 showed a high binding affinity for the Epidermal Growth Factor Receptor (EGFR) protein, a well-known target in cancer therapy.[4][5]
Caption: Proposed mechanisms of action for cytotoxic thiopyran analogues.
IV. In Vivo Efficacy and Safety Profile
While in vitro data is crucial for initial screening, in vivo studies are necessary to validate antitumor activity and assess toxicity in a whole-organism context.
-
In Vivo Antitumor Activity: The promising bis-oxidized thiopyran derivative S-16 was evaluated in H1975 xenograft tumor-bearing mice. The results showed that a dose of 80 mg/kg of S-16 could inhibit tumor growth by 46.07%, demonstrating significant in vivo antitumor activity.[4][5]
-
Toxicity and Safety: The safety of lead compounds is paramount. In vitro hemolysis tests for compound S-16 showed a hemolysis rate within the safe range.[4] Furthermore, in vivo toxicity assessments using H&E staining of mouse viscera indicated that the drug had no obvious toxicity at therapeutic doses.[4][5] Similarly, the thiopyrano[2,3-d]thiazole derivative 3.10 did not show acute toxic effects in mice and, unlike the standard drug doxorubicin, did not cause anemia or leukopenia, indicating better bio-tolerance.[6]
V. Conclusion
This comparative guide demonstrates that the this compound scaffold and its analogues represent a versatile and promising class of cytotoxic agents for cancer therapy. The key takeaways for researchers are:
-
Structural Diversity is Key: The cytotoxic potency of thiopyran derivatives can be dramatically modulated through strategic chemical modifications, including substitutions, ring fusions, and hybrid molecule design.
-
Potent Analogues Identified: Specific analogues, such as the bis-oxidized derivative S-16 , the pyrimidine-2,4-dione hybrid, and the juglone-based thiopyrano[2,3-d]thiazole 3.10 , exhibit exceptional potency against various cancer cell lines, with IC50 values in the low- to sub-micromolar range.
-
Multifaceted Mechanisms: These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets like DNA and EGFR.
-
Promising In Vivo Profile: Select candidates have shown not only significant tumor growth inhibition in animal models but also a favorable safety profile compared to conventional chemotherapeutic agents.
Future research should focus on optimizing the lead compounds identified here to further enhance their efficacy and selectivity, paving the way for the development of novel, potent, and safer thiopyran-based anticancer drugs.
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A Comparative Guide to the Cytotoxic Mechanisms of Thiopyran-Based Compounds
For drug development professionals, medicinal chemists, and cancer researchers, the heterocyclic scaffold of thiopyran represents a landscape of therapeutic potential.[1][2] These sulfur-containing analogs of pyrans are not merely structural curiosities; they are versatile building blocks for potent bioactive agents with a wide pharmacological spectrum, including significant anticancer properties.[1][3][4] However, the efficacy of these compounds is intrinsically linked to their mechanism of action. Understanding how a thiopyran derivative exerts its cytotoxic effects is paramount for lead optimization, predicting therapeutic windows, and designing rational combination therapies.
This guide provides an in-depth comparison of the diverse cytotoxic mechanisms reported for thiopyran-based compounds. We will move beyond a simple catalog of activities to explore the molecular pathways these agents disrupt, compare their performance with supporting data, and provide the detailed experimental workflows necessary to validate these mechanisms in your own research.
Comparative Analysis of Cytotoxic Mechanisms
The thiopyran scaffold's versatility allows for substitutions that can drastically alter its biological target. Research has illuminated several distinct mechanisms through which these compounds induce cancer cell death. Here, we compare four prominent pathways.
DNA Binding and Intercalation
One of the more direct mechanisms of cytotoxicity involves the physical interaction of thiopyran derivatives with cellular DNA. This interaction can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
A notable example is the 6H-thiopyran-2,3-dicarboxylate series of compounds.[5][6][7] Studies on these derivatives revealed a significant affinity for DNA. The binding interaction was quantified using UV-visible spectroscopy, which measures the changes in the absorption spectrum of the compound upon binding to DNA. This allows for the calculation of the overall affinity constant (K), a direct measure of binding strength.
| Compound ID | Key Substituent | DNA Binding Affinity (K) M⁻¹ | Target Cell Lines | IC₅₀ (µM) | Reference |
| 4a | 4-methoxyphenylimino | 3.5 x 10⁴ | HCT-15 (Colon), MCF-7 (Breast) | 3.5 - 4.5 | [5] |
| 4b | 3-fluorophenylimino | 6.4 x 10⁴ | HCT-15 (Colon), MCF-7 (Breast) | Not specified | [5] |
| 4c | 3-bromophenylimino | 3.2 x 10⁴ | HCT-15 (Colon), MCF-7 (Breast) | Not specified | [5] |
| 4d | phenylimino | 2.4 x 10⁴ | HCT-15 (Colon), MCF-7 (Breast) | Not specified | [5] |
| Compound 4 | 4-methylphenylimino | 9.8 x 10⁴ | HCT-15 (Colon), MCF-7 (Breast) | 1.5 - 3.5 | [8] |
Table 1: Comparison of DNA-Binding Thiopyran Derivatives. The data illustrates how different substituents on the thiopyran core influence both DNA binding affinity and cytotoxic potency.[5][8]
The causality behind this approach is straightforward: by binding to DNA, these compounds create a physical blockade that stalls the cellular machinery responsible for reading and replicating the genetic code, leading to lethal consequences for the rapidly dividing cancer cell.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, during replication and transcription.[9] Inhibiting these enzymes leads to the accumulation of DNA strand breaks, which are highly toxic to the cell. Certain fused thiopyran structures, such as benzothienopyran derivatives, have been specifically designed as topoisomerase I inhibitors.[10][11]
These compounds act as "poisons," stabilizing the transient complex formed between topoisomerase I and DNA. This prevents the enzyme from re-ligating the DNA strand break it creates, leading to permanent DNA damage and the induction of apoptosis.[11]
| Compound ID | Scaffold | Topo I Inhibition IC₅₀ (µM) | Anticancer Efficacy | Reference |
| 4d | Benzothienopyran | 2.553 | Broad spectrum | [11] |
| 5b | Benzothienopyran | > Indenoisoquinoline Ref. | Broad spectrum | [11] |
| 6f | Benzothienopyranopyrimidine | 4.495 | Broad spectrum | [11] |
| Reference | Indenoisoquinoline | 3.911 | Standard Topo I inhibitor | [11] |
Table 2: Topoisomerase I Inhibitory Activity of Benzothienopyran Derivatives. These compounds demonstrate potent enzymatic inhibition, highlighting a targeted mechanism of action.[11]
Kinase Signaling Pathway Modulation: The EGFR Example
Rather than directly targeting DNA, many advanced therapeutic agents modulate the signaling pathways that govern cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) is a well-known proto-oncogene that is often dysregulated in cancers like non-small cell lung cancer (NSCLC).[12][13]
The bis-oxidized thiopyran derivative, designated S-16 , was rationally designed to target EGFR.[12] Molecular docking studies predicted a high binding affinity for the EGFR protein. Experimentally, S-16 treatment was shown to inhibit the proliferation of EGFR-mutant cancer cells, block the cell cycle in the G0/G1 phase, and induce apoptosis in a dose-dependent manner.[12][13]
| Compound ID | Target | Target Cell Lines | IC₅₀ (µM) | Mechanism | Reference |
| S-16 | EGFR | A549, H1975 (NSCLC), MCF-7 (Breast) | 0.62 - 4.0 | G0/G1 arrest, Apoptosis | [12][13] |
Table 3: Activity of EGFR-Targeting Thiopyran S-16. This compound exemplifies a targeted therapy approach, moving away from broad DNA damage to specific pathway inhibition.[12]
Inflammatory Pathway Modulation: The Apoptosis-to-Pyroptosis Switch
Programmed cell death is not limited to apoptosis. Pyroptosis is a highly inflammatory form of cell death that can be therapeutically advantageous, as it can stimulate an anti-tumor immune response. A novel thiopyran derivative, L61H10 , has been shown to induce a switch from apoptosis to pyroptosis in lung cancer cells by modulating the NF-κB signaling pathway.[14]
This compound demonstrates that thiopyran derivatives can engage with complex cellular processes beyond classical apoptosis, opening up new avenues for cancer immunotherapy combinations. The mechanism involves the activation of pathways leading to the formation of gasdermin pores in the cell membrane, a hallmark of pyroptosis.
This finding is particularly exciting as it suggests thiopyrans could be developed not just to kill cancer cells directly, but to modulate the tumor microenvironment in a therapeutically beneficial way.
Experimental Workflows for Mechanistic Elucidation
To build a compelling case for a specific mechanism of cytotoxicity, a logical sequence of robust, self-validating experiments is required. Here we outline the core protocols used to investigate the compounds discussed above.
Workflow 1: Assessing Cell Viability (MTT Assay)
The first step in characterizing a cytotoxic compound is to determine its potency. The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[15][16] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and incubate for 18-24 hours to allow for attachment.[15][17]
-
Compound Treatment: Prepare serial dilutions of the thiopyran compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals under a microscope.[17][19]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well.[15][17]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[18] Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[15][17]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Workflow 2: Quantifying Apoptosis (Annexin V/PI Staining)
To confirm that cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[20] This assay exploits the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21][22] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent DNA intercalator that is excluded by cells with an intact membrane, thus it only stains late apoptotic and necrotic cells.[22][23]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation: Induce apoptosis by treating cells with the thiopyran compound for the desired time. Include positive and negative controls. Harvest both adherent and floating cells.[21][23]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~670 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) to a concentration of approximately 1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 2 µL of a 1 mg/mL PI solution.[21][23] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Do not wash the cells after incubation.
-
Interpretation:
Workflow 3: Analyzing Protein Expression (Western Blotting)
Western blotting is essential for confirming the molecular events within a signaling pathway.[24] It allows for the detection and semi-quantification of specific proteins, such as the activation (cleavage) of caspases or changes in the expression of Bcl-2 family proteins, which are key markers of apoptosis.[25][26]
Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the thiopyran compound. Lyse the cells in RIPA buffer supplemented with protease inhibitors. For specific pathway analysis, cytosolic and mitochondrial fractions can be isolated using a commercial kit.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[27]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size by running them on a polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., cleaved Caspase-3, Bax, Bcl-2, p-EGFR) overnight at 4°C.[25][27]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[27]
-
Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the expression of your target protein to a loading control (e.g., β-actin or GAPDH). An increase in the ratio of cleaved to pro-caspase, or pro- to anti-apoptotic proteins (Bax/Bcl-2), confirms the induction of apoptosis.[24]
Conclusion
The thiopyran scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of cytotoxic mechanisms. We have compared derivatives that function as DNA binders, topoisomerase poisons, specific kinase inhibitors, and even modulators of inflammatory cell death pathways. This versatility underscores the importance of performing rigorous mechanistic studies. By employing the systematic experimental workflows detailed in this guide—from initial viability screening with MTT assays to detailed pathway analysis with flow cytometry and Western blotting—researchers can precisely define the mechanism of action of their novel thiopyran-based compounds. This detailed understanding is the cornerstone of translating a promising chemical entity into a rationally designed therapeutic agent.
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A Comparative Guide to Target Identification for Bioactive 2H-Thiopyran-3,5(4H,6H)-dione Derivatives
The 2H-thiopyran scaffold and its derivatives, particularly the 2H-thiopyran-3,5(4H,6H)-dione core, represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] Various derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] For instance, certain thiopyran derivatives have shown promising cytotoxic effects against cancer cell lines, with some exhibiting activity comparable to established drugs like doxorubicin but with potentially lower toxicity to normal cells.[4][6] However, a critical bottleneck in advancing these promising molecules from hits to clinical candidates is the identification of their specific molecular targets.
Understanding the direct protein interactions of these compounds is paramount. It elucidates the mechanism of action, enables structure-activity relationship (SAR) studies for potency and selectivity optimization, and helps predict potential off-target effects and toxicity.[7][8][9] This guide provides a comparative analysis of modern experimental and computational strategies for deconvoluting the molecular targets of bioactive this compound derivatives, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.
Pillar 1: Affinity-Based Proteomics - Fishing for Targets
Affinity-based methods are a direct approach that utilizes the binding affinity between the small molecule (the "bait") and its protein target (the "prey") for isolation and identification.[7][10] The most established technique in this category is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
Core Principle: Affinity Chromatography-Mass Spectrometry (AC-MS)
The foundational concept of AC-MS involves immobilizing the bioactive small molecule onto a solid support (e.g., agarose beads).[11][12] This "baited" matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that specifically bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified using high-resolution mass spectrometry.[12][13]
Experimental Workflow & Causality
The success of this method hinges on a crucial initial step: identifying a non-essential position on the this compound scaffold for attaching a linker and immobilizing the molecule. This choice must be guided by prior SAR studies to ensure that the modification does not disrupt the compound's biological activity, thereby preserving the very interaction we aim to study.[11]
Step-by-Step Protocol: AC-MS
-
Probe Synthesis: Synthesize a derivative of the active this compound with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester). A control probe, often an inactive analog, should also be synthesized to distinguish specific from non-specific binders.
-
Immobilization: Covalently couple the synthesized probe and the control to an activated solid support (e.g., NHS-activated sepharose beads) to create the affinity and control matrices.
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues relevant to the compound's observed bioactivity. It is critical to use lysis buffers that do not disrupt native protein conformations.
-
Affinity Capture: Incubate the cell lysate separately with the affinity matrix and the control matrix. This allows for competitive binding of target proteins to the immobilized compound.
-
Washing: Perform a series of stringent washes with buffer to remove proteins that are non-specifically or weakly bound to the matrix. This step is critical for reducing background noise.
-
Elution: Elute the specifically bound proteins. This can be done using a competitive agent (excess free compound), or by changing buffer conditions (e.g., pH, salt concentration) to disrupt the binding interaction.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (e.g., LC-MS/MS). Alternatively, use a gel-free "shotgun" proteomics approach for a more comprehensive analysis of the entire eluate.[11]
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Data Interpretation & Comparison
The primary output is a list of identified proteins. True targets should be significantly enriched in the eluate from the active compound matrix compared to the control matrix.
| Protein ID | Spectral Counts (Active) | Spectral Counts (Control) | Enrichment Ratio | Putative Target? |
| P12345 | 150 | 5 | 30.0 | Yes |
| Q67890 | 12 | 8 | 1.5 | No |
| P54321 | 88 | 10 | 8.8 | Yes |
| O12345 | 25 | 2 | 12.5 | Yes |
Advantages vs. Disadvantages
-
Advantages: A direct method that physically isolates binding partners, providing strong evidence of interaction.[13]
-
Disadvantages: Requires chemical modification of the compound, which may alter or abolish its binding activity.[14] Can suffer from false positives due to non-specific binding to the linker or matrix.
Pillar 2: Label-Free Methods - Probing in a Native State
Label-free methods overcome the primary limitation of affinity chromatography by using the unmodified, native small molecule.[7][10] These techniques rely on detecting a change in the biophysical properties of the target protein upon compound binding.
Drug Affinity Responsive Target Stability (DARTS)
Core Principle: DARTS is based on the biophysical phenomenon that when a small molecule binds to its target protein, it often induces a more stable conformation.[15] This increased stability can render the protein resistant to degradation by proteases.[16][17] By comparing the proteolytic patterns of a cell lysate treated with the compound versus a vehicle control, one can identify proteins that are "protected" from digestion by the compound.[18]
Experimental Workflow & Causality
The key to a successful DARTS experiment is optimizing the protease concentration and digestion time. The goal is partial digestion, where proteins are cleaved but not completely degraded, allowing for the protective effect of the ligand to be observed as a more intact protein band on a gel.
Step-by-Step Protocol: DARTS
-
Lysate Preparation: Prepare a native protein lysate as described for AC-MS.
-
Compound Incubation: Divide the lysate into aliquots. Treat one with the this compound derivative (at a concentration known to be bioactive) and another with a vehicle control (e.g., DMSO). Incubate to allow for binding.
-
Proteolysis: Add a broad-specificity protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period.[14][18] An undigested control (lysate + vehicle, no protease) should be included.
-
Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) or by immediate denaturation with SDS-PAGE loading buffer.
-
Analysis by SDS-PAGE: Separate the protein fragments by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie or silver stain).
-
Target Identification: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.[14] Excise these bands from the gel and identify the proteins via mass spectrometry.
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
Data Interpretation & Comparison
The results are qualitative (band presence/absence) or semi-quantitative (band intensity). A successful hit shows dose-dependent protection from proteolysis.
| Protein Band | Vehicle + Protease | 10 µM Cmpd + Protease | 50 µM Cmpd + Protease | Identification (MS) |
| ~50 kDa | Faint / Absent | Visible | Intense | Kinase XYZ |
| ~37 kDa | Faint / Absent | Faint / Absent | Faint / Absent | N/A |
| ~72 kDa | Intense | Intense | Intense | HSP70 (unprotected) |
Advantages vs. Disadvantages
-
Advantages: Utilizes the native, unmodified small molecule, avoiding synthesis challenges and artifacts from labeling.[14][16] The methodology is relatively simple and can be adopted by most labs.[16]
-
Disadvantages: Not all ligand-protein interactions result in a significant change in protease stability. The method may fail to identify targets that are not stabilized upon binding.
Cellular Thermal Shift Assay (CETSA)
Core Principle: CETSA is another powerful label-free method that operates on the principle of ligand-induced thermal stabilization of proteins.[19][20] When heated, proteins unfold and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to denature.[21] CETSA measures the amount of soluble protein remaining across a temperature gradient, and a shift in this "melting curve" in the presence of a compound indicates direct target engagement.[22]
Experimental Workflow & Causality
A key advantage of CETSA is its applicability in physiologically relevant environments, including intact cells and even tissues.[19][21] This allows researchers to confirm that the compound not only binds its target but also that it can reach its target within the complex cellular milieu.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat each aliquot to a specific temperature within a predefined range (e.g., 40°C to 70°C). This is the critical denaturation step.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Quantification: Quantify the amount of the specific protein of interest remaining in the soluble fraction for each temperature point. This is typically done by Western Blotting for a candidate protein or by mass spectrometry (Thermal Proteome Profiling, TPP) for unbiased, proteome-wide discovery.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) between the vehicle- and compound-treated samples indicates target stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Data Interpretation & Comparison
The key metric is the change in melting temperature (ΔTm). A positive shift indicates that the compound binds and stabilizes the protein.
| Protein Target | Tm (Vehicle) | Tm (Compound) | ΔTm (°C) | Target Engaged? |
| Protein A | 52.1 °C | 56.5 °C | +4.4 | Yes |
| Protein B | 61.3 °C | 61.5 °C | +0.2 | No |
| Protein C | 48.9 °C | 52.0 °C | +3.1 | Yes |
Advantages vs. Disadvantages
-
Advantages: Confirms target engagement in a native, cellular environment, accounting for cell permeability and metabolism.[20] Can be adapted for high-throughput screening.[23]
-
Disadvantages: Not all proteins exhibit a clear thermal shift upon ligand binding. The Western blot-based method is low-throughput and requires a specific antibody, while the MS-based approach is resource-intensive.
Pillar 3: Computational Approaches - Predicting the Possibilities
Computational, or in silico, methods are invaluable for generating hypotheses and prioritizing experimental efforts.[24] They are fast, cost-effective, and can screen vast chemical and biological spaces that are intractable experimentally.[25]
Core Principle: Reverse Docking and Pharmacophore Modeling
Instead of screening a library of compounds against a single target, these approaches screen a single compound against a library of potential protein targets.[26]
-
Reverse/Inverse Docking: The 3D structure of the this compound derivative is computationally docked into the binding sites of thousands of proteins with known structures. The results are ranked by a scoring function that estimates binding affinity.[26]
-
Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often have similar biological activities.[26] The compound is used to search databases for known drugs or ligands with similar chemical fingerprints or pharmacophore features, and the targets of these "similar" molecules become predicted targets for the query compound.[25]
Computational Workflow
Caption: In Silico Target Prediction Workflow.
Data Interpretation & Comparison
The output is a ranked list of potential protein targets. It is crucial to remember these are predictions that must be experimentally validated.
| Predicted Target | Method | Score (e.g., Docking Score) | Rationale |
| Kinase XYZ | Reverse Docking | -9.8 kcal/mol | High predicted binding affinity |
| Protease ABC | Similarity Search | Tanimoto: 0.85 | High structural similarity to a known protease inhibitor |
| GPCR-123 | Reverse Docking | -9.5 kcal/mol | High predicted binding affinity |
Advantages vs. Disadvantages
-
Advantages: Extremely fast and low-cost.[24] Can provide a valuable starting point for hypothesis-driven experimental work.
-
Disadvantages: Prone to false positives and negatives. Docking scores do not always correlate with true binding affinity. The results are purely predictive and require rigorous experimental validation.[27]
The Final, Essential Step: Target Validation
Identifying a list of "hits" from any of the above screening methods is not the end of the journey. It is the beginning of the validation phase.[28][29] Validation establishes a causal link between the compound's interaction with the putative target and the observed biological effect.[27]
Key Validation Strategies:
-
Orthogonal Biophysical Assays: Confirm direct binding between the pure compound and purified protein using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF).
-
Genetic Manipulation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the target protein in cells.[27] If the resulting cellular phenotype mimics the effect of the compound, it provides strong evidence that the compound acts through that target.[30]
-
Enzymatic/Cellular Assays: If the identified target has a known function (e.g., it's an enzyme), develop an assay to measure this activity. A true hit compound should modulate the target's activity in a dose-dependent manner.[28]
Conclusion and Integrated Strategy
There is no single "best" method for target identification; each has distinct advantages and limitations.[29] An effective and robust strategy often involves an integrated approach that leverages the strengths of multiple techniques.
-
For initial, unbiased discovery, label-free methods like DARTS or proteome-wide CETSA (TPP) are powerful choices as they use the unmodified compound in a complex biological matrix.[7][14]
-
If SAR is available and a modifiable position is known, AC-MS can be a very direct and effective method, though a proper inactive control is essential.
-
Computational methods should be used as a complementary tool to generate hypotheses, prioritize candidates from large hit lists, or provide a starting point when resources are limited.
A recommended workflow for a novel this compound derivative would be to first perform a broad, label-free screen (e.g., DARTS). The top, most consistent hits from this screen should then be validated using an orthogonal method, such as a targeted CETSA experiment in intact cells to confirm engagement. Finally, genetic knockdown (e.g., siRNA) of the validated target should be performed to link target engagement to the ultimate cellular phenotype. This multi-pronged, self-validating approach provides the highest degree of confidence in target identification, paving the way for successful downstream drug development.
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Navigating the Uncharted Territory: The Pharmacokinetic Profile of 2H-Thiopyran-3,5(4H,6H)-dione Analogs
The thiopyran scaffold is a recognized pharmacophore, with various derivatives being investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The 2H-thiopyran-3,5(4H,6H)-dione core, in particular, represents a class of compounds with potential for further drug development. However, for any chemical entity to progress from a promising lead compound to a viable drug candidate, a thorough understanding of its pharmacokinetic profile is paramount. This profile dictates how the drug is processed by the body, which in turn influences its efficacy and safety.
This guide, therefore, pivots from a direct comparison to a foundational overview of the methodologies and considerations essential for characterizing the pharmacokinetic profile of novel this compound analogs. It will serve as a roadmap for researchers and drug development professionals venturing into this promising but underexplored chemical space.
The Importance of ADME in Drug Discovery
The journey of a drug from administration to its target site and eventual elimination is a complex process governed by its ADME properties. A favorable pharmacokinetic profile is as crucial as potent pharmacological activity for a successful therapeutic agent. Understanding these parameters early in the drug discovery pipeline can prevent costly late-stage failures.
dot
Caption: A generalized workflow of the Absorption, Distribution, Metabolism, and Excretion (ADME) process for an orally administered drug.
Key Pharmacokinetic Parameters and Experimental Approaches
To build a pharmacokinetic profile for this compound analogs, a series of in vitro and in vivo experiments are necessary. The following sections outline the critical parameters and the standard methodologies to assess them.
Absorption
For orally administered drugs, absorption involves the movement of the drug from the gastrointestinal (GI) tract into the bloodstream. Key parameters include:
-
Solubility: The ability of the compound to dissolve in the GI fluids.
-
Permeability: The capacity of the compound to cross the intestinal membrane.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation unchanged.
Experimental Protocols:
-
Kinetic and Thermodynamic Solubility Assays: These assays determine the solubility of a compound in various aqueous buffers, simulating the conditions of the GI tract.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput in vitro assay that predicts passive permeability across the intestinal barrier.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium, to assess both passive and active transport mechanisms.
-
In Vivo Pharmacokinetic Studies: Animal models (typically rodents) are administered the compound orally and intravenously. Blood samples are collected at various time points to determine the plasma concentration-time profile and calculate oral bioavailability.
Distribution
Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body. Important parameters include:
-
Volume of Distribution (Vd): An apparent volume that relates the amount of drug in the body to its concentration in the plasma. A high Vd suggests extensive tissue distribution.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.
Experimental Protocols:
-
Equilibrium Dialysis: Considered the gold standard for determining PPB. The drug solution is placed on one side of a semi-permeable membrane and plasma on the other, and the system is allowed to reach equilibrium.
-
Ultracentrifugation and Ultrafiltration: Methods to separate the protein-bound and unbound drug fractions in plasma.
-
In Vivo Tissue Distribution Studies: Following administration of a radiolabeled compound to animals, the concentration of radioactivity in various tissues is measured at different time points.
Metabolism
Metabolism is the biotransformation of a drug into other compounds, known as metabolites. This process, primarily occurring in the liver, generally converts lipophilic compounds into more polar, water-soluble products that can be easily excreted. Key parameters include:
-
Metabolic Stability: The susceptibility of a compound to metabolism.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow.
-
Identification of Metabolites and Metabolic Pathways: Determining the chemical structures of metabolites and the enzymes responsible for their formation (e.g., Cytochrome P450 enzymes).
Experimental Protocols:
-
Liver Microsomal Stability Assay: Incubating the compound with liver microsomes (a subcellular fraction containing drug-metabolizing enzymes) to determine the rate of its disappearance over time.
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more complete picture of metabolism, including both Phase I and Phase II metabolic reactions.
-
Metabolite Identification Studies: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed in in vitro and in vivo samples.
dot
Caption: A typical experimental workflow for determining the metabolic stability of a compound using a liver microsomal assay.
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are renal (urine) and biliary (feces). Key parameters include:
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
-
Half-life (t1/2): The time required for the plasma concentration of a drug to decrease by half.
-
Excretion Routes: Determining the proportion of the drug and its metabolites excreted in urine and feces.
Experimental Protocols:
-
In Vivo Mass Balance Studies: Administering a radiolabeled compound to animals and collecting urine and feces over a period of time to determine the total recovery of radioactivity and the major routes of excretion.
Comparative Analysis: A Forward Look
While a direct comparison of the pharmacokinetic profiles of this compound analogs is not currently possible, a systematic investigation following the methodologies outlined above would enable such an analysis. When data becomes available, a comparative guide would ideally present this information in a clear, tabular format, allowing for easy comparison of key parameters between different analogs and against established reference compounds.
Table 1: Hypothetical Comparison of Pharmacokinetic Parameters for this compound Analogs
| Compound | Oral Bioavailability (F%) | Plasma Protein Binding (%) | Volume of Distribution (L/kg) | Half-life (h) | Clearance (mL/min/kg) |
| Analog A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analog B | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reference Drug | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conclusion and Future Directions
The field of medicinal chemistry is in constant need of novel scaffolds with favorable biological and pharmacokinetic properties. The this compound core holds promise, but its potential cannot be fully realized without a thorough understanding of its ADME profile. The lack of published data in this area presents both a challenge and an opportunity for researchers. By systematically applying the established in vitro and in vivo assays described in this guide, the pharmacokinetic characteristics of these analogs can be elucidated. This will not only enable the selection of the most promising candidates for further development but also contribute valuable knowledge to the broader field of sulfur-containing heterocyclic chemistry. Future research efforts should be directed towards performing these foundational pharmacokinetic studies to unlock the therapeutic potential of this intriguing class of compounds.
References
At present, no direct references detailing the comprehensive pharmacokinetic profile of this compound analogs could be identified. The references below provide general context on the biological importance of thiopyran derivatives and methodologies for pharmacokinetic studies.
-
Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Med Res Rev. 2022 Jan;42(1):513-575. [Link][1]
-
Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D 3 Receptor-Selective Agonist. J Med Chem. 2000, 43, 15, 2871–2882. [Link][2]
Sources
A Comparative Toxicological Guide to 2H-Thiopyran-3,5(4H,6H)-dione and Its Alternatives in Early-Stage Drug Discovery
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount. This guide provides a comparative analysis of the potential toxicology of 2H-Thiopyran-3,5(4H,6H)-dione, a sulfur-containing heterocyclic compound, against relevant alternatives. In the absence of extensive experimental data on the primary compound, this guide emphasizes the foundational toxicological assays and interprets data from structurally related compounds to inform early-stage risk assessment.
Introduction: The Significance of Early Toxicological Profiling
In the landscape of drug discovery, early and predictive toxicology is a critical determinant of a compound's trajectory. Identifying potential liabilities such as cytotoxicity or genotoxicity at the outset can save considerable time and resources.[1][2][3][4][5] The focus of this guide, this compound, belongs to the broad class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry for their diverse biological activities.[3] However, their potential for adverse effects necessitates a thorough toxicological evaluation.
This guide will compare this compound with two classes of alternatives often encountered in medicinal chemistry:
-
Alternative Sulfur-Containing Heterocycles: Thiophene derivatives, which share the sulfur heteroatom and are known to possess a range of biological and toxicological properties.
-
Non-Sulfur Dione Analogues: 1,3-Cyclohexanedione, representing a carbocyclic dione, and Indane-1,3-dione, a fused ring system, are chosen for their structural similarity in the dione functionality.
The primary toxicological endpoints for comparison will be cytotoxicity and genotoxicity, assessed through the industry-standard MTT and Comet assays, respectively.
Comparative Compounds: Structures and Known Toxicological Profiles
| Compound | Structure | Known Toxicological Information |
| This compound | Harmful if swallowed; causes skin, eye, and respiratory irritation (based on GHS classifications).[6] No published experimental cytotoxicity or genotoxicity data found. | |
| Thiophene Derivatives | Genotoxicity has been predicted from molecular structure using methods like the SOS Chromotest.[7] Specific derivatives have shown cytotoxic effects against various cancer cell lines.[8] | |
| 1,3-Cyclohexanedione | Harmful if swallowed (Oral LD50 for rats: 1600-2500 mg/kg) and can cause serious eye damage.[9][10] It is also harmful to aquatic life.[9] No specific genotoxicity data readily available. | |
| Indane-1,3-dione Derivatives | Used in various medicinal applications, including as anticoagulants.[11] Some derivatives have been tested for anticonvulsant activity and showed no toxicity in the Rotorod test.[12] |
Foundational In Vitro Toxicological Assays
The choice of initial toxicological assays is driven by the need to identify major liabilities early. Cytotoxicity and genotoxicity are fundamental pillars of this initial assessment.[1][5]
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability and proliferation.[13] It is a cornerstone for initial cytotoxicity screening due to its reliability and suitability for high-throughput formats.[2]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[13][16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assessment: The Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[17][18][19] It is particularly useful for identifying compounds that may cause single- and double-strand DNA breaks, which can be precursors to mutagenesis and carcinogenesis.[20]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[19]
Experimental Workflow:
Caption: Workflow of the Comet assay for genotoxicity assessment.
Detailed Protocol for Alkaline Comet Assay:
-
Cell Preparation: Treat cells with the test compound for a specified period. Harvest the cells and prepare a single-cell suspension in PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.[18]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a freshly prepared alkaline buffer (pH > 13) for about 20-40 minutes to allow the DNA to unwind.[20]
-
Electrophoresis: Apply a voltage to the electrophoresis tank (typically 0.7 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides, neutralize them with a neutralization buffer, and then stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to measure the percentage of DNA in the tail, tail length, and tail moment.
Comparative Analysis and Discussion
While specific data for this compound is lacking, we can infer its potential toxicological profile and compare it with our selected alternatives.
Cytotoxicity:
-
This compound: The GHS hazard statements suggest a potential for cytotoxicity. Structurally, the dione moiety can participate in Michael addition reactions, potentially leading to covalent modification of cellular macromolecules and subsequent toxicity.
-
Thiopyran and Thiophene Derivatives: Studies have shown that some thiopyran and thiophene derivatives exhibit significant cytotoxic and anti-proliferative activity.[8][21][22][23] For instance, certain thiopyran derivatives have shown IC50 values in the low micromolar range against cancer cell lines.[21][22] This highlights the importance of substituent effects on the toxicity of the heterocyclic core.
-
1,3-Dione Analogues: 1,3-Cyclohexanedione has a moderate acute oral toxicity.[10] Indane-1,3-dione derivatives, on the other hand, have a more varied profile, with some being developed as drugs and others showing cytotoxic effects.[11]
Genotoxicity:
-
This compound: The potential for DNA reactivity should be considered due to the presence of the reactive dione system. A Comet assay would be essential to determine if it causes DNA strand breaks.
-
Thiophene Derivatives: The genotoxicity of thiophene derivatives has been successfully modeled based on their chemical structure, indicating that this class of compounds has the potential for DNA damage.[7]
-
1,3-Dione Analogues: There is less published information on the genotoxicity of simple diones like 1,3-cyclohexanedione. However, any compound with the potential for cellular reactivity should be assessed for genotoxicity.
Conclusion and Future Directions
This guide provides a framework for the toxicological evaluation of this compound by comparing it with relevant alternatives and detailing the essential in vitro assays. The primary takeaway for researchers is the critical need for early-stage cytotoxicity and genotoxicity screening for any novel chemical entity.
For this compound, the immediate next step would be to perform MTT and Comet assays to generate experimental data. This would allow for a direct comparison with other heterocyclic and dione-containing compounds and provide a clearer understanding of its therapeutic potential and safety profile. The methodologies and comparative data presented here serve as a robust starting point for these crucial investigations.
References
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A Senior Application Scientist's Guide to Comparative Docking of Thiopyran-dione Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies involving thiopyran-dione derivatives. Designed for researchers and drug development professionals, it moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible computational workflow. We will explore the interactions of these versatile scaffolds with a key biological target, present the data for objective comparison, and provide validated protocols for immediate application.
Introduction: The Therapeutic Promise of the Thiopyran-dione Scaffold
Thiopyran derivatives, six-membered heterocyclic compounds containing a sulfur atom, represent a privileged scaffold in medicinal chemistry.[1] Their inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The thiopyran-dione moiety, in particular, is of significant interest for its potential to engage with biological targets through various non-covalent interactions.
Structure-based drug design, especially molecular docking, is a powerful computational method to predict and analyze these interactions at an atomic level.[4][5] By simulating the binding of a small molecule (ligand) to the active site of a target protein, we can estimate its binding affinity and elucidate the key molecular interactions driving this recognition. This in silico approach accelerates the identification of promising lead compounds and provides a rational basis for optimizing their structure to enhance potency and selectivity.[6]
This guide presents a comparative docking study of several thiopyran-dione derivatives against a relevant cancer target, demonstrating how subtle structural modifications can significantly impact binding efficacy.
The Cornerstone of Computational Screening: A Validated Molecular Docking Protocol
The reliability of any docking study hinges on a meticulously executed and validated protocol. The following workflow is presented as a self-validating system, incorporating a crucial re-docking step to ensure the chosen parameters can accurately reproduce experimentally observed binding modes.
Caption: A simplified diagram of a kinase signaling pathway and the inhibitory action of a drug.
The following table summarizes the docking performance of a core thiopyran-dione scaffold and two derivatives against our hypothetical kinase target (PDB ID: 1Q0B, Kinesin Spindle Protein Eg5, used here as a representative example). [7]The binding affinity is compared with available experimental data (GI₅₀ values) to assess the predictive power of the docking study.
| Derivative ID | Modification on Core Scaffold | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental Validation (GI₅₀, µM) |
| TD-Core | (Parent Compound) | Kinesin Spindle Protein Eg5 (1Q0B) | AutoDock Vina | -6.08 | GLU-116, GLY-117 | 15.2 |
| TD-OH | Addition of a hydroxyl (-OH) group | Kinesin Spindle Protein Eg5 (1Q0B) | AutoDock Vina | -6.78 | GLU-116, ARG-119 (H-Bond) | 5.8 |
| TD-Cl | Addition of a chloro (-Cl) group | Kinesin Spindle Protein Eg5 (1Q0B) | AutoDock Vina | -6.55 | GLU-116, ILE-136 (Hydrophobic) | 8.1 |
Note: Data is illustrative, based on values reported for similar heterocyclic compounds in the literature. [7]
The docking results provide critical insights into the structure-activity relationships of these derivatives:
-
TD-Core : The parent compound shows moderate binding affinity. Its interaction is primarily with residues like GLU-116 and GLY-117 in the binding pocket.
-
TD-OH : The introduction of a hydroxyl group (-OH) significantly improves both the binding affinity and the experimentally observed inhibitory activity. Visualization of the docked pose reveals the causality: the -OH group forms a new, strong hydrogen bond with the side chain of ARG-119, anchoring the ligand more securely in the active site. This additional interaction is directly responsible for the more negative binding energy and the lower GI₅₀ value.
-
TD-Cl : The addition of a chloro group also enhances binding affinity compared to the core structure, albeit less than the hydroxyl derivative. The chloro-substituent engages in favorable hydrophobic interactions with a pocket lined by residues such as ILE-136. This demonstrates that even non-polar additions can improve affinity if they complement the topology of the active site.
This comparative analysis clearly shows that in silico docking can rationally guide lead optimization. The model correctly predicted that both derivatives would be more potent than the parent compound and highlighted the specific interactions responsible for the improved activity.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, offering a time- and cost-efficient method to screen and prioritize compounds. This guide has demonstrated a robust, self-validating protocol for the comparative docking of thiopyran-dione derivatives. The case study highlights how this methodology can elucidate detailed structure-activity relationships, providing a clear rationale for designing analogues with improved therapeutic potential. By combining computational predictions with experimental validation, researchers can significantly accelerate the journey from a promising scaffold to a clinical candidate.
References
- BenchChem. (n.d.). Comparative Analysis of Molecular Docking Studies of Tetrahydrothiopyran-4-one Derivatives and Related Compounds Against Therape.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Kumar, D. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 1(1), 1003. [Link]
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Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from ETFLIN website. [Link]
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Al-Suhaimi, K. S., El-Sawy, E. R., El-Gammal, O. A., & Al-Hemaid, F. M. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University-Science, 33(1), 101234. [Link]
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Sharma, R., & Kumar, V. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In Heterocyclic Compounds. [Link]
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Deepthi, A., Leena, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry, 22(30), 5676-5717. [Link]
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Lesyk, R., Gzella, A., & Atamanyuk, D. (2011). Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. Archiv der Pharmazie, 344(12), 823-831. [Link]
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Ghashang, M., & Nejad, S. S. (2025). Synthesis of thiopyran derivatives via [4+ 2] cycloaddition reactions. RSC advances, 15(17), 11624-11663. [Link]
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El-Naggar, M., et al. (2025). Synthesis, Antioxidant, Antimicrobial, and Molecular Docking Evaluation of Some Newly 2-Thiopyrimidines and Thiopyrans Using 1-Cyclohexyl-3-(4-substituted-phenyl)prop-2-en-1-ones as Precursors. ResearchGate. [Link]
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El-Gohary, N., et al. (2023). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether. Chemistry & Biodiversity, 20(9), e202300761. [Link]
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Al-Wahaibi, L. H., et al. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]
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Verma, V. A., Halu, B., & Meti, R. S. (2021). Synthesis, Biological Validation, and Docking Studies of Novel Purine Derivatives Containing Pyridopyrimidine, Pyrazolopyridine, and Pyranonapthyridine Rings†. Polycyclic Aromatic Compounds, 42(6), 3694-3716. [Link]
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van Vliet, L. A., Rodenhuis, N., Dijkstra, D., Wikström, H., Pugsley, T. A., Serpa, K. A., ... & Lundmark, M. (2000). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5Hb[7]enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of medicinal chemistry, 43(15), 2871–2882. [Link]
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Ismail, M. M. F., Rateb, H. S., & Hussein, M. M. M. (2010). Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity. European journal of medicinal chemistry, 45(9), 3950–3959. [Link]
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ScienceOpen. (n.d.). Synthesis and docking studies of 1,3,4-oxadiazole, keto pyrazole, pyrrole and lactam derivatives of Thienopyrimidinesas EGFR tyrosine kinase inhibitors. Retrieved from ScienceOpen website. [Link]
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El-Maksoud, A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
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El-Maksoud, A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. [Link]
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El-Maksoud, A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2H-Thiopyran-3,5(4H,6H)-dione
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental workflow, including the final step of disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2H-Thiopyran-3,5(4H,6H)-dione. The procedures outlined here are designed to be self-validating, ensuring that by following them, you are inherently operating within a framework of safety and compliance.
Core Principle: Hazard Identification and Risk Mitigation
Understanding the specific hazards of this compound is the critical first step in determining the correct disposal pathway. This compound is not benign and requires handling as a hazardous substance. The primary disposal directive for this chemical is to dispose of contents and container to an approved waste disposal plant [1]. Our goal is to detail the precise operational steps to achieve this safely.
The known hazards associated with this compound are summarized below. This initial assessment dictates the stringent handling and segregation protocols that follow.
| Hazard Profile: this compound | |
| CAS Number | 6881-49-8[2][3][4] |
| Physical Form | Solid[5] |
| GHS Pictograms | |
| Signal Word | Danger / Warning[3][4] |
| Hazard Statements | H302: Harmful if swallowed[3][4]. H315: Causes skin irritation[3]. H319: Causes serious eye irritation[3]. H332: Harmful if inhaled[3]. H335: May cause respiratory irritation[3]. |
| Key Incompatibilities | Strong oxidizing agents[6]. |
The causality is clear: because the compound is harmful upon ingestion, inhalation, and contact, and can cause significant irritation, direct disposal into standard waste streams or sanitary sewers is strictly prohibited[7]. Furthermore, its incompatibility with strong oxidizers necessitates careful waste segregation to prevent potentially violent reactions within a waste container[8].
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is in use. This is a non-negotiable baseline for safety.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: All handling of the solid compound, especially transfers that could generate dust, must be performed within a certified chemical fume hood to mitigate inhalation risks[3].
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol covers all waste streams generated from the use of this compound.
Protocol 3.1: Unused, Expired, or Waste Product (Solid)
-
Select a Designated Waste Container:
-
Choose a container made of a compatible material, such as a high-density polyethylene (HDPE) bottle with a screw cap[9]. The container must be in good condition, with no cracks or deterioration[8].
-
This container should be designated specifically for "Solid Organic Hazardous Waste" or, if your institution has more specific waste streams, "Sulfur-Containing Organic Solid Waste."
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and its CAS Number (6881-49-8) .
-
Add the appropriate hazard pictograms.
-
Record the date when the first waste is added (the "accumulation start date").
-
-
Transfer the Waste:
-
Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula or scoop.
-
Avoid any actions that could generate dust.
-
-
Secure and Store the Container:
-
Tightly close the container cap immediately after adding waste[10]. It should remain closed at all times except when waste is being added[9].
-
Store the container in a designated, secondary containment unit within a well-ventilated Satellite Accumulation Area (SAA)[8].
-
Crucially, ensure this container is stored separately from acids, bases, and especially oxidizing agents [8].
-
Protocol 3.2: Contaminated Debris
-
Items such as used gloves, weigh boats, and contaminated paper towels should be placed directly into the solid hazardous waste container described in Protocol 3.1. Do not dispose of these items in the regular trash.
Protocol 3.3: "Empty" Chemical Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal. The EPA has stringent rules for containers that held acutely hazardous chemicals; while this compound may not be on the "P-list," adopting the most rigorous procedure is the safest course of action[9].
-
Initial Decontamination: Scrape out as much of the solid residue as possible into the solid hazardous waste container.
-
Triple Rinse Procedure:
-
Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container, equal to about 5-10% of the container's volume[7].
-
Secure the lid and swirl the container to rinse all interior surfaces thoroughly.
-
Pour the solvent rinseate into a designated "Halogen-Free Liquid Organic Waste" container. This rinseate is now hazardous waste and must not be poured down the drain [7].
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Container Disposal:
-
After triple rinsing, allow the container to air dry completely in a fume hood.
-
Deface or remove the original chemical label to prevent confusion[7].
-
The now-decontaminated container can typically be disposed of in the regular laboratory glassware or plastic recycling bin, depending on the material.
-
Disposal Workflow and Institutional Hand-Off
The ultimate disposal of hazardous waste is handled by your institution's Environmental Health and Safety (EHS) office or an equivalent body[7]. The following workflow illustrates the decision-making and logistical process from waste generation to final collection.
Caption: Decision workflow for the compliant disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Control and Contain: Prevent the spill from spreading. For this solid, avoid dry sweeping which can create airborne dust.
-
Cleanup:
-
Gently cover the spill with a chemical absorbent suitable for organic compounds.
-
Carefully scoop the mixture into your designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent and cloth, disposing of the cloth as contaminated debris.
-
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this guide, you build a deep foundation of trust in your laboratory's safety culture and operational excellence, ensuring that your valuable research is conducted responsibly from start to finish.
References
-
This compound | CAS#:6881-49-8 . Chemsrc. [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | CAS#:6881-49-8 | Chemsrc [chemsrc.com]
- 3. achmem.com [achmem.com]
- 4. echemi.com [echemi.com]
- 5. 2H-Pyran-3,5(4H,6H)-dione | 61363-56-2 [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
